Product packaging for 2-Methylpentan-3-amine(Cat. No.:CAS No. 54287-41-1)

2-Methylpentan-3-amine

Cat. No.: B3370821
CAS No.: 54287-41-1
M. Wt: 101.19 g/mol
InChI Key: JYNQKCFJPQEXSL-UHFFFAOYSA-N
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Description

2-Methylpentan-3-amine is a useful research compound. Its molecular formula is C6H15N and its molecular weight is 101.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N B3370821 2-Methylpentan-3-amine CAS No. 54287-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpentan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-6(7)5(2)3/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNQKCFJPQEXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597559
Record name 2-Methylpentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54287-41-1
Record name 2-Methylpentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpentan-3-amine: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentan-3-amine, a chiral aliphatic amine, is a valuable building block in organic synthesis and medicinal chemistry. Its structural features, including a secondary amine group and a branched alkyl chain, make it a key intermediate in the preparation of more complex molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, experimental considerations, and potential applications.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use and theoretical calculations.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2-methyl-3-pentanamine, 3-Amino-2-methylpentane[1][2]
CAS Number 54287-41-1[1][2]
Molecular Formula C6H15N[1][2][3][4]
Molecular Weight 101.19 g/mol [1][2][3][4]
Monoisotopic Mass 101.120449483 Da[1][3]
Topological Polar Surface Area 26 Ų[1][3]
XLogP3-AA (Lipophilicity) 1.6[1][3]

Spectroscopic Profile

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum of a related compound, 2-methylpentane (B89812), shows five distinct signals with an integration ratio of 6:3:2:2:1, which can be a useful reference.[5] For this compound, the presence of the amine group will further influence the chemical shifts of neighboring protons.

    • ¹³C NMR : A 13C NMR spectrum is available for this compound.[1] Carbons adjacent to the amine nitrogen are expected to be deshielded and appear further downfield compared to a similar alkane.[6]

  • Infrared (IR) Spectroscopy : As a primary amine, this compound is expected to exhibit a characteristic pair of N-H stretching absorption bands in the range of 3300 to 3500 cm⁻¹.[6] These bands are typically sharper and less intense than the hydroxyl (O-H) bands of alcohols.[6]

  • Mass Spectrometry : Alkylamines like this compound undergo a characteristic alpha-cleavage in mass spectrometry.[6] This involves the breaking of the C-C bond nearest to the nitrogen atom, resulting in a resonance-stabilized, nitrogen-containing cation.[6] For a similar compound, 2-methylpentane, the base peak is typically at m/z = 43, corresponding to a stable propyl cation.[5]

Experimental Protocols

General Synthesis: A common route for the synthesis of such amines is through reductive amination of a corresponding ketone (in this case, 2-methyl-3-pentanone) with ammonia (B1221849) or an ammonia source.

General Purification: Purification is typically achieved through distillation. Due to its basic nature, it can also be converted to its hydrochloride salt for purification by recrystallization, followed by liberation of the free amine with a base.

General Analysis: Purity and identity can be confirmed using a combination of Gas Chromatography-Mass Spectrometry (GC-MS), NMR spectroscopy, and IR spectroscopy.

Reactivity and Applications in Drug Development

This compound serves as a versatile intermediate in organic synthesis. Its primary amine functionality allows for a wide range of chemical transformations, including N-alkylation, acylation, and formation of imines.

In the context of drug development, derivatives of this compound are investigated for their potential biological activities. For instance, it is a structural motif found in intermediates for the synthesis of pharmacologically active compounds like tapentadol.[7] The bulky 2-methylpentan-3-yl group can be strategically incorporated into molecules to influence their steric and electronic properties, which can be crucial for ligand-receptor interactions.[7] Research on related compounds also includes their use in coordination chemistry as potential ligands for transition metal catalysts.[7]

Visualizations

The following diagrams illustrate key concepts related to the characterization and properties of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Methyl-3-pentanone reductive_amination Reductive Amination (e.g., with NH3, H2/Catalyst) start->reductive_amination crude_product Crude this compound reductive_amination->crude_product Yields distillation Distillation crude_product->distillation salt_formation Salt Formation (HCl) crude_product->salt_formation pure_product Pure this compound distillation->pure_product recrystallization Recrystallization salt_formation->recrystallization liberation Liberation of Free Amine recrystallization->liberation liberation->pure_product gcms GC-MS pure_product->gcms nmr NMR (1H, 13C) pure_product->nmr ir IR Spectroscopy pure_product->ir mass_spec_fragmentation cluster_cleavage Alpha-Cleavage parent_ion [C6H15N]+• m/z = 101 fragment1 [C4H10N]+ m/z = 72 parent_ion->fragment1 radical1 C2H5• parent_ion->radical1 fragment2 [C5H12N]+ m/z = 86 parent_ion->fragment2 radical2 CH3• parent_ion->radical2

References

IUPAC name and synonyms for 2-Methylpentan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylpentan-3-amine

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research. The standard IUPAC name for this compound is this compound.[1][2] The molecule exists as a chiral compound, with stereoisomers such as (3S)-2-methylpentan-3-amine and (3R)-2-methylpentan-3-amine.[3][4]

A variety of synonyms and registry numbers are used to identify this compound across different chemical databases and suppliers. These include:

  • 2-methyl-3-aminopentane[1]

  • 2-methyl-3-pentanamine[2]

  • CAS Registry Number: 54287-41-1[1][2]

  • DTXSID30597559[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C6H15NPubChem[1][3]
Molecular Weight 101.19 g/mol PubChem[1][3]
IUPAC Name This compoundPubChem[1]
InChI InChI=1S/C6H15N/c1-4-6(7)5(2)3/h5-6H,4,7H2,1-3H3PubChem[1]
InChIKey JYNQKCFJPQEXSL-UHFFFAOYSA-NPubChem[1][2]
SMILES CCC(C(C)C)NPubChem[1]
CAS Registry Number 54287-41-1NIST Chemistry WebBook[2]
Topological Polar Surface Area 26 ŲPubChem[1]
Complexity 41.4PubChem[1]

Experimental Protocols: Synthesis

The synthesis of chiral amines such as this compound is a significant area of research due to their importance as building blocks in pharmaceuticals and agrochemicals.[5] One common method for the preparation of primary amines is the Gabriel synthesis.

Gabriel Synthesis of this compound

The Gabriel synthesis provides a reliable method for forming primary amines and avoids the overalkylation often seen with direct alkylation of ammonia. The process involves three main steps:[6]

  • Deprotonation of Phthalimide (B116566): Phthalimide is deprotonated by a base, typically potassium hydroxide, to form the potassium salt of phthalimide. This salt is a potent nucleophile.

  • SN2 Reaction: The phthalimide anion undergoes a nucleophilic substitution reaction with a suitable alkyl halide. For the synthesis of this compound, the corresponding alkyl halide would be 3-bromo-2-methylpentane.

  • Hydrolysis or Hydrazinolysis: The resulting N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved through acidic hydrolysis or, more commonly, by reaction with hydrazine (B178648) (the Ing-Manske procedure).

A visual representation of this synthetic workflow is provided below.

gabriel_synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction cluster_step3 Step 3: Amine Release phthalimide Phthalimide phthalimide_anion Phthalimide Anion phthalimide->phthalimide_anion Deprotonation phthalimide->phthalimide_anion base Base (e.g., KOH) n_alkylphthalimide N-(2-methylpentan-3-yl)phthalimide phthalimide_anion->n_alkylphthalimide SN2 Attack phthalimide_anion->n_alkylphthalimide alkyl_halide 3-Bromo-2-methylpentane amine This compound n_alkylphthalimide->amine Hydrazinolysis n_alkylphthalimide->amine hydrazine Hydrazine

Workflow for the Gabriel Synthesis of this compound.

Structural Relationships

The core structure of this compound gives rise to several related isomers and compounds that are important to distinguish. The following diagram illustrates the relationships between the parent amine, its stereoisomers, and a positional isomer.

amine_relationships parent This compound (Racemic) r_isomer (3R)-2-Methylpentan-3-amine parent->r_isomer is a component of s_isomer (3S)-2-Methylpentan-3-amine parent->s_isomer is a component of positional_isomer 3-Methylpentan-2-amine parent->positional_isomer is a positional isomer of

Structural relationships of this compound.

References

A Technical Guide to the Molecular Structure and Stereoisomerism of 2-Methylpentan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular structure, physicochemical properties, and stereoisomeric complexity of 2-Methylpentan-3-amine (C₆H₁₅N). It is intended to serve as a foundational resource for professionals in chemical research and pharmaceutical development.

Molecular Structure and Identification

This compound is a primary aliphatic amine. Its structure consists of a five-carbon pentane (B18724) chain with a methyl group substitution at the second carbon (C2) and an amine functional group at the third carbon (C3).

  • IUPAC Name : this compound[1]

  • Molecular Formula : C₆H₁₅N[1]

  • Canonical SMILES : CCC(C(C)C)N[1]

  • InChIKey : JYNQKCFJPQEXSL-UHFFFAOYSA-N[1]

Physicochemical Properties
PropertyValueSource
Molecular Weight 101.19 g/mol PubChem[1][2]
XLogP3 1.6PubChem[1][2]
Topological Polar Surface Area 26 ŲPubChem[1][2]
Complexity 41.4PubChem[1][2]
Monoisotopic Mass 101.120449483 DaPubChem[1][2]

Stereoisomerism and Chirality

A critical feature of this compound for drug development and chemical synthesis is its chirality. A chiral center is a carbon atom bonded to four different groups, resulting in non-superimposable mirror images known as enantiomers[3][4].

This compound possesses two chiral centers :

  • Carbon-2 (C2) : This carbon is bonded to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃, as part of the C3-C4-C5 chain), and the aminopentyl group fragment starting at C3.

  • Carbon-3 (C3) : This carbon is bonded to a hydrogen atom, an amine group (-NH₂), an isopropyl group (-CH(CH₃)₂ from the C2-C1 end), and an ethyl group (-CH₂CH₃).

The presence of two chiral centers means that this compound can exist as 2² = 4 distinct stereoisomers . These stereoisomers consist of two pairs of enantiomers. The relationship between non-mirror image stereoisomers is diastereomeric.

The four stereoisomers are:

  • (2R, 3R)-2-methylpentan-3-amine

  • (2S, 3S)-2-methylpentan-3-amine

  • (2R, 3S)-2-methylpentan-3-amine

  • (2S, 3R)-2-methylpentan-3-amine

Visualization of Stereoisomeric Relationships

The logical relationship between the four stereoisomers is depicted in the diagram below. Enantiomeric pairs are mirror images of each other, while diastereomers are not.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 R2R3 (2R, 3R) S2S3 (2S, 3S) R2R3->S2S3 Enantiomers R2S3 (2R, 3S) R2R3->R2S3 Diastereomers S2R3 (2S, 3R) R2R3->S2R3 Diastereomers S2S3->R2S3 Diastereomers S2S3->S2R3 Diastereomers R2S3->S2R3 Enantiomers

Caption: Stereoisomeric relationships of this compound.

Experimental Protocols: Synthesis and Separation

While specific, detailed experimental protocols for the synthesis of this compound are not available in the searched literature, general methodologies for the asymmetric synthesis of chiral amines are well-established and highly relevant.

General Synthesis Approach: Asymmetric Reductive Amination

A versatile and common method for synthesizing chiral amines is asymmetric reductive amination. This process typically involves two main steps:

  • Imine Formation : Condensation of a carbonyl compound (a ketone in this case, 2-methylpentan-3-one) with an amine source.

  • Asymmetric Reduction : The resulting imine is then reduced to the target chiral amine using a chiral catalyst or reagent to control the stereochemical outcome.

Enzyme-catalyzed reductive amination, using enzymes like imine reductases (IREDs) or transaminases, has become a powerful tool for producing chiral amines with high enantiomeric excess.[5]

Methodologies for Stereoisomer Separation

For a mixture of stereoisomers, separation is crucial for research and pharmaceutical applications. Common laboratory and industrial techniques include:

  • Chiral Chromatography : High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can effectively separate all four stereoisomers. The choice of the stationary phase and mobile phase is critical for achieving baseline separation.

  • Diastereomeric Salt Formation : This classical resolution method involves reacting the racemic amine mixture with a chiral acid. This reaction forms two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The separated salts are then treated with a base to regenerate the individual enantiomerically enriched amines.

Biological Activity and Signaling Pathways

There is currently no specific, publicly available research detailing the biological activity or associated signaling pathways for this compound or its individual stereoisomers. Chiral amines, as a broad class of compounds, are prevalent in natural products and pharmaceuticals, often serving as key building blocks.[6][7][8] Any biological investigation would necessitate the synthesis and separation of the individual stereoisomers, as different stereoisomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

References

An In-Depth Technical Guide to the Physicochemical Properties and Biological Activity of 4-Anilino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the CAS number: The initial user request referenced CAS number 54287-41-1. However, publicly available scientific data overwhelmingly associate this CAS number with the compound 3-amino-2-methylpentane. The physicochemical and biological data detailed in this guide pertain to 4-Anilino-1-benzylpiperidine , which is correctly identified by CAS number 1155-56-2 . This document proceeds with the analysis of 4-Anilino-1-benzylpiperidine.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activity of 4-Anilino-1-benzylpiperidine. The information is intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

Physicochemical Data

The following tables summarize the key physicochemical properties of 4-Anilino-1-benzylpiperidine.

Identifier Value Source(s)
IUPAC Name N-phenyl-1-(phenylmethyl)-4-piperidinamine[1][2]
CAS Number 1155-56-2[1][2]
Molecular Formula C₁₈H₂₂N₂[1][2]
Molecular Weight 266.38 g/mol [1]
Canonical SMILES C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3[1]
InChI Key FSXGJIFBTBJMHV-UHFFFAOYSA-N[2]
Property Value Source(s)
Physical State Solid, Crystalline Solid[2][3]
Appearance Light brown, Off-White[3][4]
Melting Point 82 - 85 °C[3]
Boiling Point 404.6 ± 38.0 °C at 760 mmHg[5]
pKa 8.18 ± 0.10 (Predicted)[6]
λmax 249, 296 nm[2]
Solvent Solubility Source(s)
Dichloromethane Soluble[6]
DMF 15 mg/mL[2]
DMSO 25 mg/mL[2]
Ethanol 25 mg/mL[2]
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standardized procedures for the determination of the physicochemical properties of organic compounds like 4-Anilino-1-benzylpiperidine.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure substance, the melting point is a sharp, well-defined temperature. Impurities tend to lower and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of 4-Anilino-1-benzylpiperidine is finely powdered using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted into a clear liquid (T2) are recorded.

  • The melting point is reported as the range T1 - T2.[7][8]

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

  • Thiele tube or other suitable heating bath

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of liquid 4-Anilino-1-benzylpiperidine is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The assembly is clamped and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated, and the temperature is monitored.

  • As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the liquid is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[2][9]

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Analytical balance

  • Spatula

  • Graduated cylinders or pipettes

Procedure:

  • A precisely weighed amount of 4-Anilino-1-benzylpiperidine (e.g., 1 mg) is placed into a test tube.

  • A known volume of the solvent (e.g., 1 mL of water, ethanol, DMSO) is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer or shaker at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After agitation, the mixture is allowed to stand, and a visual inspection is made to see if the solid has completely dissolved.

  • If the solid is not fully dissolved, the mixture is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • The concentration of the dissolved solute in the clear supernatant or filtrate is then determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[10][11]

Determination of pKa

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Apparatus:

  • pH meter

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

Procedure (Potentiometric Titration):

  • A known amount of 4-Anilino-1-benzylpiperidine is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).

  • A pH electrode is immersed in the solution, and the initial pH is recorded.

  • The solution is titrated with a standardized solution of a strong acid (since the compound is a base). The titrant is added in small, known increments.

  • After each addition of titrant, the solution is stirred to ensure homogeneity, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

  • The pKa is determined from the titration curve. For the titration of a base with an acid, the pKa of the conjugate acid is the pH at the half-equivalence point.[12]

Synthesis of 4-Anilino-1-benzylpiperidine

A common synthetic route to 4-Anilino-1-benzylpiperidine is through reductive amination. The following is a representative protocol.

Reactants:

  • 1-Benzyl-4-piperidone

  • Aniline (B41778)

  • Sodium triacetoxyborohydride (B8407120) (or another suitable reducing agent)

  • Dichloromethane (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 1-benzyl-4-piperidone and anhydrous dichloromethane.

  • Add aniline to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for approximately 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[13]

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Mixing Mix 1-Benzyl-4-piperidone and Aniline in Dichloromethane 1-Benzyl-4-piperidone->Mixing Aniline Aniline Aniline->Mixing Sodium_triacetoxyborohydride Sodium triacetoxyborohydride Reduction Add Sodium triacetoxyborohydride Sodium_triacetoxyborohydride->Reduction Dichloromethane Dichloromethane Dichloromethane->Mixing Cooling Cool to 0 °C Mixing->Cooling Cooling->Reduction Stirring Stir at Room Temperature (12h) Reduction->Stirring Quenching Quench with NaHCO3 (aq) Stirring->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product 4-Anilino-1-benzylpiperidine Purification->Product

Caption: Synthetic workflow for 4-Anilino-1-benzylpiperidine.

Biological Activity and Signaling Pathway

4-Anilino-1-benzylpiperidine is known to be a synthetic opioid analgesic and acts as an agonist at µ-opioid receptors.[14] The µ-opioid receptor is a G-protein coupled receptor (GPCR).[15] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[16] The activated G-protein also modulates ion channels, leading to an increase in potassium conductance (hyperpolarization) and an inhibition of voltage-gated calcium channels.[17] This ultimately results in a decrease in neurotransmitter release.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 4-Anilino-1-benzylpiperidine MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca2+ Channel G_alpha->Ca_channel Inhibits K_channel K+ Channel G_betagamma->K_channel Activates cAMP cAMP AC->cAMP Produces K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release ATP ATP ATP->AC

Caption: µ-Opioid receptor signaling pathway.

Experimental Workflow for Biological Activity Assessment

The following diagram outlines a logical workflow for characterizing the biological activity of 4-Anilino-1-benzylpiperidine at the µ-opioid receptor.

G Start Compound Synthesis & Purification Binding_Assay Receptor Binding Assay (e.g., Radioligand Binding) Start->Binding_Assay Characterize Affinity Functional_Assay Functional Assay (e.g., cAMP Assay, GTPγS Binding) Start->Functional_Assay Assess Functional Activity Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Downstream_Signaling Analysis of Downstream Signaling (e.g., Ion Channel Modulation) Functional_Assay->Downstream_Signaling Elucidate Mechanism In_Vivo_Studies In Vivo Studies (e.g., Analgesia Models in Rodents) Functional_Assay->In_Vivo_Studies Evaluate in a Biological System Downstream_Signaling->Data_Analysis In_Vivo_Studies->Data_Analysis Conclusion Determination of Potency, Efficacy, and Mechanism of Action Data_Analysis->Conclusion

References

Spectroscopic Profile of 2-Methylpentan-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylpentan-3-amine, a primary amine with applications in chemical synthesis and research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Correlation

This compound (C₆H₁₅N) possesses a chiral center at the carbon atom bonded to the amine group. Its structure consists of an ethyl group and an isopropyl group attached to the chiral carbon, with a primary amine functionality. The spectroscopic data presented herein provides a detailed fingerprint of this molecule, allowing for its unambiguous identification and characterization.

G Spectroscopic Analysis of this compound cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation C6H15N This compound (C₆H₁₅N) NMR NMR C6H15N->NMR IR IR C6H15N->IR MS MS C6H15N->MS HNMR ¹H NMR (Proton Environment) NMR->HNMR CNMR ¹³C NMR (Carbon Skeleton) NMR->CNMR IR_Functional IR (Functional Groups) IR->IR_Functional MS_Frag MS (Molecular Weight & Fragmentation) MS->MS_Frag HNMR->C6H15N Confirms H environments CNMR->C6H15N Confirms C backbone IR_Functional->C6H15N Identifies -NH₂ group MS_Frag->C6H15N Determines MW & structure fragments

Diagram 1: Workflow of Spectroscopic Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is predicted to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent amine group.[1]

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-NH₂1.1 - 1.5Broad Singlet2H
H-32.5 - 2.7Multiplet1H
H-21.6 - 1.8Multiplet1H
H-41.3 - 1.5Multiplet2H
H-1' (CH₃)0.9 - 1.0Doublet3H
H-1" (CH₃)0.9 - 1.0Doublet3H
H-50.8 - 0.9Triplet3H
¹³C NMR Data

The 13C NMR spectrum provides information on the different carbon environments within the molecule. A 13C NMR spectrum for this compound has been reported.[2] The carbons closer to the electronegative nitrogen atom are expected to be deshielded and appear at a higher chemical shift.[1]

Assignment Reported Chemical Shift (ppm)
C-3~55-60
C-2~30-35
C-4~25-30
C-1', C-1"~15-20
C-5~10-15

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in a molecule. For this compound, the characteristic absorptions of a primary amine are expected.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3400Medium (two bands)
C-H Stretch (aliphatic)2850 - 2960Strong
N-H Bend (scissoring)1580 - 1650Medium to Strong
C-N Stretch (aliphatic amine)1020 - 1250Medium to Weak
N-H Wag665 - 910Broad, Strong

As a primary amine, this compound is expected to show two N-H stretching bands in the region of 3300-3400 cm⁻¹.[1][3] The spectrum will also feature strong C-H stretching absorptions from the alkyl backbone.[4] A characteristic N-H bending (scissoring) vibration is anticipated around 1580-1650 cm⁻¹, and a broad N-H wagging absorption between 665-910 cm⁻¹.[3] The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 101.19 g/mol .[2]

m/z Proposed Fragment Significance
102[M+H]⁺Protonated molecular ion
101[M]⁺Molecular ion
86[M-CH₃]⁺Loss of a methyl radical
72[M-C₂H₅]⁺α-cleavage, loss of an ethyl radical
58[CH₃CH=NH₂]⁺α-cleavage
44[CH₃CHNH₂]⁺α-cleavage

The mass spectrum is expected to show a molecular ion peak (or a protonated molecular ion peak at m/z 102). Alpha-cleavage, a common fragmentation pathway for amines, would lead to the formation of stable iminium ions. The loss of an ethyl radical to form an ion at m/z 72 and the loss of an isopropyl radical to form an ion at m/z 58 are predicted to be significant fragmentation pathways.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

IR Spectroscopy

An IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A neat liquid sample can be analyzed by placing a drop of this compound between two KBr or NaCl plates. A background spectrum is recorded and subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, a volatile sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source, where it is ionized to produce a protonated molecular ion [M+H]⁺.

G Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_acq Data Acquisition & Processing Sample This compound NMR_Prep Dissolve in CDCl₃ + TMS Sample->NMR_Prep IR_Prep Neat liquid film (KBr plates) Sample->IR_Prep MS_Prep Dilute in solvent (for ESI) Sample->MS_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec FTIR_Spec FTIR Spectrometer IR_Prep->FTIR_Spec MS_Spec Mass Spectrometer MS_Prep->MS_Spec NMR_Data Acquire ¹H & ¹³C Spectra Fourier Transform NMR_Spec->NMR_Data IR_Data Acquire IR Spectrum Background Subtraction FTIR_Spec->IR_Data MS_Data Acquire Mass Spectrum Analyze m/z values MS_Spec->MS_Data

Diagram 2: Generalized Experimental Workflow.

References

Thermodynamic Properties of Branched Alkylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of branched alkylamines, compounds of significant interest in chemical synthesis, materials science, and pharmaceutical development. Understanding these properties is crucial for process design, reaction optimization, and predicting the behavior of these molecules in various systems. This document summarizes key quantitative data, details the experimental methodologies for their determination, and visualizes the associated workflows.

Quantitative Thermodynamic Data

The following tables summarize essential thermodynamic data for a selection of representative branched alkylamines. These values have been compiled from various reputable sources and provide a basis for comparison and modeling.

Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation

CompoundIUPAC NameCAS NumberFormulaΔfH°(gas) (kJ/mol)ΔfH°(liquid) (kJ/mol)
IsopropylaminePropan-2-amine75-31-0C₃H₉N-85.8 ± 0.5-111.8 ± 0.5
tert-Butylamine2-Methylpropan-2-amine75-64-9C₄H₁₁N-120.68 ± 0.55[1]-150.1 to -151.1[1]
sec-ButylamineButan-2-amine13952-84-6C₄H₁₁N-108.9 ± 0.6-138.2 ± 0.7
Isobutylamine2-Methylpropan-1-amine78-81-9C₄H₁₁N-101.4 ± 0.6-132.0 to -133.0[2]

Table 2: Standard Molar Entropy and Molar Heat Capacity

CompoundFormulaS°(gas) (J/mol·K)S°(liquid) (J/mol·K)C_p(gas) (J/mol·K)C_p(liquid) (J/mol·K)
IsopropylamineC₃H₉N294.6 ± 2.1218.32[3]87.3 ± 4.2162.0
tert-ButylamineC₄H₁₁N295.4 ± 2.1233.63[1]108.8 ± 4.2191.71[1]
sec-ButylamineC₄H₁₁N335.8 ± 2.1243.1114.6 ± 4.2188.7
IsobutylamineC₄H₁₁N313.0 ± 2.1224.7110.0 ± 4.2194[4]

Table 3: Vapor Pressure Data

CompoundFormulaVapor Pressure (kPa) @ 298.15 K (25 °C)
IsopropylamineC₃H₉N63.41 @ 293.15 K[3]
tert-ButylamineC₄H₁₁N49.6
sec-ButylamineC₄H₁₁N24.5
IsobutylamineC₄H₁₁N20.9

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise and well-established experimental techniques. The following sections detail the methodologies for three key measurements.

Determination of Heat Capacity by Calorimetry

Objective: To measure the amount of heat required to raise the temperature of a known mass of a branched alkylamine by 1°C (or 1 K).

Methodology: Adiabatic Heat-Capacity Calorimetry

  • Sample Preparation: A precisely weighed sample of the purified branched alkylamine is hermetically sealed in a calorimeter vessel of known heat capacity. The vessel is typically made of a conductive material like copper or gold-plated copper.

  • Apparatus: The calorimeter vessel is placed within an adiabatic shield in a high-vacuum cryostat. The temperature of the shield is meticulously controlled to match the temperature of the calorimeter vessel at all times, minimizing heat exchange with the surroundings.

  • Heating: A known quantity of electrical energy is supplied to a heater within the calorimeter vessel, causing a small, incremental increase in the temperature of the sample and the vessel.

  • Temperature Measurement: The temperature of the calorimeter is measured with high precision using a calibrated platinum resistance thermometer before and after the energy input, once thermal equilibrium is re-established.

  • Calculation: The heat capacity (C_p) is calculated using the following equation:

    C_p = (ΔQ / ΔT) - C_cal

    where:

    • ΔQ is the heat added to the system.

    • ΔT is the resulting change in temperature.

    • C_cal is the heat capacity of the calorimeter vessel.

  • Data Acquisition: This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Calorimetry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Purify Branched Alkylamine prep2 Weigh Sample Accurately prep1->prep2 prep3 Seal in Calorimeter Vessel prep2->prep3 meas1 Place Vessel in Cryostat prep3->meas1 Transfer to Apparatus meas2 Establish Adiabatic Conditions meas1->meas2 meas3 Input Known Electrical Energy meas2->meas3 meas4 Measure Temperature Change (ΔT) meas3->meas4 calc1 Calculate Heat Capacity (Cp) meas4->calc1 Raw Data calc2 Repeat at Different Temperatures calc1->calc2 Ebulliometry_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis setup1 Assemble Ebulliometer setup2 Introduce Branched Alkylamine Sample setup1->setup2 setup3 Connect to Pressure Control System setup2->setup3 meas1 Set System Pressure setup3->meas1 Start Experiment meas2 Heat Sample to Boiling meas1->meas2 meas3 Attain Thermal Equilibrium meas2->meas3 meas4 Record Temperature and Pressure meas3->meas4 meas5 Vary Pressure for Next Data Point meas4->meas5 an1 Plot Vapor Pressure vs. Temperature meas4->an1 Data Points meas5->meas1 an2 Fit Data to Antoine or Clausius-Clapeyron Equation an1->an2 pKa_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Prepare Standard Amine Solution prep2 Prepare Standard Acid Titrant prep1->prep2 titr2 Add Acid Titrant Incrementally prep2->titr2 prep3 Calibrate pH Meter titr3 Record pH after Each Addition prep3->titr3 titr1 Place Amine Solution in Beaker titr1->titr2 titr2->titr3 titr3->titr2 an1 Plot pH vs. Volume of Titrant titr3->an1 Data Points an2 Determine Equivalence Point an1->an2 an3 Identify Half-Equivalence Point an2->an3 an4 pKa = pH at Half-Equivalence Point an3->an4

References

Potential Research Areas for Novel Chiral Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental building blocks in modern chemistry, with a profound impact on the pharmaceutical and agrochemical industries. It is estimated that over 40% of pharmaceutical drugs contain a chiral amine moiety, highlighting the critical importance of developing novel and efficient methods for their synthesis.[1][2] This technical guide provides a comprehensive overview of the current landscape and future directions in the field of chiral amine synthesis, with a focus on emerging research areas. We delve into both biocatalytic and chemocatalytic approaches, present quantitative data for comparative analysis, provide detailed experimental protocols for key methodologies, and visualize complex workflows and pathways.

The Enduring Importance of Chiral Amines

Chiral amines are ubiquitous in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[3][4] Their stereochemistry plays a pivotal role in their pharmacological activity, with different enantiomers often exhibiting distinct biological effects. The development of stereoselective methods to access enantiomerically pure amines is therefore a cornerstone of modern drug discovery and development.[4][5] This guide will explore the cutting-edge research that is pushing the boundaries of chiral amine synthesis.

Biocatalysis: The Green Chemistry Revolution in Chiral Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines.[2][3] Enzymes offer unparalleled stereoselectivity, operate under mild reaction conditions, and are environmentally benign. Key enzyme classes and innovative techniques driving this field are detailed below.

Key Enzyme Classes for Chiral Amine Synthesis

A diverse toolkit of enzymes is now available for the asymmetric synthesis of chiral amines, each with unique advantages and substrate specificities.

  • Transaminases (TAs): These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate.[6] They have been successfully employed in the industrial synthesis of several blockbuster drugs, including the anti-diabetic medication sitagliptin.[1][5]

  • Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of pre-formed imines or the reductive amination of ketones/aldehydes and amines, using a nicotinamide (B372718) cofactor (NADH or NADPH).[3] They are particularly useful for the synthesis of secondary and tertiary amines.

  • Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones and aldehydes using ammonia (B1221849) as the amine donor and a nicotinamide cofactor.[7] Engineered AmDHs have shown great promise for the synthesis of primary chiral amines.

  • Monoamine Oxidases (MAOs): MAOs can be used in deracemization processes to selectively oxidize one enantiomer of a racemic amine, which can then be reduced back to the racemate, allowing for a dynamic kinetic resolution to obtain a single enantiomer in high yield.[1]

Engineering Superior Biocatalysts: Directed Evolution

Directed evolution has become an indispensable tool for tailoring enzymes to meet the demands of industrial processes. This technique involves iterative rounds of gene mutagenesis and screening to identify enzyme variants with improved properties, such as enhanced activity, stability, and stereoselectivity. A notable success story is the directed evolution of a transaminase for the synthesis of sitagliptin, which resulted in a biocatalyst with significantly improved performance under process conditions.[5]

A more recent advancement is the use of machine learning to guide directed evolution. By analyzing the sequence-activity relationships of a small set of enzyme variants, machine learning models can predict beneficial mutations, thereby accelerating the evolution process and exploring a wider range of sequence space.[8]

Process Intensification: Enzyme Immobilization and Continuous Flow

To enhance the economic viability and sustainability of biocatalytic processes, significant research has focused on enzyme immobilization and the implementation of continuous flow manufacturing. Immobilization of enzymes on solid supports facilitates their recovery and reuse, leading to reduced catalyst costs and simplified downstream processing.[1][9] Co-immobilization of multiple enzymes in a cascade reaction can further improve efficiency by minimizing intermediate purification steps.[6]

Continuous flow reactors offer several advantages over traditional batch processes, including improved process control, enhanced safety, and higher space-time yields.[2] The combination of immobilized enzymes and continuous flow technology represents a key research area for the future of industrial biocatalysis.

Chemocatalysis: Precision and Power in Asymmetric Synthesis

Transition metal-catalyzed asymmetric hydrogenation remains a cornerstone of chiral amine synthesis, offering high efficiency and broad substrate scope.[4][10] Recent advances in ligand design and catalyst development continue to expand the capabilities of this powerful methodology.

Asymmetric Hydrogenation of Imines and Enamines

The asymmetric hydrogenation of prochiral imines and enamines is one of the most direct and atom-economical methods for preparing chiral amines.[4] A wide variety of chiral ligands, particularly those based on phosphorus and diamines, have been developed for use with transition metals such as iridium, rhodium, and ruthenium. These catalysts can achieve excellent enantioselectivities (often >99% ee) and high turnover numbers for a broad range of substrates.[11][12]

A significant challenge in this area is the potential for catalyst deactivation by the basic amine product.[4] Research is ongoing to develop more robust catalysts that can tolerate higher product concentrations.

Synthesis of Structurally Diverse Chiral Amines

Chemocatalytic methods have proven highly versatile for the synthesis of a wide array of chiral amines, including those with challenging structural motifs.

  • α-Chiral Primary Amines: These are valuable building blocks in medicinal chemistry. Direct catalytic asymmetric methods are being developed to avoid the use of protecting groups, thus improving atom economy.[5]

  • α-Tertiary Amines: The construction of chiral α-tertiary amines is a significant challenge in synthetic chemistry. Recent strategies include the enantioselective Mannich addition to ketimines and the asymmetric alkylation of imine derivatives.[13][14]

  • γ-Chiral Amines: The development of methods for the synthesis of γ-chiral amines is of interest for accessing novel chemical space in drug discovery. Asymmetric hydrogenation of γ-branched allylamines has shown promise in this area.[11]

Computational Design: The Digital Frontier of Catalyst Development

Computational tools are playing an increasingly important role in the design and optimization of both biocatalysts and chemocatalysts for chiral amine synthesis.[15]

Guiding Enzyme Engineering

Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into enzyme-substrate interactions and the structural determinants of stereoselectivity.[15] This information can be used to guide rational design and site-directed mutagenesis efforts to create enzymes with improved properties. For instance, computational analysis can identify key residues in the active site that can be mutated to enhance activity towards non-natural substrates.[16]

The integration of machine learning with computational protein design is a particularly exciting area of research. Machine learning models can be trained on experimental data to predict the effect of mutations on enzyme performance, enabling the in silico screening of large numbers of variants before committing to experimental validation.[17][18]

Understanding Reaction Mechanisms in Chemocatalysis

Density functional theory (DFT) calculations are a powerful tool for elucidating the mechanisms of transition metal-catalyzed reactions.[19] By modeling the reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control stereoselectivity. This knowledge can then be used to design new chiral ligands and catalysts with improved performance.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for selected biocatalytic and chemocatalytic methods for chiral amine synthesis, allowing for a direct comparison of their performance.

Table 1: Biocatalytic Synthesis of Chiral Amines

Enzyme/MethodSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Key ConditionsReference
Transaminase (Evolved)Pro-sitagliptin ketoneSitagliptin>99>99.956 g/L enzyme, 50% DMSO[5]
Imine Reductase (Evolved)GSK2879552 intermediate precursorGSK2879552 intermediate84>99.7Kilogram scale synthesis[3]
Imine Reductase (Evolved)ZPL389 precursorZPL389100>99 (R)Gram scale synthesis[4]
Amine Dehydrogenase (Co-immobilized with GDH)(S)-2-hydroxybutanone(S)-2-aminobutan-1-ol>99>99Continuous flow[6]
Transaminase (Evolved)Sitagliptin analog precursorSitagliptin analog93.1>99700 mM substrate[20]

Table 2: Chemocatalytic Synthesis of Chiral Amines

Catalyst SystemSubstrate TypeProduct TypeYield (%)Enantiomeric Excess (ee, %)Key ConditionsReference
Bisphosphine-Rhγ-branched N-phthaloyl allylaminesγ-chiral aminesQuantitative>99S/C up to 50,000[11]
Pd(OAc)2 / Chiral LigandSterically hindered N-tosyliminesSterically hindered aminesNot specifiedNot specifiedAsymmetric hydrogenation[11]
Chiral Spiro Iridium Phosphoramidite1-alkyl 3,4-dihydroisoquinolines1-alkyl tetrahydroisoquinolines88-9685-99Asymmetric hydrogenation[12]
RuCl2(diphosphine)(diamine)Aromatic and heteroaromatic iminesCorresponding aminesNot specifiedup to 9910-50 atm H2[12]
Rhodium / 1,2-diamine ligandN-sulfonyl iminesChiral tosyl aminesHigh (70-94)High (93-99)Aqueous sodium formate[21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for Directed Evolution of an Imine Reductase

This protocol is a generalized workflow based on the principles described in the cited literature.[3][4]

  • Gene Synthesis and Cloning: The gene encoding the wild-type imine reductase is synthesized and cloned into an appropriate expression vector (e.g., pET series) with a suitable tag (e.g., His-tag) for purification.

  • Mutant Library Generation:

    • Error-prone PCR (epPCR): The wild-type gene is subjected to PCR under conditions that introduce random mutations (e.g., using a biased dNTP concentration or a polymerase with low fidelity).

    • Site-Saturation Mutagenesis (SSM): Specific codons in the gene are targeted for mutagenesis to introduce all 20 possible amino acids at that position. This is typically guided by computational analysis or structural information.

  • Library Transformation and Expression: The mutant gene library is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). Individual colonies are picked into 96-well plates containing growth medium and an inducer (e.g., IPTG) to express the mutant enzymes.

  • High-Throughput Screening:

    • Cell Lysis: The cells in the 96-well plates are lysed to release the expressed enzymes.

    • Enzymatic Reaction: The substrate (a prochiral imine or a ketone/amine mixture), a cofactor (NADPH), and a suitable buffer are added to each well. The reaction is incubated at a specific temperature for a set time.

    • Analysis: The reaction mixture is analyzed by a high-throughput method to determine the conversion and enantiomeric excess of the product. This can be done using chiral chromatography (HPLC or GC) coupled with a mass spectrometer or a UV detector.

  • Selection and Sequencing: The colonies expressing enzyme variants with improved activity and/or stereoselectivity are selected. The plasmid DNA is isolated from these colonies, and the gene is sequenced to identify the beneficial mutations.

  • Iterative Rounds: The best-performing mutants from one round of evolution are used as the template for the next round of mutagenesis and screening. This iterative process is continued until the desired level of improvement is achieved.

Protocol for Co-immobilization of Amine Dehydrogenase and Glucose Dehydrogenase on Epoxy Resins

This protocol is adapted from methodologies described for enzyme immobilization.[6][9]

  • Enzyme Preparation: The amine dehydrogenase (AmDH) and glucose dehydrogenase (GDH) are expressed in a suitable host (e.g., E. coli) and the crude protein extract is prepared by cell lysis and centrifugation.

  • Resin Preparation: Epoxy-functionalized resin (e.g., epoxy methacrylate) is washed thoroughly with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

  • Immobilization Procedure:

    • The washed resin is mixed with the crude protein extract containing both AmDH and GDH.

    • The mixture is stirred gently at room temperature for a specified period (e.g., 18 hours) to allow for covalent bond formation between the enzymes and the epoxy groups on the resin.

  • Washing: After immobilization, the resin is washed extensively with buffer to remove any unbound protein.

  • Activity Assay of Immobilized Enzymes: The activity of the co-immobilized enzymes is determined by measuring the rate of product formation in a batch reaction containing the substrate (ketone), ammonia, NAD+, and glucose.

  • Application in a Packed-Bed Reactor for Continuous Flow Synthesis:

    • The co-immobilized resin is packed into a column to create a packed-bed reactor.

    • A solution containing the substrate, ammonia, NAD+, and glucose is continuously pumped through the reactor at a controlled flow rate and temperature.

    • The effluent from the reactor is collected, and the product concentration and enantiomeric excess are determined by chiral chromatography.

Visualizing the Future: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the field of novel chiral amine research.

Experimental_Workflow_Directed_Evolution cluster_0 Gene Level cluster_1 Cellular Level cluster_2 Screening & Selection cluster_3 Analysis & Iteration wt_gene Wild-Type Gene mutant_library Mutant Gene Library wt_gene->mutant_library epPCR / SSM transformation Transformation into E. coli mutant_library->transformation expression Protein Expression transformation->expression screening High-Throughput Screening expression->screening selection Selection of Improved Variants screening->selection sequencing Sequencing selection->sequencing next_round Next Round of Evolution sequencing->next_round next_round->mutant_library Use best mutant as template

Caption: Directed evolution workflow for improving enzyme performance.

Computational_Design_Workflow cluster_0 In Silico Analysis cluster_1 Rational Design & Virtual Screening cluster_2 Experimental Validation start Identify Target Reaction & Wild-Type Enzyme docking Molecular Docking start->docking md_sim Molecular Dynamics Simulations start->md_sim ml_model Machine Learning Model Training start->ml_model mut_sites Identify Key Mutation Sites docking->mut_sites md_sim->mut_sites virt_screen Virtual Screening of Mutants ml_model->virt_screen mut_sites->virt_screen mutagenesis Site-Directed Mutagenesis virt_screen->mutagenesis expression Expression & Purification mutagenesis->expression assay Enzymatic Assay expression->assay assay->ml_model Feedback Loop end Optimized Biocatalyst assay->end

Caption: Integrated computational workflow for enzyme engineering.

Biocatalytic_Cascade cluster_0 Transamination Reaction cluster_1 Cofactor Regeneration ketone Prochiral Ketone transaminase Transaminase ketone->transaminase amine_donor Amine Donor amine_donor->transaminase chiral_amine Chiral Amine coproduct Co-product reg_enzyme e.g., Lactate Dehydrogenase coproduct->reg_enzyme transaminase->chiral_amine transaminase->coproduct nadh NADH reg_enzyme->nadh Pyruvate -> Lactate nad NAD+ nad->reg_enzyme

Caption: Biocatalytic cascade for chiral amine synthesis with cofactor regeneration.

Future Outlook and Unexplored Research Avenues

The field of chiral amine synthesis is poised for continued innovation, driven by the convergence of biocatalysis, chemocatalysis, and computational science. Several promising research areas are on the horizon:

  • Discovery of Novel Enzymes: Metagenomic screening and high-throughput sequencing will continue to uncover novel enzymes with unique catalytic activities and substrate specificities.

  • Hybrid Catalytic Systems: The integration of biocatalysis and chemocatalysis in one-pot reactions offers the potential to combine the advantages of both approaches, leading to more efficient and elegant synthetic routes.

  • Sustainable Feedstocks: Research into the use of renewable feedstocks for the synthesis of chiral amines will be crucial for developing a truly green and sustainable chemical industry.

  • Flow Chemistry and Automation: The development of fully automated platforms for catalyst screening, optimization, and production will accelerate the pace of discovery and innovation.

By embracing these emerging research areas, the scientific community can continue to develop novel and efficient methods for the synthesis of chiral amines, thereby fueling advances in medicine, agriculture, and beyond.

References

Metabolic Fate of 2-Methyl-2-phenylpentan-3-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific experimental data on the metabolic fate of 2-Methyl-2-phenylpentan-3-amine. While general principles of xenobiotic metabolism can provide a theoretical framework, this guide cannot present quantitative data, detailed experimental protocols, or validated metabolic pathways for this specific compound due to the absence of published research.

This document will, however, provide a foundational overview of the predicted metabolic pathways based on the chemical structure of 2-Methyl-2-phenylpentan-3-amine and the known metabolism of structurally related compounds. This theoretical analysis can serve as a starting point for future research in this area.

Predicted Metabolic Pathways

Based on its chemical structure, 2-Methyl-2-phenylpentan-3-amine is a primary amine with a phenyl group and an aliphatic chain. Its metabolism is likely to proceed through several key phase I and phase II reactions.

Phase I Metabolism (Functionalization):

  • Oxidative Deamination: The primary amine group is a likely target for monoamine oxidase (MAO) or cytochrome P450 (CYP450) enzymes, leading to the formation of a ketone (2-Methyl-2-phenylpentan-3-one) and the release of ammonia.

  • N-Oxidation: The amine group could also undergo oxidation to form the corresponding hydroxylamine (B1172632) or nitroso derivatives.

  • Hydroxylation: The aliphatic chain and the phenyl ring are susceptible to hydroxylation by CYP450 enzymes. Aromatic hydroxylation can occur at various positions on the phenyl ring, while aliphatic hydroxylation can occur at different carbons on the pentyl chain.

  • Dealkylation: While less likely for this specific structure, N-dealkylation is a common pathway for secondary and tertiary amines.

Phase II Metabolism (Conjugation):

  • Glucuronidation: The hydroxylated metabolites formed during phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble glucuronides.

  • Sulfation: Similarly, hydroxylated metabolites can undergo sulfation by sulfotransferases (SULTs).

  • N-Acetylation: The primary amine group could be a substrate for N-acetyltransferases (NATs), leading to the formation of an N-acetylated metabolite.

The following diagram illustrates the plausible metabolic pathways for 2-Methyl-2-phenylpentan-3-amine.

Predicted Metabolic Pathways of 2-Methyl-2-phenylpentan-3-amine cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 2-Methyl-2-phenylpentan-3-amine 2-Methyl-2-phenylpentan-3-amine Oxidative Deamination Oxidative Deamination 2-Methyl-2-phenylpentan-3-amine->Oxidative Deamination MAO, CYP450 N-Oxidation N-Oxidation 2-Methyl-2-phenylpentan-3-amine->N-Oxidation CYP450 Hydroxylation Hydroxylation 2-Methyl-2-phenylpentan-3-amine->Hydroxylation CYP450 N-Acetylation N-Acetylation 2-Methyl-2-phenylpentan-3-amine->N-Acetylation NATs 2-Methyl-2-phenylpentan-3-one 2-Methyl-2-phenylpentan-3-one Oxidative Deamination->2-Methyl-2-phenylpentan-3-one Hydroxylamine/Nitroso Metabolites Hydroxylamine/Nitroso Metabolites N-Oxidation->Hydroxylamine/Nitroso Metabolites Hydroxylated Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated Metabolites Glucuronidation Glucuronidation Hydroxylated Metabolites->Glucuronidation UGTs Sulfation Sulfation Hydroxylated Metabolites->Sulfation SULTs Glucuronide Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide Conjugates Sulfate Conjugates Sulfate Conjugates Sulfation->Sulfate Conjugates N-Acetyl Metabolite N-Acetyl Metabolite N-Acetylation->N-Acetyl Metabolite

Caption: Predicted metabolic pathways of 2-Methyl-2-phenylpentan-3-amine.

Proposed Experimental Workflow for Metabolic Fate Analysis

To elucidate the actual metabolic fate of 2-Methyl-2-phenylpentan-3-amine, a series of in vitro and in vivo experiments would be required. The following workflow outlines a standard approach.

Experimental Workflow for Metabolic Fate Analysis cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Techniques cluster_outcome Data Interpretation Liver Microsomes Liver Microsomes LC-MS/MS LC-MS/MS Liver Microsomes->LC-MS/MS Hepatocytes Hepatocytes Hepatocytes->LC-MS/MS Recombinant Enzymes Recombinant Enzymes Recombinant Enzymes->LC-MS/MS Animal Models Animal Models Animal Models->LC-MS/MS Pharmacokinetic Analysis Pharmacokinetic Analysis Animal Models->Pharmacokinetic Analysis Metabolite Identification Metabolite Identification LC-MS/MS->Metabolite Identification NMR NMR Metabolite Identification->NMR Pathway Elucidation Pathway Elucidation Metabolite Identification->Pathway Elucidation

Caption: A typical experimental workflow for studying drug metabolism.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the metabolic fate of 2-Methyl-2-phenylpentan-3-amine. The information presented in this guide is based on predictive metabolism from its chemical structure. To provide a definitive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, comprehensive in vitro and in vivo studies are necessary. Such research would be invaluable for assessing the compound's potential pharmacological and toxicological profile. Future investigations should focus on identifying the key metabolizing enzymes, characterizing the major metabolites, and quantifying the various metabolic pathways.

Methodological & Application

Application Notes and Protocols for the Gabriel Synthesis of 3-amino-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-amino-2-methylpentane via the Gabriel synthesis. This method offers a reliable route to primary amines, such as the target compound, by utilizing potassium phthalimide (B116566) to avoid the over-alkylation often encountered with other amination methods. The protocol is presented in two main stages: the N-alkylation of potassium phthalimide with a suitable haloalkane, followed by the hydrazinolysis of the resulting N-alkylphthalimide to yield the desired primary amine. This document includes comprehensive methodologies, tabulated data for all reagents, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines.[1][2] The reaction proceeds via the nucleophilic substitution of an alkyl halide by the potassium salt of phthalimide, forming an N-alkylphthalimide intermediate.[3] This intermediate is then cleaved, typically under mild conditions using hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure), to release the primary amine and a phthalhydrazide (B32825) byproduct.[4] This two-step process is particularly advantageous as the phthalimide group acts as a protecting group for the amine, preventing the formation of secondary and tertiary amine side products that can complicate other alkylation-based amination reactions.[3]

This protocol specifically details the synthesis of 3-amino-2-methylpentane, a primary amine with potential applications as a building block in medicinal chemistry and materials science. The synthesis starts from a commercially available or readily synthesized haloalkane, 3-chloro-2-methylpentane (B1655563) or 3-bromo-2-methylpentane.

Data Presentation

A summary of the physical and chemical properties of the key reagents and the final product is provided in the tables below for easy reference.

Table 1: Properties of Reactants and Solvents

Compound NameChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
Potassium PhthalimideC₈H₄KNO₂185.22>300>300-
3-Chloro-2-methylpentaneC₆H₁₃Cl120.62118--
Hydrazine Hydrate (50-60%)N₂H₄·xH₂O~50.06~120-51.7~1.03
Dimethylformamide (DMF)C₃H₇NO73.09153-610.944
Ethanol (B145695)C₂H₅OH46.0778.37-114.10.789

Table 2: Properties of Intermediates and Products

Compound NameChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)
N-(2-methylpentan-3-yl)phthalimideC₁₄H₁₇NO₂231.29Not available
3-Amino-2-methylpentaneC₆H₁₅N101.19Not available
PhthalhydrazideC₈H₆N₂O₂162.15-

Experimental Protocols

This synthesis is divided into two main experimental procedures.

Part 1: Synthesis of N-(2-methylpentan-3-yl)phthalimide

This procedure details the SN2 reaction between potassium phthalimide and 3-chloro-2-methylpentane.

Materials:

  • Potassium phthalimide (1.0 eq)

  • 3-Chloro-2-methylpentane (1.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Distilled water

  • Buchner funnel and filter paper

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide.

  • Add anhydrous DMF to the flask to create a suspension.

  • Begin stirring the mixture and add 3-chloro-2-methylpentane to the flask.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold distilled water. This will cause the N-(2-methylpentan-3-yl)phthalimide product to precipitate.

  • Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold distilled water to remove any residual DMF and inorganic salts.

  • Dry the product thoroughly, preferably in a vacuum oven, to obtain crude N-(2-methylpentan-3-yl)phthalimide. The product can be further purified by recrystallization from a suitable solvent such as ethanol if necessary.

Part 2: Synthesis of 3-amino-2-methylpentane via Hydrazinolysis

This procedure describes the cleavage of the phthalimide group to yield the final primary amine.

Materials:

  • N-(2-methylpentan-3-yl)phthalimide (from Part 1) (1.0 eq)

  • Hydrazine hydrate (50-60% solution) (1.5 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution (e.g., 2 M)

  • Separatory funnel

  • Dichloromethane (B109758) or other suitable organic solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the N-(2-methylpentan-3-yl)phthalimide in ethanol.

  • Add hydrazine hydrate to the suspension.

  • Heat the mixture to reflux with stirring for 2-4 hours. A white precipitate of phthalhydrazide should form. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to ensure complete precipitation of the phthalhydrazide and to convert the product amine into its hydrochloride salt.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Transfer the filtrate to a separatory funnel.

  • Make the filtrate basic (pH > 10) by the careful addition of a sodium hydroxide solution.

  • Extract the liberated 3-amino-2-methylpentane into an organic solvent such as dichloromethane (3 x extractions).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-amino-2-methylpentane.

  • The crude product can be purified by distillation.

Mandatory Visualizations

Gabriel Synthesis Workflow

Gabriel_Synthesis_Workflow Potassium_Phthalimide Potassium Phthalimide SN2_Reaction S N 2 Reaction (DMF, 80-90°C) Potassium_Phthalimide->SN2_Reaction Haloalkane 3-Chloro-2-methylpentane Haloalkane->SN2_Reaction Intermediate N-(2-methylpentan-3-yl)phthalimide SN2_Reaction->Intermediate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) Intermediate->Hydrazinolysis Product 3-Amino-2-methylpentane Hydrazinolysis->Product Byproduct Phthalhydrazide Hydrazinolysis->Byproduct Reaction_Steps Start Starting Materials: Potassium Phthalimide & 3-Chloro-2-methylpentane Step1 Step 1: N-Alkylation Start->Step1 Intermediate_Formation Formation of N-(2-methylpentan-3-yl)phthalimide Step1->Intermediate_Formation Step2 Step 2: Hydrazinolysis Intermediate_Formation->Step2 Product_Isolation Isolation of 3-Amino-2-methylpentane Step2->Product_Isolation Purification Purification (Distillation) Product_Isolation->Purification

References

Application Notes and Protocols for the Quantification of 2-Methylpentan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 2-Methylpentan-3-amine in relevant matrices. Due to the compound's chemical properties, two primary analytical methodologies are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.

Introduction

This compound is a primary aliphatic amine. Accurate and robust quantification of such compounds is essential in various fields, including pharmaceutical development for purity assessment, pharmacokinetic studies, and quality control of starting materials. Aliphatic amines can present analytical challenges due to their basicity and potential for adsorption on chromatographic columns, as well as their lack of a strong chromophore for UV detection. The methods outlined below are designed to address these challenges and provide reliable quantification.

Analytical Methodologies

Two principal methods are proposed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for volatile and semi-volatile compounds. Derivatization is often employed to improve chromatographic behavior and mass spectral characteristics.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization: This method is advantageous for non-volatile or thermally labile compounds. Since aliphatic amines lack a UV chromophore, derivatization with a UV-absorbing agent is necessary for sensitive detection.

The choice of method will depend on the specific application, available instrumentation, and the sample matrix.

Experimental Workflows

The general experimental workflows for both GC-MS and HPLC-UV methods are outlined below.

cluster_0 GC-MS Workflow cluster_1 HPLC-UV Workflow gc_start Sample Collection & Preparation gc_deriv Derivatization (e.g., with TFAA) gc_start->gc_deriv gc_injection GC Injection gc_deriv->gc_injection gc_separation Chromatographic Separation (Capillary GC Column) gc_injection->gc_separation gc_detection Mass Spectrometric Detection (MS) gc_separation->gc_detection gc_data Data Analysis & Quantification gc_detection->gc_data hplc_start Sample Collection & Preparation hplc_deriv Pre-column Derivatization (e.g., with Dansyl Chloride) hplc_start->hplc_deriv hplc_injection HPLC Injection hplc_deriv->hplc_injection hplc_separation Chromatographic Separation (Reversed-Phase C18 Column) hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis & Quantification hplc_detection->hplc_data

Caption: General experimental workflows for GC-MS and HPLC-UV analysis.

Quantitative Data Summary

The following table summarizes the proposed performance characteristics for the quantification of this compound using the described GC-MS and HPLC-UV methods. These values are representative of what would be expected from a fully validated analytical method.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.995> 0.997
Limit of Detection (LOD) 0.5 ng/mL2 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL5 ng/mL
Accuracy (% Recovery) 90 - 110%92 - 108%
Precision (% RSD) < 10%< 12%

Detailed Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound using GC-MS following derivatization with trifluoroacetic anhydride (B1165640) (TFAA).

1. Materials and Reagents:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (B1210297) (GC grade)

  • Methanol (B129727) (GC grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Internal Standard (e.g., 2-Methylhexan-3-amine)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range.

  • Sample Preparation: To 1 mL of the sample matrix, add the internal standard. Perform a liquid-liquid extraction with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

3. Derivatization Procedure:

  • Evaporate the dried ethyl acetate extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of TFAA to the residue.

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool to room temperature and evaporate the excess reagent under nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (splitless).

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Protocol 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines the quantification of this compound using HPLC-UV after pre-column derivatization with dansyl chloride.

1. Materials and Reagents:

  • This compound standard

  • Dansyl chloride

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Acetone

  • Internal Standard (e.g., a structurally similar primary amine)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Working Standards: Prepare working standards by diluting the stock solution with acetonitrile.

  • Sample Preparation: Depending on the matrix, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction may be required to isolate the analyte and internal standard.

3. Derivatization Procedure:

  • To 100 µL of the standard or sample extract in a vial, add 200 µL of sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of dansyl chloride solution (10 mg/mL in acetone).

  • Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.

  • After incubation, cool the vial to room temperature.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Method Validation and Quality Control

Both methods should be fully validated according to ICH guidelines or other relevant regulatory standards. Validation should include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. Quality control samples should be included in each analytical run to ensure the validity of the results.

Conclusion

The GC-MS and HPLC-UV methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice between the two methods will be dictated by the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. Proper method validation is crucial to ensure the generation of high-quality, reproducible data for research, development, and quality control purposes.

Application of 2-Methylpentan-3-amine in Asymmetric Synthesis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and patent databases did not yield specific examples of the application of 2-Methylpentan-3-amine as a chiral auxiliary or catalyst in asymmetric synthesis. This suggests that it is not a commonly employed reagent for these purposes, or its use is not widely documented in publicly accessible sources.

While direct applications for this compound are not available, this document will provide a general overview of the established roles of other chiral amines in asymmetric synthesis. This information is intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in the potential applications of novel chiral amines. The principles, experimental setups, and data analysis methods described are broadly applicable to the field of asymmetric synthesis.

General Principles of Chiral Amines in Asymmetric Synthesis

Chiral amines are a cornerstone of asymmetric synthesis, primarily utilized in three main roles:

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

  • Chiral Catalysts or Ligands: Chiral amines can act as organocatalysts or as ligands for metal catalysts. In these roles, a substoichiometric amount of the chiral amine is used to generate a chiral environment that favors the formation of one enantiomer of the product over the other.

  • Chiral Resolving Agents: Chiral amines are used to separate racemic mixtures of chiral acids through the formation of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by crystallization.

Illustrative Application Notes and Protocols (Based on Common Chiral Amines)

The following sections provide generalized examples of how chiral amines are used in asymmetric synthesis. These are not specific to this compound but illustrate the types of applications and experimental protocols that would be relevant.

As a Chiral Auxiliary in Asymmetric Alkylation

One of the most common applications of chiral amines is as precursors to chiral auxiliaries for the asymmetric alkylation of enolates. For instance, amino alcohols derived from chiral amines can be converted into oxazolidinone auxiliaries.

General Workflow:

cluster_0 Preparation of Chiral Auxiliary Derivative cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage and Product Isolation Prochiral_Acid Prochiral Carboxylic Acid Amide_Formation Amide Formation Prochiral_Acid->Amide_Formation Chiral_Amine Chiral Amine (e.g., Amino Alcohol) Chiral_Amine->Amide_Formation Chiral_Aux_Substrate Substrate with Chiral Auxiliary Amide_Formation->Chiral_Aux_Substrate Enolate_Formation Enolate Formation Chiral_Aux_Substrate->Enolate_Formation Alkylation Diastereoselective Alkylation Enolate_Formation->Alkylation Alkylated_Product Alkylated Product (Diastereomeric Mixture) Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

General workflow for asymmetric alkylation using a chiral auxiliary.

Illustrative Quantitative Data (Hypothetical)

EntryElectrophileBaseSolventYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideLDATHF95>99:1
2Methyl iodideNaHMDSTHF9298:2
3Allyl iodideKHMDSToluene8895:5

General Experimental Protocol: Asymmetric Alkylation

  • Acylation of the Chiral Amine: The chiral amine is reacted with an acyl chloride or anhydride (B1165640) to form the corresponding amide (the chiral auxiliary-substrate conjugate).

  • Enolate Formation: The amide is dissolved in an anhydrous aprotic solvent (e.g., THF, toluene) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to generate the enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution, and the reaction is stirred for several hours, allowing it to slowly warm to a higher temperature if necessary.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Auxiliary Cleavage: The crude product is purified by flash column chromatography. The chiral auxiliary is then cleaved (e.g., by hydrolysis with aqueous acid or base, or by reduction with a hydride reagent) to yield the enantiomerically enriched product and recover the chiral auxiliary.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

As a Chiral Ligand in Asymmetric Catalysis

Chiral amines can be used to synthesize ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation or C-C bond formation.

General Signaling Pathway for a Metal-Catalyzed Asymmetric Reaction:

Metal_Precursor Metal Precursor (e.g., [Rh(COD)2]BF4) Active_Catalyst Chiral Metal Catalyst Metal_Precursor->Active_Catalyst Chiral_Amine_Ligand Chiral Amine-based Ligand Chiral_Amine_Ligand->Active_Catalyst Catalyst_Substrate_Complex Catalyst-Substrate Complex Active_Catalyst->Catalyst_Substrate_Complex Substrate Prochiral Substrate Substrate->Catalyst_Substrate_Complex Product_Formation Stereoselective Transformation Catalyst_Substrate_Complex->Product_Formation Chiral_Product Enantioenriched Product Product_Formation->Chiral_Product Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration Catalyst_Regeneration->Active_Catalyst

Generalized catalytic cycle for an asymmetric transformation.

Illustrative Quantitative Data (Hypothetical)

EntrySubstrateCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
1Acetophenone1.0Methanol>9998
2Methyl acetoacetate0.5Ethanol9899
3Dimethyl itaconate1.0Toluene>9997

General Experimental Protocol: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, the metal precursor and the chiral amine-based ligand are dissolved in a degassed solvent to form the catalyst solution.

  • Reaction Setup: The substrate is dissolved in the reaction solvent in a high-pressure reactor. The catalyst solution is then added.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at a specific temperature until the reaction is complete (monitored by GC or TLC).

  • Work-up: The reactor is depressurized, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography or distillation. The enantiomeric excess is determined by chiral HPLC or GC.

Conclusion

While specific applications of this compound in asymmetric synthesis are not readily found in the current body of scientific literature, the general principles and protocols outlined above for other chiral amines provide a valuable framework for researchers. The exploration of novel, readily available chiral amines like this compound could lead to the development of new and efficient asymmetric transformations. Future research would be necessary to synthesize derivatives of this compound and evaluate their effectiveness as chiral auxiliaries, ligands, or resolving agents in various asymmetric reactions.

Application Notes: 2-Methylpentan-3-amine Derivatives in the Synthesis of Tapentadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-methylpentan-3-amine derivatives as key intermediates in the synthesis of the centrally acting analgesic, Tapentadol (B1681240). The focus is on the practical application of these building blocks in multi-step synthetic routes, highlighting their importance in establishing the desired stereochemistry of the final active pharmaceutical ingredient (API).

Introduction

Chiral amines and their derivatives are fundamental building blocks in the pharmaceutical industry due to their prevalence in biologically active molecules.[1] this compound and its structural analogs, particularly chiral aminoketones, serve as critical precursors in the asymmetric synthesis of complex pharmaceutical compounds. A prime example of their application is in the industrial-scale synthesis of Tapentadol, an analgesic with a dual mechanism of action.[2][3][4][5] The strategic use of these intermediates is crucial for controlling the stereochemistry of the final drug product, which in turn is essential for its therapeutic efficacy and safety profile.

Application: Intermediate in Tapentadol Synthesis

While this compound itself is not directly used as the primary starting material, its core structure is introduced via the key intermediate, (S)-1-(dimethylamino)-2-methylpentan-3-one. This chiral aminoketone is instrumental in constructing the two contiguous stereocenters of Tapentadol. The synthesis of Tapentadol from this intermediate generally proceeds through a series of well-established organic transformations.

A common synthetic strategy involves a stereoselective Grignard reaction with 3-bromoanisole (B1666278) to introduce the aryl moiety and create a tertiary alcohol.[6][7] This is followed by activation of the hydroxyl group and subsequent reductive deoxygenation. The final step is the demethylation of the methoxy (B1213986) group on the phenyl ring to yield the active phenolic hydroxyl group of Tapentadol.[8]

Key Synthetic Transformations and Quantitative Data

The following table summarizes the key steps in a representative synthesis of Tapentadol starting from a this compound derivative, along with reported yields for each transformation.

StepReactionReagents and ConditionsProductYield (%)Reference
1Stereoselective Mannich Reaction3-pentanone, formaldehyde, dimethylamine (B145610) hydrochloride, L-proline, n-butanol(S)-1-(dimethylamino)-2-methylpentan-3-oneNot Specified[6]
2Grignard Reaction3-bromoanisole, Mg, THF(2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-olNot Specified[6]
3Hydroxyl Group Activation (Sulfonation)Methanesulfonyl chloride, triethylamine, DCM(2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-yl methanesulfonateNot Specified[6]
4Reductive DeoxygenationH₂, Pd/C, Methanol(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amineNot Specified[6]
5DemethylationMethanesulfonic acid, methionine3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol (Tapentadol)Not Specified[6]
6Salt FormationHCl in isopropanol3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride (Tapentadol HCl)65.0[9]

Note: The yields can vary significantly based on the specific reaction conditions and scale of the synthesis.

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of Tapentadol, based on descriptions from various patents and publications. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Grignard Reaction for the Formation of (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Materials:

  • (S)-1-(dimethylamino)-2-methylpentan-3-one

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 3-bromoanisole in anhydrous THF.

  • Add a small amount of the 3-bromoanisole solution to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of (S)-1-(dimethylamino)-2-methylpentan-3-one in anhydrous THF to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Demethylation to Form Tapentadol

Materials:

  • (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine

  • Methanesulfonic acid

  • Methionine

  • Deionized water

  • Sodium carbonate solution (30% aqueous)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine in methanesulfonic acid at 0-5 °C.

  • Add methionine to the mixture and stir.

  • Slowly raise the temperature to approximately 55 °C and maintain for 7-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and dilute with deionized water.

  • Basify the aqueous solution with a 30% aqueous solution of sodium carbonate to a pH of 9-10.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and concentrate under reduced pressure to yield the Tapentadol free base as a residual oil.[9]

Visualizations

Synthetic Workflow for Tapentadol

Tapentadol_Synthesis start 3-Pentanone intermediate1 (S)-1-(dimethylamino)- 2-methylpentan-3-one start->intermediate1 Mannich Reaction intermediate2 (2S, 3R)-1-(dimethylamino)-3- (3-methoxyphenyl)-2-methylpentan-3-ol intermediate1->intermediate2 Grignard Reaction (3-bromoanisole, Mg) intermediate3 (2R,3R)-3-(3-methoxyphenyl)- N,N,2-trimethylpentan-1-amine intermediate2->intermediate3 Reductive Deoxygenation final_product Tapentadol intermediate3->final_product Demethylation

Caption: A simplified workflow for the synthesis of Tapentadol.

Signaling Pathway of Tapentadol

Tapentadol_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tapentadol Tapentadol MOR μ-Opioid Receptor (MOR) Tapentadol->MOR Agonist NET Norepinephrine (B1679862) Transporter (NET) Tapentadol->NET Inhibitor Synaptic_Cleft Synaptic Cleft Ca_channel Voltage-gated Ca²⁺ Channel MOR->Ca_channel Inhibits NE Norepinephrine (NE) NET->NE Reuptake Vesicle Synaptic Vesicle (Neurotransmitters) Ca_channel->Vesicle Triggers Release Postsynaptic_Receptor Neurotransmitter Receptors Vesicle->Postsynaptic_Receptor Neurotransmitter Release Pain_Signal Pain Signal Propagation Postsynaptic_Receptor->Pain_Signal Reduced_Pain_Signal Reduced Pain Signal Alpha2_AR α₂-Adrenergic Receptor K_channel K⁺ Channel Alpha2_AR->K_channel Activates K_channel->Reduced_Pain_Signal Hyperpolarization (Inhibits Signal) NE_cleft Increased NE NE_cleft->Alpha2_AR Binds

Caption: Dual mechanism of action of Tapentadol.

Mechanism of Action of Tapentadol

Tapentadol exhibits a dual mechanism of action, which contributes to its efficacy in treating both nociceptive and neuropathic pain.[2][4]

  • μ-Opioid Receptor (MOR) Agonism: Tapentadol acts as an agonist at the μ-opioid receptors located in the brain and spinal cord.[1][3] Activation of these receptors leads to a decrease in the transmission of pain signals to the brain, resulting in analgesia.

  • Norepinephrine (NE) Reuptake Inhibition: Tapentadol also inhibits the reuptake of norepinephrine in the central nervous system.[1][3] This leads to an increased concentration of NE in the synaptic cleft, which in turn enhances the activity of descending inhibitory pain pathways.[4] This noradrenergic activity is particularly important for its efficacy against neuropathic pain.

This dual action provides a synergistic analgesic effect, potentially with a more favorable side-effect profile compared to traditional opioids.[1][4]

Conclusion

Derivatives of this compound are valuable chiral building blocks in pharmaceutical synthesis, as demonstrated by their crucial role in the production of Tapentadol. The ability to introduce specific stereochemistry through reactions involving these intermediates is a key aspect of modern drug development. The provided protocols and data serve as a guide for researchers engaged in the synthesis of this and other complex chiral molecules.

References

Preparation of amines from other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This is a very detailed request. I will structure my response carefully to meet all the requirements.

Part 1: Initial Content Generation Plan

I have gathered a significant amount of information on various methods for amine synthesis. I will now structure this information into the requested format: Application Notes, Protocols, and Data Tables. I will focus on the most common and versatile methods relevant to researchers and drug development professionals.

The selected methods are:

  • Reduction of Nitro Compounds: A fundamental method, especially for aromatic amines.

  • Reduction of Nitriles: Useful for preparing primary amines with an additional carbon atom.

  • Reduction of Amides: A direct route to amines from carboxylic acid derivatives.

  • Reductive Amination: A highly versatile method for synthesizing primary, secondary, and tertiary amines from aldehydes and ketones.

  • Gabriel Synthesis: A classic method for the clean synthesis of primary amines from alkyl halides.

  • Rearrangement Reactions (Hofmann, Curtius, Schmidt): Unique methods that form amines with loss of a carbon atom, often from carboxylic acid derivatives.

For each method, I will:

  • Write a concise Application Note .

  • Create a Quantitative Data Table with examples (Substrate, Reagents, Conditions, Yield). I will synthesize this data from the various sources I've found.

  • Write a detailed Experimental Protocol . I will create a representative, general protocol for each method based on the information available.

  • Design a Graphviz Diagram . I will create an overview diagram first, and then a specific workflow diagram for Reductive Amination,

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Methylpentan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methylpentan-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the expected impurities?

A common and efficient method for the synthesis of this compound is the reductive amination of 2-methylpentan-3-one.[1][2][3] This reaction typically involves the formation of an intermediate imine, which is then reduced to the final amine. The primary impurities to expect from this synthesis are:

  • Unreacted starting materials: 2-methylpentan-3-one and the amine source (e.g., ammonia).

  • Intermediate imine: The imine formed from the condensation of the ketone and the amine may not be fully reduced.

  • Over-alkylation products: If a primary amine is used as the nitrogen source, there is a possibility of forming secondary or tertiary amines.[4]

  • Side-products from the reducing agent: The nature of these byproducts will depend on the specific reducing agent used (e.g., borohydride (B1222165) salts).

Q2: What are the key physical properties of this compound to consider during purification?

Key physical properties that influence the choice and parameters of purification techniques include:

PropertyValueSource
Molecular FormulaC6H15N[5][6]
Molecular Weight101.19 g/mol [5][6]
Boiling Point (estimated)~126.5 °C (for the analogous alcohol, 2-methylpentan-3-ol)[7]

The boiling point suggests that vacuum distillation is a suitable purification method to prevent thermal degradation at atmospheric pressure.

Q3: What are the recommended purification techniques for crude this compound?

A multi-step approach is recommended for achieving high purity:

  • Acid-Base Extraction: This is an effective initial step to separate the basic amine from neutral and acidic impurities.[8]

  • Fractional Vacuum Distillation: This technique is suitable for removing impurities with significantly different boiling points from the desired amine.

  • Column Chromatography: For achieving very high purity, especially for removing structurally similar impurities, column chromatography is recommended.[9]

  • Recrystallization as a Salt: Conversion of the amine to its hydrochloride salt followed by recrystallization is an excellent method for obtaining a highly pure, stable solid product.[1][8]

Q4: How can I assess the purity of my this compound at different stages of purification?

A combination of analytical techniques should be used to monitor the purification progress and determine the final purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for quantitative analysis. Chiral HPLC can be used to determine the enantiomeric excess.

Troubleshooting Guides

Acid-Base Extraction
IssuePossible Cause(s)Troubleshooting Steps
Low recovery of amine after basification and extraction. Incomplete basification of the aqueous layer.Ensure the pH of the aqueous layer is >12 after adding the base. Use a pH meter for accurate measurement.
Insufficient extraction with the organic solvent.Perform at least three extractions with an adequate volume of a suitable organic solvent like diethyl ether or dichloromethane.
Emulsion formation during extraction. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. Addition of a small amount of brine can help to break the emulsion.
Fractional Vacuum Distillation
IssuePossible Cause(s)Troubleshooting Steps
Bumping or uneven boiling. Insufficient agitation or lack of boiling chips.Use a magnetic stirrer and add fresh boiling chips or a stir bar to the distillation flask.
Poor separation of components. Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Product decomposition. Overheating.Use a vacuum to lower the boiling point of the amine and distill at a lower temperature.
Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Streaking or tailing of the amine on a silica (B1680970) gel column. Strong interaction between the basic amine and acidic silanol (B1196071) groups on the silica gel.Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-2%), to the eluent.[10] Alternatively, use a less acidic stationary phase like alumina (B75360) or amine-functionalized silica gel.[8]
Poor separation of the product from impurities. Inappropriate solvent system.Optimize the mobile phase polarity through systematic TLC analysis. A gradient elution from a non-polar to a more polar solvent system is often effective.[8]
Recrystallization of the Hydrochloride Salt
IssuePossible Cause(s)Troubleshooting Steps
The amine hydrochloride salt does not precipitate upon addition of HCl. The salt is soluble in the chosen solvent.Use a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or a mixture of a polar and a non-polar solvent.[1][11]
The recrystallized salt is not pure. Impurities are co-crystallizing with the product.Ensure the crude salt is dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals. A second recrystallization may be necessary.
Oiling out instead of crystallization. The compound is coming out of solution above its melting point.Use more solvent to lower the saturation temperature. Try scratching the inside of the flask or adding a seed crystal to induce crystallization.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in diethyl ether (approximately 10 mL per gram of crude material).

  • Acidic Extraction: Transfer the ethereal solution to a separatory funnel and extract three times with an equal volume of 1 M HCl. The amine will be protonated and move into the aqueous layer.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 2 M NaOH with stirring until the pH is >12. This deprotonates the amine hydrochloride, regenerating the free amine.

  • Back Extraction: Extract the free amine from the basified aqueous solution with diethyl ether (three times with an equal volume).

  • Washing and Drying: Combine the organic extracts and wash once with a saturated brine solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the partially purified amine.[9]

Protocol 2: Fractional Vacuum Distillation

This procedure is suitable for purifying the amine obtained from the acid-base extraction.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.

  • Distillation: Transfer the amine to the distillation flask and add a few boiling chips.

  • Conditions: Apply a vacuum and gently heat the flask in an oil bath. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

Protocol 3: Column Chromatography

For achieving high purity, column chromatography can be performed on the distilled amine.

  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel with 1% triethylamine in the eluent, or basic alumina) and solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[8]

  • Column Packing: Pack a column with the chosen stationary phase.

  • Sample Loading: Dissolve the amine in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Recrystallization as the Hydrochloride Salt

This protocol is for obtaining a highly pure and stable solid form of the amine.

  • Salt Formation: Dissolve the purified amine in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/ether). Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Drying: Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.[1]

Data Presentation

The following table summarizes the expected purity and yield at each stage of the purification process, based on data for a structurally similar amine.[8] Actual values may vary depending on the initial purity of the crude this compound.

Purification StepKey ParametersExpected PurityExpected Yield
Crude Product-70-85%100% (starting point)
Acid-Base Extraction1 M HCl (aq), 2 M NaOH (aq)85-95%80-90%
Fractional Vacuum DistillationAppropriate vacuum and temperature>98%70-85% (from extracted material)
Column ChromatographyAmine-functionalized silica gel, Hexane:Ethyl Acetate gradient>99%90-95% (from distilled material)
Recrystallization as HCl SaltHCl in diethyl ether, appropriate recrystallization solvent>99.5%90-95% (from chromatographed material)

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Stages cluster_analysis Purity Assessment Crude Crude this compound (from Reductive Amination) AcidBase Acid-Base Extraction Crude->AcidBase Removes acidic and neutral impurities Distillation Fractional Vacuum Distillation AcidBase->Distillation Removes volatile and non-volatile impurities GCMS GC-MS AcidBase->GCMS Chromatography Column Chromatography Distillation->Chromatography High purity separation NMR NMR Distillation->NMR SaltFormation Recrystallization as HCl Salt Chromatography->SaltFormation Final polishing and stable solid form HPLC HPLC Chromatography->HPLC SaltFormation->HPLC TroubleshootingChromatography Start Column Chromatography of This compound Problem Problem Encountered Start->Problem Streaking Streaking/Tailing of Amine Problem->Streaking Yes PoorSeparation Poor Separation Problem->PoorSeparation No Solution1 Add basic modifier (e.g., 1% Et3N) to eluent Streaking->Solution1 Solution2 Use basic alumina or amine-functionalized silica Streaking->Solution2 Solution3 Optimize mobile phase polarity (TLC analysis) PoorSeparation->Solution3 Solution4 Use gradient elution PoorSeparation->Solution4

References

Technical Support Center: Stabilizing 2-Methylpentan-3-amine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing aqueous solutions of 2-Methylpentan-3-amine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A1: The degradation of this compound in aqueous solutions is primarily influenced by three main factors:

  • Oxidation: Aliphatic amines are susceptible to oxidation, which can be initiated by dissolved oxygen and catalyzed by trace metal ions. This can lead to the formation of various degradation products, including imines, amides, N-oxides, and nitroalkanes.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways. Storing solutions at lower temperatures is crucial for maintaining stability.

  • pH: The pH of the aqueous solution can significantly impact the stability of the amine. In acidic solutions, the amine is protonated, which can offer some protection against certain degradation pathways.

Q2: How can I prevent the oxidative degradation of my this compound solution?

A2: To minimize oxidative degradation, it is recommended to use antioxidants and chelating agents.

  • Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) can be added to the solution to scavenge free radicals and inhibit oxidative chain reactions.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to sequester metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation.

Q3: What is the recommended pH for storing aqueous solutions of this compound?

A3: While the optimal pH for this compound has not been empirically determined in publicly available literature, for many aliphatic amines, a slightly acidic pH (around 5-6) can enhance stability by protonating the amine group. This reduces its nucleophilicity and susceptibility to certain reactions. However, the ideal pH should be determined experimentally for your specific application, as extreme pH values can also promote hydrolysis or other reactions.

Q4: What are the visible signs of degradation in my this compound solution?

A4: Degradation of your amine solution may be indicated by:

  • A change in color (e.g., yellowing or browning).

  • The formation of a precipitate.

  • A noticeable change in pH.

  • A decrease in the expected biological or chemical activity of the solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound aqueous solutions.

Problem Possible Cause(s) Recommended Solution(s)
Solution turns yellow/brown over time. Oxidative degradation due to exposure to air and/or light. Contamination with metal ions catalyzing oxidation.1. Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon).2. Protect the solution from light by using amber-colored vials or wrapping the container in aluminum foil.3. Add an antioxidant such as Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1% (w/v).4. Add a chelating agent like EDTA at a final concentration of 1-10 mM to sequester catalytic metal ions.
A precipitate forms in the solution. The amine may have degraded into less soluble products. The pH of the solution may have shifted, causing the amine or a salt to precipitate. The concentration of the amine may exceed its solubility limit at the storage temperature.1. Confirm the identity of the precipitate. If it is a degradation product, the solution should be discarded.2. Check the pH of the solution and adjust it to a range where the amine is known to be soluble. For primary amines, a slightly acidic to neutral pH is often suitable.3. Ensure the storage temperature is appropriate and that the concentration of the amine is within its solubility limit at that temperature. Gentle warming and agitation may redissolve the precipitate if it is the pure amine.
Loss of biological/chemical activity of the solution. Chemical degradation of this compound.1. Quantify the concentration of the amine using an appropriate analytical method (e.g., HPLC) to confirm degradation.2. Prepare fresh solutions and implement stabilization methods from the outset (see Experimental Protocols below).3. Conduct a stability study to determine the shelf-life of your solution under your specific storage conditions.
Inconsistent experimental results. Inconsistent stability of the this compound stock or working solutions.1. Standardize your solution preparation and storage procedures.2. Always use freshly prepared solutions or solutions that are within their established stability window.3. Incorporate the use of stabilizers (antioxidants, chelating agents) consistently in all experimental replicates.

Data Presentation

Table 1: Recommended Storage Conditions and Stabilizer Concentrations

ParameterRecommendationRationale
Storage Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert (Nitrogen or Argon)Minimizes exposure to oxygen, a key driver of oxidative degradation.
Light Exposure Protect from light (use amber vials)Prevents photodegradation.
pH Range (suggested) 5.0 - 7.0Protonation of the amine can increase stability. The optimal pH should be confirmed experimentally.
Antioxidant (BHT) 0.01 - 0.1% (w/v)Scavenges free radicals to inhibit oxidation.
Chelating Agent (EDTA) 1 - 10 mMSequesters catalytic metal ions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound

Objective: To prepare a 100 mM aqueous stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Butylated Hydroxytoluene (BHT)

  • Disodium EDTA (EDTA•Na₂)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Sterile, amber-colored storage vials

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Stabilizer Stock Solutions:

    • BHT Stock (10% w/v): Dissolve 1 g of BHT in 10 mL of ethanol. Note: BHT is poorly soluble in water.

    • EDTA Stock (100 mM): Dissolve 3.722 g of EDTA•Na₂ in 100 mL of high-purity water. Gentle heating may be required.

  • Prepare the Aqueous Solution:

    • To a clean glass beaker, add approximately 80 mL of high-purity water.

    • Sparge the water with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Add Stabilizers:

    • Add 100 µL of the 100 mM EDTA stock solution to the water to achieve a final concentration of 1 mM.

    • Add 10 µL of the 10% BHT stock solution to achieve a final concentration of 0.01% w/v. Mix thoroughly.

  • Add this compound:

    • Weigh the appropriate amount of this compound to achieve a final concentration of 100 mM.

    • Slowly add the amine to the stabilized water while stirring.

  • Adjust pH:

    • Measure the pH of the solution.

    • Adjust the pH to the desired value (e.g., 6.0) by dropwise addition of 1 M HCl or 1 M NaOH.

  • Final Volume and Storage:

    • Transfer the solution to a 100 mL volumetric flask and bring it to the final volume with deoxygenated high-purity water.

    • Filter the solution through a 0.22 µm sterile filter into amber-colored storage vials.

    • Flush the headspace of the vials with inert gas before sealing.

    • Store the vials at 2-8°C.

Protocol 2: Accelerated Stability Study of this compound Solution

Objective: To assess the stability of a this compound aqueous solution under accelerated conditions.

Materials:

  • Stabilized this compound solution (prepared as in Protocol 1).

  • Unstabilized this compound solution (prepared similarly but without BHT and EDTA).

  • Temperature-controlled incubator or oven.

  • HPLC system for quantification.

Procedure:

  • Sample Preparation: Prepare multiple aliquots of both the stabilized and unstabilized this compound solutions in sealed, amber vials.

  • Time-Zero Analysis: Immediately analyze a set of aliquots (n=3 for each condition) to determine the initial concentration of this compound. This is your T=0 data point.

  • Incubation: Place the remaining vials in an incubator set to an elevated temperature (e.g., 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove a set of vials (n=3 for each condition) from the incubator.

  • Quantification: Allow the vials to cool to room temperature and analyze the concentration of this compound using a validated HPLC method. Also, observe for any changes in appearance (color, precipitate).

  • Data Analysis: Plot the concentration of this compound as a function of time for both stabilized and unstabilized solutions. Calculate the degradation rate for each condition.

Mandatory Visualizations

Degradation_Pathway This compound This compound Degradation_Products Imines Amides N-Oxides Nitroalkanes This compound->Degradation_Products Oxidation Oxidizing_Agents Dissolved O2 Metal Ions (Fe, Cu) Oxidizing_Agents->Degradation_Products Stabilizers Antioxidants (BHT) Chelating Agents (EDTA) Stabilizers->this compound Inhibit Degradation

Caption: Oxidative degradation pathway of this compound and the role of stabilizers.

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Study Start Start Prepare_Water Deoxygenate Water Start->Prepare_Water Add_Stabilizers Add EDTA and BHT Prepare_Water->Add_Stabilizers Add_Amine Add this compound Add_Stabilizers->Add_Amine Adjust_pH Adjust pH Add_Amine->Adjust_pH Final_Volume Final Volume & Filtration Adjust_pH->Final_Volume Store Store at 2-8°C Final_Volume->Store T0_Analysis T=0 Analysis (HPLC) Store->T0_Analysis Incubate Incubate at 40°C T0_Analysis->Incubate Time_Points Analyze at Time Points Incubate->Time_Points Analyze_Data Analyze Degradation Rate Time_Points->Analyze_Data

Caption: Workflow for preparing and testing the stability of this compound solutions.

Identification of common impurities in 2-Methylpentan-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methylpentan-3-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: Reductive Amination and the Leuckart Reaction.

Reductive Amination of 2-Methyl-3-pentanone

Issue 1: Low or No Product Formation

Low yields in the reductive amination of 2-Methyl-3-pentanone can arise from several factors, primarily related to imine formation and the subsequent reduction step.

Possible Causes and Solutions:

  • Incomplete Imine Formation: The equilibrium between the ketone and the imine may not favor the imine.

    • Solution: Remove water from the reaction mixture using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1]

  • Ineffective Reducing Agent: The chosen reducing agent may be inactive or unsuitable for the reaction conditions.

    • Solution: Test the activity of the reducing agent (e.g., sodium borohydride) on a simple ketone.[2] Consider using alternative reducing agents like sodium triacetoxyborohydride (B8407120) (STAB), which is often effective and can be used in a one-pot procedure.[2]

  • Steric Hindrance: 2-Methyl-3-pentanone is a sterically hindered ketone, which can slow down the reaction.[1]

    • Solution: Increase the reaction temperature, prolong the reaction time, or use a less sterically hindered amine if the protocol allows. For particularly hindered substrates, more reactive reducing agents or catalysts may be necessary.[1]

Issue 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the overall yield.

Common Side Products and Mitigation Strategies:

  • Over-reduction to 2-Methyl-3-pentanol: The ketone starting material is reduced to the corresponding alcohol.

    • Solution: Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH3CN) at a controlled pH.[3] Alternatively, allow for complete imine formation before adding the reducing agent.[1]

  • Formation of Secondary Amine (Dialkylation Product): The primary amine product reacts further with the ketone.

    • Solution: Use a large excess of ammonia (B1221849) to favor the formation of the primary amine. A stepwise procedure, where the imine is formed first and then reduced, can also minimize this side reaction.

Leuckart Reaction with 2-Methyl-3-pentanone

Issue 1: Low Yield of this compound

The high temperatures required for the Leuckart reaction can lead to decomposition and side reactions.[4]

Possible Causes and Solutions:

  • Suboptimal Reagent: The choice between ammonium (B1175870) formate (B1220265) and formamide (B127407) can significantly impact the yield.

    • Solution: Ammonium formate generally gives better yields than formamide.[4] A mixture of formamide and formic acid can also be effective.[5]

  • Incomplete Hydrolysis: The intermediate N-formyl derivative is not fully hydrolyzed to the final amine.

    • Solution: Ensure complete hydrolysis by using appropriate acidic or basic conditions and allowing for sufficient reaction time.

Issue 2: Complex Product Mixture

The harsh conditions of the Leuckart reaction can lead to the formation of multiple byproducts.

Common Byproducts and Their Origins:

  • N-formyl-2-methylpentan-3-amine: The unhydrolyzed intermediate.

  • Polyalkylation products: The primary amine can react further.

  • Decomposition products: Due to the high reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The common impurities depend on the synthetic route. For reductive amination, you can expect unreacted 2-methyl-3-pentanone, the intermediate imine, the over-reduction product 2-methyl-3-pentanol, and the secondary amine byproduct. In the Leuckart reaction, the primary impurity is the N-formyl intermediate, along with potential polyalkylation and decomposition products.

Q2: How can I best purify the crude this compound?

A2: A multi-step purification process is recommended. Start with an acid-base extraction to separate the basic amine from non-basic impurities. This is followed by distillation or column chromatography for further purification. For highly pure material, conversion to a hydrochloride salt, recrystallization, and subsequent liberation of the free amine can be effective.

Q3: Which analytical techniques are best for assessing the purity of my this compound sample?

A3: A combination of techniques is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used, especially with derivatization for UV detection. Nuclear Magnetic Resonance (NMR) spectroscopy is useful for structural confirmation and can be used quantitatively (qNMR).

Q4: My reductive amination of 2-Methyl-3-pentanone is not working. What is the first thing I should check?

A4: The first step is to verify that the imine is being formed. This can be monitored by Thin Layer Chromatography (TLC) or LC-MS. If no imine is detected, focus on optimizing the conditions for its formation (e.g., water removal). If the imine is present but not being reduced, check the activity of your reducing agent.[1][2]

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity Structure Origin Typical Amount (Estimated) Analytical Detection Method
2-Methyl-3-pentanoneCH3CH2C(=O)CH(CH3)2Unreacted starting material (Reductive Amination & Leuckart)1-10%GC-MS, HPLC
2-Methyl-3-pentanolCH3CH2CH(OH)CH(CH3)2Over-reduction of ketone (Reductive Amination)1-5%GC-MS
N-(1-ethyl-2-methylpropylidene)amineCH3CH2C(=NH)CH(CH3)2Incomplete reduction of imine (Reductive Amination)< 5%LC-MS
Di-(1-ethyl-2-methylpropyl)amine(CH3CH2CH(CH(CH3)2))2NHDialkylation of product (Reductive Amination)1-5%GC-MS, LC-MS
N-formyl-2-methylpentan-3-amineCH3CH2CH(NHCHO)CH(CH3)2Incomplete hydrolysis (Leuckart)1-15%GC-MS, HPLC

Note: The typical amounts are estimates based on analogous reactions and may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general procedure and may require optimization.

Materials:

  • 2-Methyl-3-pentanone

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a solution of 2-Methyl-3-pentanone (1.0 eq) in DCM, add a solution of ammonia in methanol (B129727) (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add STAB (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Separate the aqueous layer and wash the organic layer with 1 M HCl.

  • Combine the aqueous layers and basify with 1 M NaOH until pH > 10.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 2: Purification of this compound

Procedure:

  • Acid-Base Extraction:

    • Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether).

    • Extract with 1 M HCl (3x). The amine will move to the aqueous layer.

    • Combine the aqueous layers and wash with diethyl ether to remove neutral impurities.

    • Basify the aqueous layer with 1 M NaOH to pH > 10.

    • Extract the free amine with diethyl ether (3x).

    • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate.

  • Distillation:

    • Perform fractional distillation under atmospheric or reduced pressure to obtain the pure amine.

Mandatory Visualization

Reductive_Amination_Workflow Reductive Amination Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Methyl-3-pentanone + Ammonia imine Imine Formation start->imine reduction Reduction (e.g., STAB) imine->reduction product Crude this compound reduction->product extraction Acid-Base Extraction product->extraction distillation Distillation extraction->distillation pure_product Pure this compound distillation->pure_product gcms GC-MS pure_product->gcms hplc HPLC pure_product->hplc nmr NMR pure_product->nmr

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in Reductive Amination start Low Yield check_imine Check Imine Formation (TLC/LC-MS) start->check_imine imine_no No Imine Formed check_imine->imine_no Negative imine_yes Imine Formed check_imine->imine_yes Positive solution_water Remove Water (e.g., Molecular Sieves) imine_no->solution_water check_reductant Check Reducing Agent Activity imine_yes->check_reductant reductant_bad Inactive Reductant check_reductant->reductant_bad Negative reductant_good Active Reductant check_reductant->reductant_good Positive solution_reductant Use Fresh/Alternative Reducing Agent reductant_bad->solution_reductant optimize_conditions Optimize Reaction Conditions (Temp, Time) reductant_good->optimize_conditions

Caption: A logical workflow for troubleshooting low yields in reductive amination reactions.

References

Strategies to optimize the yield of 2-Methylpentan-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-Methylpentan-3-amine, primarily focusing on the widely used reductive amination method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory method for synthesizing this compound?

A1: The most common method is the reductive amination (also known as reductive alkylation) of 2-methyl-3-pentanone (B165389).[1] This process involves reacting the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the target primary amine.[2] This one-pot procedure is highly efficient and avoids the problem of overalkylation that can occur with other methods.[3]

Q2: What are the essential starting materials and reagents for this synthesis?

A2: The key components for the synthesis via reductive amination are:

  • Carbonyl Source: 2-Methyl-3-pentanone.

  • Amine Source: An ammonia equivalent, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, is typically used.[4] Using ammonia directly is also possible.

  • Reducing Agent: A selective reducing agent is crucial. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is highly recommended for its mildness and selectivity.[4][5] Other options include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[1]

  • Solvent: A suitable aprotic solvent is needed. Dichloroethane (DCE), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) are common choices.[5][6]

Q3: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) often preferred over other reducing agents like Sodium Borohydride (NaBH₄)?

A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred because it is a milder and more selective reducing agent.[5] It readily reduces the intermediate iminium ion but is slow to reduce the starting ketone, which minimizes the formation of the 2-methyl-3-pentanol (B165387) byproduct.[4] In contrast, NaBH₄ can reduce both the ketone and the imine, potentially leading to lower yields of the desired amine.[3][6] Furthermore, NaBH(OAc)₃ reactions do not produce toxic byproducts like those from NaBH₃CN.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q4: My reaction yield is very low. What are the potential causes and how can I fix them?

A4: Low yield is a common issue that can stem from several factors. Systematically investigating the following points can help identify the root cause.

  • Cause 1: Competing Side Reaction. The primary side reaction is the reduction of the starting ketone (2-methyl-3-pentanone) to the corresponding alcohol (2-methyl-3-pentanol). This is especially prevalent if a less selective reducing agent like NaBH₄ is used.

    • Solution: Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] This reagent preferentially reduces the imine intermediate over the ketone.[7]

  • Cause 2: Incomplete Imine Formation. The reaction is an equilibrium between the ketone/ammonia, the hemiaminal intermediate, and the imine.[1] If the equilibrium does not favor the imine, the subsequent reduction will be inefficient.

    • Solution: Imine formation is often catalyzed by mild acid. Ensure the reaction pH is weakly acidic (around 5-6).[8] Using ammonium acetate can serve as both the ammonia source and a pH buffer.[4]

  • Cause 3: Reagent Quality. The reducing agent, particularly hydride-based reagents, can degrade upon exposure to moisture.

    • Solution: Use freshly opened or properly stored sodium triacetoxyborohydride. Ensure all glassware is dry and use an anhydrous solvent.

  • Cause 4: Suboptimal Stoichiometry. An incorrect ratio of reactants can lead to an incomplete reaction.

    • Solution: A moderate excess of the ammonia source (e.g., 1.5 to 2 equivalents) and the reducing agent (e.g., 1.5 equivalents) is often beneficial.

The following decision tree can help diagnose the source of low yield:

G start Low Yield Observed check_crude Analyze Crude Product by GC-MS or NMR start->check_crude ketone_present Significant Unreacted 2-Methyl-3-pentanone Present? check_crude->ketone_present alcohol_present Significant 2-Methyl-3-pentanol Byproduct Present? check_crude->alcohol_present incomplete_imine Problem: Incomplete Imine Formation Solution: Check pH (aim for 5-6), use excess ammonia source. ketone_present->incomplete_imine Yes bad_reductant Problem: Inactive Reducing Agent Solution: Use fresh, dry NaBH(OAc)3. ketone_present->bad_reductant Yes purification_issue Problem: Loss During Workup/Purification Solution: Optimize extraction pH and chromatography conditions. ketone_present->purification_issue No side_reaction Problem: Ketone Reduction Side Reaction Solution: Switch to a more selective reducing agent (e.g., NaBH(OAc)3). alcohol_present->side_reaction Yes alcohol_present->purification_issue No

Caption: Troubleshooting decision tree for low yield diagnosis.

Q5: My purified product contains impurities. What are they and how can I remove them?

A5: The most common impurities are unreacted 2-methyl-3-pentanone and the 2-methyl-3-pentanol byproduct. A robust purification strategy is essential.

  • Purification Strategy: Acid-Base Extraction. This is a highly effective method for separating basic amines from neutral organic compounds (ketones, alcohols).[9]

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

    • Extract with an acidic aqueous solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.

    • Discard the organic layer.

    • Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to a pH > 10.

    • Extract the deprotonated "free base" amine back into a fresh organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate to yield the purified amine.[9]

  • Further Purification. If impurities persist, consider one of the following:

    • Distillation: As a liquid, the final product can be purified by fractional distillation.

    • Column Chromatography: This can be effective but requires care, as amines can adhere to standard silica (B1680970) gel. Using basic alumina (B75360) or adding a small amount of a tertiary amine (e.g., 1% triethylamine) to the eluent can prevent this issue.[9]

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Diethyl Ether neutral_impurities Neutral Impurities (Ketone, Alcohol) crude->neutral_impurities Remains protonated_amine Protonated Amine (Amine-HCl Salt) crude->protonated_amine Extract w/ 1M HCl pure_amine_ether Purified Amine in Diethyl Ether protonated_amine->pure_amine_ether 1. Basify w/ NaOH 2. Extract w/ Ether

Caption: Workflow for purification via acid-base extraction.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaTypical SolventKey AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, THF, DCMHigh selectivity for imines/iminiums; mild conditions; tolerates many functional groups.[4][5]Water-sensitive; relatively expensive.[6]
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolGood selectivity at controlled pH; stable in acidic solutions.[1][7]Highly toxic; generates cyanide waste.[4]
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive and readily available.Can reduce the starting ketone, lowering yield; requires careful addition after imine formation.[3][6]
Catalytic HydrogenationH₂ / Catalyst (Pd/C, PtO₂, Ni)Methanol, Ethanol"Green" method with high atom economy; no stoichiometric waste.May reduce other functional groups (e.g., C=C bonds); requires specialized pressure equipment.[1]

Experimental Protocols

Protocol: One-Pot Synthesis of this compound via Reductive Amination

This protocol employs sodium triacetoxyborohydride for a high-yield, selective synthesis.

Materials:

  • 2-Methyl-3-pentanone

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Acetic Acid (glacial)

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Diethyl Ether (Et₂O)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Saturated Sodium Chloride solution (Brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methyl-3-pentanone (1.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to dissolve the ketone (approx. 5-10 mL per 1 g of ketone).

  • Add ammonium acetate (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the suspension in portions over 15 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers and proceed with the acid-base extraction purification as described in Q5 .

  • After purification, dry the final organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield this compound as a liquid.

Key Reaction Pathways

The desired reaction pathway involves the formation of an imine intermediate followed by reduction. However, a competing pathway is the direct reduction of the ketone.

G cluster_legend Legend ketone 2-Methyl-3-pentanone (Starting Material) imine Intermediate Imine ketone->imine + NH3 - H2O (Equilibrium) alcohol 2-Methyl-3-pentanol (Byproduct) ketone->alcohol + [H] (Side Reaction) amine This compound (Desired Product) imine->amine + [H] (Reduction) key1 Desired Pathway key2 Side Reaction Pathway

Caption: Main reaction pathway versus the competing side reaction.

References

Technical Support Center: Troubleshooting Chromatographic Peak Tailing of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing when analyzing primary amines using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for primary amines in reversed-phase HPLC?

A1: The most common cause of peak tailing for primary amines is secondary interactions between the positively charged amine groups and negatively charged residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2][3] At a mid-range pH, the primary amine is protonated (carries a positive charge), while the silanol groups are deprotonated (carry a negative charge), leading to strong electrostatic interactions that delay the elution of a portion of the analyte, resulting in a tailed peak.

Q2: How does the mobile phase pH affect the peak shape of primary amines?

A2: The pH of the mobile phase is a critical parameter for controlling the peak shape of primary amines by influencing the ionization state of both the analyte and the stationary phase.[4][5][6]

  • Low pH (typically < 3): At low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, rendering them neutral.[1][7][8] This minimizes the secondary ionic interactions with the protonated primary amines, leading to improved peak symmetry.

  • High pH (typically > 8): At high pH, the primary amine is in its neutral, free-base form. This eliminates the ionic interaction with the negatively charged silanol groups. However, using a high pH mobile phase requires a column that is stable under these conditions to prevent degradation of the stationary phase.[5]

Q3: Can peak tailing be caused by issues other than chemical interactions?

A3: Yes, while chemical interactions are a primary cause, physical and instrumental issues can also lead to peak tailing. These include:

  • Column Bed Deformation: The formation of a void at the column inlet or channels within the packing bed can lead to non-uniform flow paths for the analyte, causing peak distortion.[2]

  • Blocked Frit: A partially blocked inlet frit can disrupt the sample band as it enters the column.[2]

  • Extra-Column Effects: Excessive tubing length or diameter between the column and the detector can cause the separated analyte band to broaden, leading to tailing.[3]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in a "shark fin" shaped peak.[3][9]

Q4: What are "end-capped" columns, and how do they help reduce peak tailing for primary amines?

A4: End-capping is a process where the residual silanol groups on the silica (B1680970) surface are chemically reacted with a small silylating agent to make them less polar.[1][2] This reduces the number of available sites for secondary interactions with polar analytes like primary amines, leading to improved peak shape. However, steric hindrance prevents all silanol groups from being end-capped, so some secondary interactions may still occur.[1]

Troubleshooting Guide

Issue: My primary amine peak is tailing.

This guide provides a systematic approach to diagnose and resolve the issue.

Step 1: Evaluate the Mobile Phase pH

The first and often most effective step is to adjust the mobile phase pH.

  • Recommendation: Adjust the mobile phase pH to be at least 2-3 units away from the pKa of your primary amine. For most primary amines, a low pH (2.5-3.0) is a good starting point.[10]

  • Experimental Protocol: Mobile Phase pH Adjustment

    • Buffer Selection: For UV detection, a phosphate (B84403) buffer is suitable. For mass spectrometry (MS) detection, use a volatile buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate.[10]

    • Buffer Preparation: Prepare a stock solution of your chosen buffer (e.g., 20 mM) in HPLC-grade water.[7][10]

    • pH Adjustment: Use a calibrated pH meter to adjust the buffer's pH to the desired level (e.g., 3.0) by adding an appropriate acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer).[10]

    • Mobile Phase Preparation: Mix the pH-adjusted aqueous buffer with the organic modifier (e.g., acetonitrile (B52724) or methanol) to your desired ratio.

    • Equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Step 2: Use a Mobile Phase Additive

If pH adjustment alone is insufficient, consider adding a competing base to the mobile phase.

  • Recommendation: Add a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the primary amine analyte.[7][11]

  • Experimental Protocol: Using Triethylamine (TEA) as an Additive

    • Preparation: Add TEA to your mobile phase at a concentration of 5-20 mM. A common starting concentration is 0.1% (v/v).[7][12]

    • pH Readjustment: After adding TEA, the mobile phase pH will increase. If necessary, readjust the pH back to the desired acidic range using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Equilibration: Thoroughly equilibrate the column with the TEA-containing mobile phase before analysis.

    • Caution: Prolonged use of amine additives can sometimes shorten column lifetime.[7]

Step 3: Select an Appropriate Column

The choice of HPLC column is critical for the successful analysis of primary amines.

  • Recommendation: If you are using an older "Type A" silica column, switching to a modern, high-purity "Type B" silica column can significantly improve peak shape.[8][13] These columns have lower metal contamination and fewer acidic silanol sites. For even better performance, consider one of the following:

    • End-capped Columns: These columns have fewer active silanol sites.[2]

    • Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These offer alternative selectivity and can shield the analyte from residual silanols.[11]

    • Polymer-Based or Hybrid Columns: These stationary phases are more stable at high pH and have different surface chemistry, which can eliminate the problem of silanol interactions.[8][14]

Data on Column and pH Effects on Peak Asymmetry

The following table summarizes the effect of mobile phase pH on the peak asymmetry of methamphetamine, a primary amine, demonstrating the importance of pH control.

AnalyteMobile Phase pHPeak Asymmetry Factor (As)
Methamphetamine7.02.35
Methamphetamine3.01.33
Data sourced from an analysis of basic drug compounds.[1]

Step 4: Check for System and Sample Issues

If the above steps do not resolve the peak tailing, the issue may be physical or related to your sample preparation.

  • Recommendation: Inject a neutral compound. If the neutral compound's peak also tails, it suggests a physical problem with your system (e.g., a column void). If the neutral peak is symmetrical, the issue is likely a chemical interaction with your primary amine.[15]

  • Troubleshooting Physical Issues:

    • Column Void: If a void is suspected, you can try reversing the column and flushing it with a strong solvent.[1] However, replacing the column is often the best solution.

    • Blocked Frit: Use in-line filters and ensure your samples are filtered before injection to prevent frit blockage.[2]

    • Extra-Column Volume: Minimize tubing length and use tubing with a narrow internal diameter to reduce dead volume.[4]

  • Troubleshooting Sample Issues:

    • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.[3][11]

    • Sample Overload: If you suspect overloading, try diluting your sample or reducing the injection volume.[3][11]

Visual Guides

Diagram 1: Analyte-Stationary Phase Interactions

This diagram illustrates the chemical interactions between a primary amine and the silica stationary phase at different pH conditions.

G cluster_mid_ph Mid pH (e.g., 4-7) cluster_low_ph Low pH (e.g., < 3) cluster_high_ph High pH (e.g., > 8) mid_amine Primary Amine (R-NH3+) Positively Charged mid_silanol Silanol Group (Si-O-) Negatively Charged mid_amine->mid_silanol Strong Ionic Interaction (Causes Tailing) low_amine Primary Amine (R-NH3+) Positively Charged low_silanol Silanol Group (Si-OH) Neutral low_amine->low_silanol Minimal Interaction (Improved Peak Shape) high_amine Primary Amine (R-NH2) Neutral high_silanol Silanol Group (Si-O-) Negatively Charged high_amine->high_silanol Minimal Interaction (Improved Peak Shape)

Caption: Analyte-stationary phase interaction at different pH values.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical workflow for troubleshooting peak tailing of primary amines.

G start Peak Tailing Observed for Primary Amine check_ph Adjust Mobile Phase pH (e.g., to pH 3.0) start->check_ph add_additive Add Competing Base (e.g., 0.1% TEA) check_ph->add_additive Tailing Persists resolved Peak Shape Improved check_ph->resolved Issue Resolved change_column Use Appropriate Column (e.g., End-capped, Type B) add_additive->change_column Tailing Persists add_additive->resolved Issue Resolved check_physical Check for Physical Issues (Inject Neutral Compound) change_column->check_physical Tailing Persists change_column->resolved Issue Resolved resolve_physical Fix System (e.g., Replace Column) or Sample Issues (e.g., Dilute) check_physical->resolve_physical Physical Issue Found resolve_physical->resolved

Caption: Systematic workflow for troubleshooting peak tailing.

References

Technical Support Center: Degradation of 2-Methylpentan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating the degradation pathways of 2-Methylpentan-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: As a secondary aliphatic amine, this compound is susceptible to degradation primarily through oxidative and thermal pathways. Key potential degradation routes include:

  • Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to the formation of various degradation products. For secondary amines, this can result in the formation of nitroalkanes. Another potential pathway is N-dealkylation, which would yield smaller primary amines and corresponding carbonyl compounds.

  • Thermal Degradation: At elevated temperatures, C-N bond cleavage can occur, leading to the fragmentation of the molecule. The presence of other reactive species, such as carbon dioxide, can sometimes accelerate thermal degradation.[1]

Q2: What are the common signs of this compound degradation in my sample?

A2: Degradation of this compound can manifest in several ways, including:

  • A noticeable change in color of the sample, often turning yellow or brown due to the formation of oxidized products.

  • The appearance of new peaks in your analytical chromatograms (e.g., HPLC or GC-MS) and a corresponding decrease in the peak area of the parent compound.

  • Changes in the physical properties of the solution, such as viscosity or pH.

  • In some industrial applications, issues like foaming or corrosion can be indicative of amine degradation.[2]

Q3: How can I minimize the degradation of this compound during storage and handling?

A3: To ensure the stability of this compound, consider the following best practices:

  • Storage Conditions: Store the compound in a cool, dark place in a tightly sealed container. To prevent oxidation, it is advisable to store it under an inert atmosphere, such as nitrogen or argon.

  • pH Control: The pH of the solution can affect the stability of amines. Maintaining an appropriate pH may help to minimize certain degradation pathways.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent analytical results (HPLC/GC-MS) - Incomplete sample derivatization. - Instability of derivatives. - Matrix effects from complex samples.- Optimize derivatization conditions (reagent concentration, reaction time, temperature). Common derivatizing agents for amines include o-Phthalaldehyde (OPA) for fluorescence detection or other agents for UV detection.[4] - Analyze derivatized samples promptly. - Employ sample cleanup procedures like Solid-Phase Extraction (SPE) to remove interfering substances.[4]
Appearance of unexpected peaks in chromatogram - Contamination of solvents, reagents, or glassware. - Degradation of the compound during sample preparation or analysis. - Interaction with components of the analytical system.- Use high-purity solvents and reagents. - Ensure all glassware is thoroughly cleaned. - Minimize sample exposure to light and elevated temperatures during preparation. - Run a blank analysis of the mobile phase and sample matrix to identify background peaks.
Poor peak shape or resolution - Inappropriate column selection. - Suboptimal mobile phase composition or gradient. - Column overloading.- Select a column suitable for amine analysis (e.g., a C18 column for reversed-phase HPLC of derivatized amines). - Optimize the mobile phase pH, organic modifier, and gradient profile. - Inject a smaller sample volume or dilute the sample.
Low recovery of this compound - Adsorption of the amine to glassware or sample vials. - Volatility of the amine leading to loss during sample preparation. - Significant degradation under the experimental conditions.- Use silanized glassware to minimize adsorption. - Keep samples covered and at a low temperature whenever possible. - Re-evaluate the stress conditions (e.g., temperature, oxidant concentration) to ensure they are appropriate for the intended degradation level.

Experimental Protocols

Protocol 1: Forced Oxidative Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound using a chemical oxidant.

1. Materials:

  • This compound
  • Hydrogen peroxide (30% solution)
  • Methanol (B129727) (HPLC grade)
  • Water (HPLC grade)
  • Phosphate buffer
  • HPLC system with UV or fluorescence detector
  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
  • Incubate the mixture at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24 hours).
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
  • Quench the reaction by diluting the aliquot with the mobile phase.
  • If necessary, perform a derivatization step to enhance detection.
  • Analyze the samples by HPLC to monitor the decrease of the parent compound and the formation of degradation products.

Protocol 2: Analytical Method for Degradation Monitoring by HPLC

This protocol provides a starting point for developing an HPLC method to analyze the degradation of this compound.

1. Sample Preparation (with Derivatization):

  • To a 100 µL aliquot of the degradation sample, add 100 µL of a suitable derivatizing agent solution (e.g., OPA in the presence of a thiol for fluorescence detection).
  • Allow the reaction to proceed for the recommended time in the dark at room temperature.
  • Dilute the mixture with the mobile phase to an appropriate concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 7.0).
  • Mobile Phase B: Acetonitrile or Methanol.
  • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly over 20-30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Detection: UV detector at a wavelength suitable for the derivatized amine, or a fluorescence detector with appropriate excitation and emission wavelengths for fluorescent derivatives.

Visualizations

degradation_pathway This compound This compound Iminium_Intermediate Iminium Intermediate This compound->Iminium_Intermediate Oxidation N-dealkylation N-dealkylation This compound->N-dealkylation Nitroalkane_Product Nitroalkane Product Iminium_Intermediate->Nitroalkane_Product Further Oxidation Primary_Amine Primary Amine N-dealkylation->Primary_Amine Carbonyl_Compound Carbonyl Compound N-dealkylation->Carbonyl_Compound

Caption: A potential oxidative degradation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Forced_Degradation Induce Degradation (e.g., with H2O2, heat) Stock_Solution->Forced_Degradation Time_Sampling Collect Aliquots at Time Points Forced_Degradation->Time_Sampling Quench_Reaction Quench Reaction Time_Sampling->Quench_Reaction Derivatization Derivatize Sample (if required) Quench_Reaction->Derivatization HPLC_Analysis HPLC Analysis Derivatization->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing

Caption: A general experimental workflow for a forced degradation study.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Safe Disposal of 2-Methylpentan-3-amine

This guide provides essential information for the safe handling and disposal of this compound and related waste materials. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the correct procedure for disposing of waste this compound?

A1: Waste this compound should be treated as hazardous waste.[1] It should be collected in a designated, compatible, and clearly labeled container.[2] This container must be kept sealed and stored in a cool, dry, well-ventilated area, away from incompatible materials.[2][3] Disposal should be handled by a licensed hazardous waste disposal company.[2] Do not dispose of amines down the drain or in regular trash.[2][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, appropriate PPE is mandatory to prevent exposure.[5] This includes chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, and a face shield, especially when there is a risk of splashing.[1][5] A flame-resistant lab coat and closed-toe shoes are also required.[5] In poorly ventilated areas or for procedures that may generate significant vapors, a respirator may be necessary.[3][5]

Q3: How should I manage a small spill of this compound in the lab?

A3: In the event of a small spill, ensure the area is well-ventilated and remove all ignition sources.[5][6] Wear the appropriate PPE, including respiratory protection if needed.[5] Contain the spill using an inert absorbent material such as vermiculite (B1170534), dry sand, or earth.[1] Do not use combustible materials like paper towels to absorb the bulk of the chemical.[1] Use non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][7] Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]

Q4: Can I neutralize this compound in the lab before disposal?

A4: While some aqueous solutions of organic chemicals can be neutralized before disposal into the sanitary sewer, this is highly regulated and depends on local and institutional policies.[8] Due to the hazardous nature of aliphatic amines, it is generally recommended to have waste handled by a professional disposal service.[2] For small spills, a neutralizing agent can be used as part of the cleanup process.[2] Always consult your institution's Environmental Health and Safety (EHS) office before attempting to neutralize bulk waste.

Q5: What materials are incompatible with this compound?

A5: this compound should be stored separately from incompatible materials to prevent hazardous reactions.[2] These include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[5][9]

Troubleshooting Guide

IssueProbable CauseSolution
Faint amine odor detected in the storage area. Improperly sealed waste container.Immediately check that all waste containers are tightly sealed.[2] Improve ventilation in the storage area. If the odor persists, there may be a small, undetected spill. Conduct a thorough inspection of the area.
Visible degradation or leaking of the waste container. Use of an incompatible container material.Transfer the waste to a new, compatible container. Consult chemical compatibility charts or your EHS office for appropriate container materials. Label the new container clearly.[2]
A hazardous reaction occurs after mixing waste streams. Mixing of incompatible chemicals.Never mix amine waste with other chemical wastes, especially acids or oxidizing agents.[2][9] If a reaction occurs, evacuate the area, alert safety personnel, and follow your institution's emergency procedures.
Uncertainty about local disposal regulations. Lack of information or complex regulations.Do not proceed with disposal. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for guidance.[10] Maintain records of all waste disposal.[2]

Quantitative Data Summary

Table 1: Personal Protective Equipment (PPE) Recommendations

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical splash goggles and a face shield.Must meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), flame-resistant lab coat, closed-toe shoes.Glove manufacturer's chemical resistance guides should be consulted. Lab coats should be fully buttoned.[5]
Respiratory Protection Air-purifying respirator with organic vapor cartridges.Required in poorly ventilated areas or for procedures that may generate significant vapors. A respiratory protection program must be in place.[3][5]

Experimental Protocols

Protocol: Neutralization of Small Spills of Aliphatic Amines

Disclaimer: This is a general guide. Always follow your institution's specific protocols and consult with your EHS office.

  • Preparation:

    • Ensure all necessary PPE is worn (chemical splash goggles, face shield, chemical-resistant gloves, lab coat).

    • Have a spill kit ready with an inert absorbent (e.g., vermiculite or sand) and a weak neutralizing acid (e.g., citric acid or a specialized amine neutralizer). Do not use strong acids.

    • Ensure the area is well-ventilated and all ignition sources are removed.[5]

  • Containment:

    • If the spill is liquid, contain it by creating a dike around the spill with the inert absorbent material.

  • Absorption:

    • Cover the spill with the inert absorbent material.

  • Neutralization (if deemed safe and appropriate by EHS):

    • Slowly and carefully add the weak acid neutralizer to the absorbed amine spill. Be aware that this reaction may generate heat.

    • Test the pH of the mixture to ensure it is near neutral (pH 6-8).

  • Collection:

    • Using non-sparking tools, carefully scoop the neutralized mixture into a designated, labeled hazardous waste container.[1][7]

  • Decontamination:

    • Clean the spill area with soap and water.[1]

    • Collect all contaminated materials (gloves, absorbent pads, etc.) and place them in the hazardous waste container.

  • Disposal:

    • Seal the waste container and arrange for pickup by a licensed hazardous waste disposal service.[2]

Visualizations

DisposalWorkflow Workflow for Safe Disposal of this compound Waste start Start: Generate This compound Waste segregate Segregate Amine Waste from other chemicals start->segregate containerize Collect in a labeled, compatible container segregate->containerize storage Store in a cool, dry, well-ventilated area containerize->storage check_spill Is there a spill? storage->check_spill spill_protocol Follow Spill Management Protocol check_spill->spill_protocol Yes disposal_decision Contact licensed hazardous waste disposal service check_spill->disposal_decision No spill_protocol->containerize end End: Waste Disposed disposal_decision->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Preventing polyalkylation in amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in amine synthesis, with a specific focus on preventing polyalkylation.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in amine synthesis and why is it a problem?

Polyalkylation is a common side reaction where the target amine product reacts further with the alkylating agent.[1][2] This occurs because the newly formed amine is often more nucleophilic than the starting reactant (e.g., ammonia (B1221849) or a primary amine).[1][2][3] This "runaway" reaction leads to a mixture of primary, secondary, and tertiary amines, and sometimes even quaternary ammonium (B1175870) salts.[1][4] The primary issue is the difficulty and cost associated with separating this mixture to isolate the desired amine, often resulting in low yields of the target compound.[4][5]

Q2: How can I prevent the formation of a tertiary amine byproduct during reductive amination?

The formation of a tertiary amine byproduct is a common issue in reductive amination, especially when synthesizing a secondary amine from a primary amine and an aldehyde.[6] Here are several strategies to suppress this side reaction:

  • Stepwise Procedure: Instead of a one-pot reaction, first form the imine by mixing the aldehyde and primary amine. You can monitor the disappearance of the starting material by TLC. Once the imine formation is complete, then add the reducing agent. This minimizes the time the newly formed secondary amine is in the presence of the aldehyde, thus reducing the chance of a second alkylation.[6][7]

  • Control Stoichiometry: Use a slight excess of the primary amine or ensure the aldehyde is the limiting reagent to reduce the likelihood of dialkylation.[6]

  • pH Control: The pH of the reaction mixture can influence the rate of imine formation versus side reactions. Using a buffer, such as triethylammonium (B8662869) acetate, can help drive the reaction to the imine before reduction.[6]

  • Choice of Reducing Agent: Milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) are often preferred.[8] NaBH₃CN is particularly effective at reducing the protonated imine (iminium ion) much faster than it reduces the starting aldehyde or ketone, which is crucial for one-pot reactions.[8][9]

Q3: My Gabriel synthesis is giving a low yield. What are the common causes and how can I improve it?

The Gabriel synthesis is a robust method for preparing primary amines while avoiding polyalkylation, but low yields can be frustrating.[10][11] Here are some common causes and troubleshooting tips:

  • Slow Alkylation Step: The SN2 reaction between the phthalimide (B116566) salt and the alkyl halide can be slow.[10]

    • Solution: Using a polar aprotic solvent like DMF or DMSO can accelerate the SN2 reaction.[10][12][13] Adding catalytic amounts of crown ethers can also improve yields.[13]

  • Harsh Deprotection Conditions: The final step to liberate the amine can be problematic.

    • Acid/Base Hydrolysis: Traditional hydrolysis with strong acids or bases requires harsh conditions (e.g., high temperatures) which can degrade sensitive substrates and lead to low yields.[5][13][14]

    • Solution (Ing-Manske Procedure): A much milder and often higher-yielding method is to use hydrazine (B178648) monohydrate in a solvent like ethanol (B145695) to cleave the N-alkylphthalimide.[11][13][15] This procedure is known as the Ing-Manske procedure.

  • Poor Substrate Reactivity: The Gabriel synthesis works best for primary alkyl halides.[11][14]

    • Problem: Secondary alkyl halides often give low yields or fail completely due to competing elimination reactions.[11][16] Tertiary, vinyl, and aryl halides do not react under these SN2 conditions.[16]

    • Solution: For these substrates, alternative methods like reductive amination should be considered.

Troubleshooting Guide: Method Selection

Choosing the right synthetic strategy is the most critical step in preventing polyalkylation. This guide helps you select an appropriate method based on your desired product and starting materials.

Decision Pathway for Amine Synthesis

MethodSelection start What is your target amine? primary Primary Amine (R-NH2) start->primary secondary Secondary Amine (R-NH-R') start->secondary tertiary Tertiary Amine (R-N(R')R'') start->tertiary gabriel Use Gabriel Synthesis primary->gabriel Starting from Alkyl Halide? reductive_amination_primary Use Reductive Amination with Ammonia primary->reductive_amination_primary Starting from Aldehyde/Ketone? reductive_amination_secondary Use Reductive Amination secondary->reductive_amination_secondary Starting from Aldehyde/Ketone and Primary Amine? direct_alkylation_check Is polyalkylation a major concern? secondary->direct_alkylation_check Starting from Primary Amine and Alkyl Halide? reductive_amination_tertiary Use Reductive Amination tertiary->reductive_amination_tertiary Starting from Aldehyde/Ketone and Secondary Amine? direct_alkylation_yes Use Reductive Amination or Protecting Group Strategy direct_alkylation_check->direct_alkylation_yes Yes direct_alkylation_no Direct Alkylation (with excess amine) direct_alkylation_check->direct_alkylation_no No (e.g., bulky amine)

Caption: Decision tree for selecting an amine synthesis method.

Key Experimental Protocols

Protocol 1: Gabriel Synthesis of a Primary Amine

This two-step method is ideal for converting primary alkyl halides into primary amines, effectively avoiding over-alkylation.[11][15]

Workflow for Gabriel Synthesis

GabrielWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection (Hydrazinolysis) phthalimide Phthalimide base Add Base (e.g., K2CO3) in DMF phthalimide->base anion Phthalimide Anion base->anion alkyl_halide Add Primary Alkyl Halide (R-X) anion->alkyl_halide n_alkyl N-Alkylphthalimide alkyl_halide->n_alkyl hydrazine Add Hydrazine Monohydrate in Ethanol, Reflux n_alkyl->hydrazine workup Acidify, Filter Byproduct, Basify, Extract hydrazine->workup amine Primary Amine (R-NH2) workup->amine

Caption: Experimental workflow for the Gabriel synthesis.

Methodology:

  • N-Alkylation:

    • Dissolve phthalimide (1.0 eq) and a base like potassium carbonate (1.1 eq) in DMF.

    • Add the primary alkyl halide (1.0 eq) to the mixture.

    • Heat the reaction to 60-80 °C and monitor progress by TLC.[15]

    • Upon completion, cool the mixture and pour it into ice water to precipitate the N-alkylphthalimide. Collect the solid by filtration.[15]

  • Deprotection (Hydrazinolysis):

    • Dissolve the N-alkylphthalimide (1.0 eq) from Step 1 in ethanol.

    • Add hydrazine monohydrate (1.5 - 2.0 eq).[15]

    • Heat the mixture to reflux. The formation of a phthalhydrazide (B32825) precipitate is usually observed.[15]

    • After cooling, acidify with dilute HCl to fully precipitate the byproduct. Filter to remove the solid.

    • Basify the filtrate (e.g., with NaOH) and extract the primary amine with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers and concentrate to yield the crude primary amine.[15]

Protocol 2: Reductive Amination (One-Pot Procedure)

This is a highly versatile one-pot method for synthesizing primary, secondary, or tertiary amines.[17][18] This example details the synthesis of a secondary amine.

Workflow for Reductive Amination

ReductiveAminationWorkflow reagents Aldehyde/Ketone (1.0 eq) + Primary Amine (1.1 eq) in Methanol acid Add catalytic acid (e.g., Acetic Acid) reagents->acid imine Imine/Iminium Ion (in situ) acid->imine reducing_agent Add Reducing Agent (e.g., NaBH3CN) imine->reducing_agent workup Quench, Evaporate, Extract, Purify reducing_agent->workup product Secondary Amine workup->product

Caption: One-pot experimental workflow for reductive amination.

Methodology:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent like methanol.[19]

    • Add a few drops of acetic acid to catalyze imine formation.[19] Stir the mixture at room temperature.

  • Reduction:

    • After a short period to allow for imine formation, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.2 eq) in portions.[17][19]

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Isolation:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.[19]

Data Summary

The choice of method significantly impacts the selectivity and yield of the desired amine.

Table 1: Comparison of Amine Synthesis Methods for Preventing Polyalkylation

MethodTarget ProductKey AdvantageCommon SubstratesTypical Yield RangePotential Issues
Direct Alkylation Primary, Secondary, or Tertiary AminesSimple procedureAmmonia, Amines, Alkyl HalidesVariable (often low for primary/secondary)Severe polyalkylation [1][20]
Gabriel Synthesis Primary Amines only Excellent prevention of polyalkylation[5][11]Primary Alkyl Halides70-90%Fails with 2°/3° halides; harsh deprotection[5][11]
Reductive Amination Primary, Secondary, or Tertiary AminesHighly versatile and selective[17][18]Aldehydes, Ketones, Amines60-95%Potential for over-alkylation if not optimized[7]
Using Excess Amine Primary or Secondary AminesSimple, one-stepAmmonia, Amines, Alkyl HalidesModerateNot atom-economical; requires difficult separation

References

Technical Support Center: Improving Enantioselectivity in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. Chiral amines are crucial building blocks in pharmaceuticals and fine chemicals, making the control of stereochemistry paramount.[1][2][3][4] This guide provides practical solutions to challenges encountered during asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low enantiomeric excess (ee) in my asymmetric reaction?

A1: Low enantioselectivity can stem from several factors:

  • Catalyst Inactivity or Degradation: The chiral catalyst (whether metal-based, organocatalyst, or enzyme) may be impure, deactivated by reaction components, or unstable under the reaction conditions.[5]

  • Background (Non-Catalyzed) Reaction: A non-selective reaction pathway may be competing with the desired asymmetric catalytic cycle, leading to the formation of a racemic product. This is common in reductive aminations where the reducing agent can directly reduce the imine without the influence of the chiral catalyst.[6]

  • Suboptimal Reaction Conditions: Temperature, solvent, pressure, and pH can significantly influence the stereochemical outcome.[7][8] For instance, higher temperatures can sometimes reduce enantioselectivity by allowing the reaction to overcome the small energy difference between the transition states leading to the two enantiomers.[9]

  • Incomplete Imine Formation (for Reductive Amination): If the imine intermediate is not formed efficiently, the reducing agent might reduce the starting ketone to an alcohol, which is a common side reaction.[10]

  • Substrate-Catalyst Mismatch: The specific chiral catalyst may not be well-suited for the steric and electronic properties of your particular substrate.[11][12]

Q2: My biocatalyst (e.g., transaminase, imine reductase) is showing low activity or selectivity. What should I investigate?

A2: For biocatalytic reactions, consider the following:

  • Cofactor Availability: Many enzymes, like imine reductases and amine dehydrogenases, require a nicotinamide (B372718) cofactor (NADH or NADPH).[3][13] Ensure that an efficient cofactor regeneration system is in place and functioning correctly.

  • pH and Temperature Optima: Enzymes operate within specific pH and temperature ranges. Deviations can lead to reduced activity or denaturation. Consult the literature or manufacturer's data for the optimal conditions for your specific enzyme.

  • Substrate/Product Inhibition: High concentrations of the substrate or the product amine can inhibit the enzyme, slowing down the reaction.[2] A controlled feeding strategy for the substrate can sometimes mitigate this issue.[14]

  • Equilibrium Limitations: Transaminase reactions are often reversible. To drive the reaction towards the desired amine product, strategies to remove the ketone byproduct (e.g., using a co-product removal system) are essential.[15][16]

  • Enzyme Purity and Formulation: Ensure the enzyme preparation is active and properly formulated. Immobilization of the enzyme can sometimes improve stability and reusability.[3]

Q3: I'm observing significant over-alkylation in my reductive amination with a primary amine. How can I prevent this?

A3: Over-alkylation occurs when the desired primary or secondary amine product, being more nucleophilic than the starting amine, reacts further with the carbonyl compound.[10] To minimize this:

  • Use a Stepwise Procedure: First, form the imine, and then introduce the reducing agent. This prevents the simultaneous presence of the starting amine, product amine, and carbonyl compound.[17]

  • Control Stoichiometry: Use a slight excess of the carbonyl compound relative to the amine to ensure the starting amine is consumed before significant over-alkylation can occur.[10]

  • Choose a Milder Reducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride are often preferred as they are less likely to reduce the carbonyl starting material and are more selective for the iminium ion.[6][10]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common experimental problems.

Guide 1: Troubleshooting Low Enantioselectivity

This workflow helps identify the root cause of poor stereochemical control in an asymmetric catalytic reaction.

G start Low ee% Observed cat_check Is the catalyst pure and active? start->cat_check cond_check Are reaction conditions (temp, solvent, conc.) optimal? cat_check->cond_check  Yes   cat_sol Solution: Use fresh/purified catalyst. Verify catalyst structure and purity (NMR, etc.). cat_check->cat_sol  No   bg_check Is a background (non-selective) reaction occurring? cond_check->bg_check  Yes   cond_sol Solution: Screen solvents, lower temperature, adjust concentration, check pH. cond_check->cond_sol  No   final_check Is it a substrate-catalyst mismatch? bg_check->final_check  No   bg_sol Solution: Use a milder reducing agent (e.g., STAB). Pre-form imine before reduction. bg_check->bg_sol  Yes   final_sol Solution: Screen a library of different chiral ligands or enzyme variants. final_check->final_sol  Yes  

Caption: Troubleshooting workflow for low enantioselectivity.

Data Presentation: Catalyst Performance in Asymmetric Hydrogenation

The choice of chiral ligand is critical for achieving high enantioselectivity in transition metal-catalyzed reactions. The table below summarizes the performance of different chiral phosphine (B1218219) ligands in the asymmetric hydrogenation (AH) of a model N-aryl imine.

Catalyst PrecursorChiral LigandSolventH₂ Pressure (bar)Yield (%)ee (%)Reference
[Ir(COD)Cl]₂(R,R)-f-SpiroPhosToluene50>9995[18]
[Ir(COD)Cl]₂(S,S)-f-BinaphaneToluene50>9990[5]
RuCl₂[(R)-binap](R)-BINAPMethanol109597[7]
[Rh(COD)₂]BF₄(R,S)-JosiPhosCH₂Cl₂209892[5]
Ru(OAc)₂[(S)-xyl-binap](S)-Xyl-BINAPEthanol499>99[19]

Data are representative examples compiled from literature for illustrative purposes and specific results may vary based on substrate and precise conditions.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reductive Amination using a Chiral Iridium Catalyst

This protocol describes a typical one-pot procedure for the asymmetric hydrogenation of an in situ formed imine.

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral phosphine ligand (e.g., (R,R)-f-SpiroPhos, 1.1 mol%). Add degassed solvent (e.g., toluene, 2.0 M) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add the ketone (1.0 equiv) and the amine (1.1 equiv).

  • Hydrogenation: Seal the flask, remove it from the glovebox, and place it in a high-pressure autoclave. Purge the autoclave with hydrogen gas (3 times) and then pressurize to the desired pressure (e.g., 50 bar H₂).[18]

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by taking aliquots (carefully depressurizing first) and analyzing them by GC or TLC.

  • Workup and Purification: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral amine.

  • Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) by chiral HPLC or GC.

Protocol 2: Biocatalytic Asymmetric Synthesis using an ω-Transaminase (ω-TA)

This protocol outlines the synthesis of a chiral amine from a prochiral ketone using an ω-transaminase.

  • Reaction Buffer Preparation: Prepare a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

  • Reaction Mixture: In a temperature-controlled vessel, combine the buffer, the prochiral ketone substrate (e.g., 50 mM), the amine donor (e.g., isopropylamine, 1.0 M), and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP, 1 mM).[2][15]

  • Enzyme Addition: Initiate the reaction by adding the ω-transaminase enzyme (either as a lyophilizate, cell-free extract, or whole-cell catalyst) to the reaction mixture. The optimal enzyme loading should be determined empirically.

  • Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 30 °C) with gentle agitation. The reaction is often run for 24 hours. The byproduct acetone (B3395972) (when using isopropylamine) can help drive the reaction equilibrium.[16]

  • Monitoring and Quenching: Monitor the conversion of the ketone and formation of the chiral amine product using HPLC or GC. Once the reaction reaches completion, it can be quenched by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to >10 with NaOH to extract the amine product.

  • Purification and Analysis: Separate the organic layer, dry it (e.g., with Na₂SO₄), and concentrate it. The chiral amine product can be further purified if necessary. Determine the enantiomeric excess (ee) using chiral chromatography.

Key Pathway Visualizations

Generalized Catalytic Cycle for Asymmetric Transfer Hydrogenation

This diagram illustrates the key steps in the ruthenium-catalyzed asymmetric transfer hydrogenation of an imine, a common method for chiral amine synthesis.[20]

G cluster_0 Catalytic Cycle catalyst [Ru]-H (Active Catalyst) intermediate [Ru]-Imine Complex catalyst->intermediate + Imine hydride_transfer Hydride Transfer (Enantioselective Step) intermediate->hydride_transfer product_release Product Release hydride_transfer->product_release product_release->amine Product Out catalyst_regen [Ru] (Pre-catalyst) product_release->catalyst_regen Catalyst Turnover catalyst_regen->catalyst H⁻

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of scaling up amine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation, from reaction control to final product purification.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when scaling up an amine synthesis reaction?

A1: When moving from a laboratory to a pilot or production scale, several factors that were negligible at a small scale can become critical. The most important considerations include:

  • Heat Transfer: Amine syntheses, particularly aminations, are often exothermic. The surface-area-to-volume ratio decreases significantly upon scale-up, which can lead to inefficient heat dissipation, temperature gradients, and potential runaway reactions.[1][2]

  • Mixing Efficiency: Achieving homogeneous mixing in a large reactor is more challenging than in a small flask.[3][4] Poor mixing can lead to localized "hot spots," uneven reactant distribution, and an increase in side product formation.[1]

  • Mass Transfer: In multiphasic reactions (e.g., gas-liquid), the rate of mass transfer may become the limiting factor at a larger scale, affecting reaction kinetics and overall yield.[2]

  • Safety: The potential hazards associated with the reagents and reaction conditions are amplified at a larger scale. A thorough risk assessment is crucial, considering factors like the toxicity of amines, the potential for runaway reactions, and the safe handling of high-pressure equipment.[5][6][7][8][9]

  • Impurity Profile: Minor impurities at the lab scale can become significant issues during scale-up, potentially affecting the final product's quality and requiring more complex purification strategies.[1][10][11]

Q2: How do I choose the right equipment for scaling up my amine synthesis?

A2: The choice of equipment is critical for a successful scale-up. Key considerations include:

  • Reactor Material: Glass reactors are often used in pilot plants to allow for visual monitoring of the reaction, but for larger-scale production, stainless steel or other corrosion-resistant alloys may be necessary, especially when dealing with corrosive reagents.[1]

  • Stirrer Design: The type of impeller (e.g., anchor, propeller, turbine) should be chosen based on the viscosity of the reaction mixture and the required degree of mixing.[1]

  • Temperature Control: A jacketed reactor with a reliable thermal control unit is essential for managing exothermic reactions.[12]

  • Safety Features: Pressure relief valves, emergency quenching systems, and robust monitoring and control systems are non-negotiable safety features for large-scale reactors.[7]

Q3: What are the main safety precautions to take when working with amines at a large scale?

A3: Amines can be toxic, corrosive, and volatile, and their hazards are magnified at scale.[5][8][9] Key safety measures include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection.[6]

  • Ventilation: Conduct all operations in a well-ventilated area, such as a fume hood or a dedicated, controlled environment.[5]

  • Emergency Preparedness: Have emergency response plans in place for spills, exposures, and other incidents.[5][6] This includes having access to safety showers, eyewash stations, and appropriate neutralizing agents.

  • Material Safety Data Sheets (MSDS): Thoroughly review the MSDS for all chemicals to understand their specific hazards and handling requirements.[6]

Troubleshooting Guides

Reaction Control & Exothermic Events

Q: My reaction is experiencing a significant exotherm upon scale-up, leading to byproduct formation. How can I control the temperature more effectively?

A: Uncontrolled exotherms are a common and dangerous problem in scaling up amine synthesis. Here are several strategies to mitigate this issue:

  • Controlled Addition of Reagents: Instead of adding a reagent all at once, add it slowly and controllably over time. This allows the cooling system to keep up with the heat being generated.

  • Use of a Co-solvent: Adding a co-solvent can increase the overall heat capacity of the reaction mixture, helping to absorb the heat generated.

  • Optimize Reaction Temperature: It may be possible to run the reaction at a lower temperature to reduce the rate of heat generation, although this may also slow down the reaction rate.

  • Improve Heat Transfer: Ensure that the reactor's cooling system is adequate for the scale of the reaction. This may involve using a larger or more efficient heat exchanger.

Mixing & Mass Transfer Issues

Q: I'm observing poor conversion and an increase in side products, which I suspect is due to inefficient mixing. What can I do?

A: Inefficient mixing can lead to localized high concentrations of reactants, which can favor side reactions.[1] To improve mixing:

  • Select the Right Impeller: The choice of impeller depends on the viscosity of the reaction medium. A pitched-blade turbine is often a good choice for promoting axial flow and good top-to-bottom mixing in low to moderate viscosity systems.

  • Optimize Agitation Speed: Increasing the stirring speed can improve mixing, but excessive speed can cause splashing or gas entrapment. The optimal speed needs to be determined experimentally.

  • Use Baffles: Baffles are often installed in reactors to prevent the formation of a central vortex and promote more effective mixing.

  • Consider a Different Reactor Type: For some reactions, particularly those that are very fast or mixing-sensitive, a continuous flow reactor may be a better option than a batch reactor.[13][14]

Work-up & Purification Challenges

Q: My standard lab-scale work-up procedure is not effective at a larger scale, and I'm having trouble removing amine-related impurities. What are some alternative strategies?

A: Work-up and purification can be challenging due to the basic and often water-soluble nature of amines.

  • Acidic Wash: Washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will protonate the amine, causing it to move into the aqueous layer.[15][16] The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Copper Sulfate (B86663) Wash: For acid-sensitive products, washing with an aqueous solution of copper (II) sulfate can be effective.[15] The amine will complex with the copper and be extracted into the aqueous phase.

  • Crystallization: If the amine product is a solid, crystallization can be a highly effective purification method. Forming a salt of the amine (e.g., with HCl or tartaric acid) can often induce crystallization.[17]

  • Chromatography: While often a last resort at a large scale due to cost and solvent usage, column chromatography using silica (B1680970) gel treated with a small amount of a tertiary amine (like triethylamine) or using basic alumina (B75360) can help to reduce streaking and improve separation.[17]

Impurity Formation & Control

Q: I am observing new or increased levels of impurities in my scaled-up reaction. How can I identify and control them?

A: A robust impurity control strategy is essential for any scaled-up process.

  • Impurity Profiling: Use analytical techniques like HPLC-MS and NMR to identify the structure of the impurities.[10][11] This will provide clues as to how they are being formed.

  • Trace Starting Material Purity: The purity of your starting materials is crucial. Impurities in the starting materials can be carried through the synthesis or even catalyze side reactions.[10]

  • Optimize Reaction Conditions: Once the source of an impurity is understood, you can often minimize its formation by adjusting reaction parameters such as temperature, reaction time, or stoichiometry.

  • Purge Studies: Deliberately "spike" your reaction with known impurities to understand how they behave in the reaction and subsequent work-up and purification steps.[11] This can help you develop a strategy to remove them.

Data Presentation

Table 1: Effect of Scale on Reaction Time and Yield for a Representative Reductive Amination

ScaleSubstrate (mmol)Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)
Lab (Bench)101.06>9992
Pilot Plant10001.0129585
Pilot Plant (Optimized)10001.58>9991

This table illustrates how a direct scale-up can lead to longer reaction times and lower yields, and how optimization of parameters like catalyst loading can recover performance.

Table 2: Troubleshooting Guide for Common Amine Synthesis Scale-Up Issues

IssuePotential Cause(s)Recommended Action(s)
Low Yield Incomplete reaction, side reactions, product degradationOptimize reaction time and temperature, improve mixing, use a milder base.
Poor Purity Inefficient purification, formation of closely related byproductsChange purification method (e.g., crystallization, different chromatography), adjust reaction stoichiometry.[7]
Runaway Reaction Poor heat transfer, rapid addition of reagentsImprove reactor cooling, slow down reagent addition rate, use a co-solvent.[7]
Foaming Presence of surfactants, high viscosity, gas evolutionAdd an anti-foaming agent, reduce agitation speed, ensure adequate headspace in the reactor.[18]

Experimental Protocols

Protocol: Acidic Wash for Amine Extraction

This protocol describes a general method for removing a basic amine from an organic reaction mixture.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a 1M aqueous solution of hydrochloric acid (HCl).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The protonated amine will be in the lower aqueous layer.

  • Drain the aqueous layer.

  • To confirm the removal of the amine, a small sample of the organic layer can be analyzed by TLC.

  • If the desired product is the amine, the aqueous layer can be basified with a base such as sodium hydroxide (B78521) (NaOH) until the pH is >10.

  • The free amine can then be extracted back into an organic solvent like dichloromethane (B109758) or ethyl acetate.

  • The organic layer containing the purified amine is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

Visualizations

Logical and Experimental Workflows

G cluster_0 start Start: Lab-Scale Synthesis (e.g., 1g scale) process_dev Process Development & Safety Assessment start->process_dev scale_up Pilot Plant Scale-Up (e.g., 1kg scale) process_dev->scale_up troubleshoot Troubleshooting & Optimization scale_up->troubleshoot troubleshoot->scale_up Re-evaluate production Production Scale (e.g., >10kg scale) troubleshoot->production Successful end Final Product production->end

Caption: General workflow for scaling up amine synthesis.

G cluster_1 start Low Yield or Purity in Scale-Up? check_temp Was there a significant exotherm? start->check_temp Yes check_mixing Is mixing adequate? check_temp->check_mixing No improve_cooling Improve Cooling/ Slow Reagent Addition check_temp->improve_cooling Yes check_impurities Are starting materials pure? check_mixing->check_impurities Yes optimize_stirring Optimize Stirrer/ Agitation Speed check_mixing->optimize_stirring No purify_sm Purify Starting Materials check_impurities->purify_sm No re_run Re-run Reaction check_impurities->re_run Yes improve_cooling->re_run optimize_stirring->re_run purify_sm->re_run

Caption: Troubleshooting decision tree for low yield/purity.

G cluster_2 good_mixing Good Mixing (Lab Scale) uniform Uniform Reactant Concentration good_mixing->uniform poor_mixing Poor Mixing (Large Scale) hot_spots Localized Hot Spots & High Concentration poor_mixing->hot_spots desired_product Desired Product (High Yield) uniform->desired_product side_products Side Products (Low Purity) hot_spots->side_products

Caption: Impact of mixing on reaction outcome during scale-up.

References

Validation & Comparative

Comparative Reactivity of 2-Methylpentan-3-amine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive analysis of the chemical reactivity of 2-methylpentan-3-amine in comparison to its structural isomers. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of chemical reactivity with estimated quantitative data to predict the behavior of these amines in various chemical transformations. The information herein is critical for applications ranging from synthetic route optimization to the rational design of novel pharmacologically active molecules.

The reactivity of alkylamines is primarily governed by two key factors: the basicity of the nitrogen lone pair and the steric hindrance around the nitrogen atom. Basicity, the ability to donate the lone pair of electrons to a proton, is influenced by the electronic effects of the surrounding alkyl groups. Steric hindrance, the spatial crowding around the nitrogen, dictates the accessibility of the lone pair to attacking electrophiles, thereby influencing the kinetics of a reaction.

Isomers of this compound (C₆H₁₅N)

This guide will focus on the following primary amine isomers of C₆H₁₅N to provide a comparative framework:

  • This compound: A secondary carbon-attached amine with branching near the functional group.

  • n-Hexylamine: A linear primary amine for baseline comparison.

  • 2-Aminohexane: A secondary carbon-attached amine with the amino group along the main chain.

  • 3-Aminohexane: Another secondary carbon-attached amine, isomeric to 2-aminohexane.

  • 2-Methylpentan-1-amine (B3186882): A primary carbon-attached amine with branching away from the amino group.

  • 4-Methylpentan-2-amine: A secondary carbon-attached amine with branching further from the amino group.

  • 3,3-Dimethylbutan-2-amine: A highly sterically hindered secondary carbon-attached amine.

Comparative Reactivity Data

Amine IsomerStructureEstimated pKaPredicted Relative Acylation RateDominant Factors
This compound CH₃CH₂CH(NH₂)CH(CH₃)₂~10.7ModerateModerate steric hindrance from α and β-branching. Good inductive effect.
n-HexylamineCH₃(CH₂)₅NH₂10.56HighLow steric hindrance. Moderate inductive effect.
2-AminohexaneCH₃(CH₂)₃CH(NH₂)CH₃~10.6HighLow steric hindrance at the α-carbon. Good inductive effect.
3-AminohexaneCH₃CH₂CH(NH₂)(CH₂)₂CH₃~10.6HighLow steric hindrance at the α-carbon. Good inductive effect.
2-Methylpentan-1-amine(CH₃)₂CHCH₂CH₂NH₂~10.2Very HighMinimal steric hindrance at the primary amino group.
4-Methylpentan-2-amine(CH₃)₂CHCH₂CH(NH₂)CH₃~10.6HighSteric bulk is further from the reaction center.
3,3-Dimethylbutan-2-amine(CH₃)₃CCH(NH₂)CH₃~10.8LowSignificant steric hindrance from the t-butyl group.

Note: The pKa values for the branched isomers are estimated based on the typical pKa range for primary alkylamines (10.0-10.8) and the known electronic effects of alkyl groups. The predicted relative acylation rates are qualitative and based on the principle that steric hindrance is a primary determinant of nucleophilic reactivity in S_N2 reactions.

Structure-Reactivity Relationship

The interplay between electronic and steric effects dictates the reactivity of these isomers. The following diagram illustrates this relationship.

G Structure-Reactivity Relationship of Amine Isomers cluster_factors Governing Factors cluster_properties Chemical Properties Electronic Effects Electronic Effects Basicity (pKa) Basicity (pKa) Electronic Effects->Basicity (pKa) Increases with more alkyl groups Steric Hindrance Steric Hindrance Nucleophilicity (Reactivity) Nucleophilicity (Reactivity) Steric Hindrance->Nucleophilicity (Reactivity) Decreases with bulkier groups Basicity (pKa)->Nucleophilicity (Reactivity) Generally correlates, but can be decoupled by sterics

Caption: Factors influencing the basicity and nucleophilicity of amine isomers.

Experimental Protocols

To empirically determine the reactivity of these amines, the following experimental protocols can be employed.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of the amine.

Methodology:

  • Sample Preparation: Prepare a standard solution of the amine of known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the amine solution in a beaker with a magnetic stirrer.

  • Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Comparative Kinetic Analysis of Acylation by ¹H NMR Spectroscopy

Objective: To determine the relative rates of acylation of this compound and its isomers.

Methodology:

  • Reaction Setup: In an NMR tube, dissolve a known concentration of the amine isomer and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).

  • Initiation of Reaction: Add a limiting amount of an acylating agent (e.g., acetic anhydride) to the NMR tube and start the timer.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting amine and the N-acylated product relative to the internal standard. Plot the concentration of the product as a function of time to determine the initial reaction rate.

  • Comparison: Compare the initial rates obtained for each isomer under identical conditions to establish their relative nucleophilicity.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the comparative reactivity analysis of amine isomers.

G Experimental Workflow for Comparative Amine Reactivity Start Start Amine Isomer Synthesis/Purification Amine Isomer Synthesis/Purification Start->Amine Isomer Synthesis/Purification Characterization (NMR, GC-MS) Characterization (NMR, GC-MS) Amine Isomer Synthesis/Purification->Characterization (NMR, GC-MS) pKa Determination pKa Determination Characterization (NMR, GC-MS)->pKa Determination Kinetic Experiment (e.g., Acylation) Kinetic Experiment (e.g., Acylation) Characterization (NMR, GC-MS)->Kinetic Experiment (e.g., Acylation) Data Analysis & Comparison Data Analysis & Comparison pKa Determination->Data Analysis & Comparison Kinetic Experiment (e.g., Acylation)->Data Analysis & Comparison Conclusion on Relative Reactivity Conclusion on Relative Reactivity Data Analysis & Comparison->Conclusion on Relative Reactivity

Caption: A generalized workflow for the experimental comparison of amine reactivity.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. While alkyl groups generally increase basicity through an inductive effect, the degree and position of branching critically impact the nucleophilicity by introducing steric hindrance. For reactions where the amine acts as a nucleophile, such as in many synthetic and biological contexts, less sterically hindered isomers like n-hexylamine and 2-methylpentan-1-amine are predicted to be more reactive. Conversely, highly hindered amines such as 3,3-dimethylbutan-2-amine will exhibit significantly lower reactivity. This compound itself represents a case of moderate reactivity due to the balance of these effects. The provided experimental protocols offer a robust framework for the empirical validation and quantification of these principles, enabling informed decisions in research and development.

Navigating the Chiral Maze: A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of 2-Methylpentan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comprehensive comparison of analytical methods for assessing the enantiomeric purity of 2-Methylpentan-3-amine, a chiral aliphatic amine. We delve into the experimental protocols and performance of four key techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).

The separation and quantification of enantiomers, mirror-image isomers of a chiral compound, are paramount in the pharmaceutical industry due to their often differing pharmacological and toxicological profiles. This compound, a simple chiral amine, serves as a model for understanding the analytical challenges and solutions in this field. This guide presents a comparative analysis of the most effective methods for determining its enantiomeric excess, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of NMR, GC, HPLC, and CE for this application. It is important to note that since this compound lacks a chromophore, derivatization is often necessary for detection by UV or fluorescence in HPLC and CE, as well as to improve volatility and separation in GC.

MethodApproachDerivatizationResolution (Rs)Selectivity (α)Limit of Detection (LOD)Limit of Quantification (LOQ)
NMR Chiral Solvating/Derivatizing AgentsRequiredDiastereomeric signal separationN/A~1-5% of minor enantiomer~2-10% of minor enantiomer
GC Chiral Stationary PhaseRequired (e.g., acylation)> 1.5> 1.1Analyte dependentAnalyte dependent
HPLC Chiral Stationary PhaseRequired for UV/Fluorescence detection> 2.0> 1.2Analyte dependentAnalyte dependent
CE Chiral Selector in ElectrolyteRequired for UV/Fluorescence detectionHighHighLow (nM range possible)Low (nM range possible)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of chiral aliphatic amines and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, offers a convenient method for determining enantiomeric excess after derivatization with a chiral agent to form diastereomers. These diastereomers exhibit distinct chemical shifts, allowing for their integration and quantification.

Protocol using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride):

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of this compound in 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Derivatization: Add a slight molar excess (1.1 equivalents) of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), and a non-chiral tertiary amine base (e.g., triethylamine, 1.2 equivalents) to scavenge the HCl byproduct.

  • Reaction: Gently shake the NMR tube to mix the reactants and allow the reaction to proceed to completion at room temperature (typically 15-30 minutes).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify the well-resolved signals corresponding to the two diastereomers. Integrate the signals and calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.

Gas Chromatography (GC)

Gas chromatography on a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. For a non-volatile and polar compound like this compound, derivatization is essential to improve its volatility and chromatographic behavior.

Protocol for Derivatization and GC Analysis:

  • Derivatization (Acylation):

    • Dissolve 1 mg of this compound in 1 mL of an aprotic solvent (e.g., dichloromethane).

    • Add 1.5 equivalents of a derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA), and 1.5 equivalents of a non-nucleophilic base like triethylamine.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • GC Conditions:

    • Column: A chiral capillary column, such as a cyclodextrin-based CSP (e.g., Chirasil-DEX CB).

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 180°C) at a rate of 2-5°C/min.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Analysis: Inject the derivatized sample and determine the peak areas for the two enantiomers to calculate the enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile method for enantiomeric separation. As this compound lacks a UV chromophore, derivatization with a UV-active or fluorescent tag is necessary for sensitive detection.

Protocol for Derivatization and HPLC Analysis:

  • Derivatization (with a UV-active agent):

    • Dissolve 1 mg of this compound in 1 mL of acetonitrile.

    • Add 1.2 equivalents of a derivatizing reagent such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) and 2 equivalents of a base (e.g., sodium bicarbonate).

    • Heat the mixture at 40°C for 1 hour.

    • Cool the reaction mixture and neutralize with a weak acid (e.g., 2 M HCl).

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) (e.g., 90:10 v/v). An amine additive such as diethylamine (B46881) (0.1%) may be required to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for Marfey's reagent).

  • Analysis: Inject the derivatized sample and calculate the enantiomeric purity from the peak areas of the two diastereomers.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low sample consumption. A chiral selector is added to the background electrolyte to achieve enantiomeric resolution.

Protocol for CE Analysis:

  • Sample Preparation (Derivatization): Derivatize the amine with a fluorescent tag such as fluorescein (B123965) isothiocyanate (FITC) to enable sensitive laser-induced fluorescence (LIF) detection.

    • Dissolve this compound in a suitable buffer (e.g., 50 mM borate (B1201080) buffer, pH 9.0).

    • Add a solution of FITC in a water-miscible organic solvent (e.g., acetone).

    • Allow the reaction to proceed in the dark at room temperature for several hours.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): A buffer such as 25 mM phosphate (B84403) buffer at a pH of 2.5, containing a chiral selector. A highly sulfated cyclodextrin (B1172386) (e.g., sulfated-β-cyclodextrin) is often effective for amine separations.

    • Voltage: 15-25 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: Laser-Induced Fluorescence (LIF) with excitation and emission wavelengths appropriate for the fluorescent tag.

  • Analysis: The two enantiomers will migrate at different velocities, resulting in two separate peaks. Calculate the enantiomeric purity based on the corrected peak areas.

Visualizing the Workflow

To better illustrate the general process of determining enantiomeric purity, the following diagrams outline the key steps involved in chromatographic and spectroscopic methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis racemic_amine Racemic this compound derivatization Derivatization (if required) racemic_amine->derivatization separation Chiral Separation (GC, HPLC, CE) or Diastereomer Differentiation (NMR) derivatization->separation detection Detection (FID, UV, LIF, NMR) separation->detection data_acquisition Data Acquisition & Integration detection->data_acquisition purity_calculation Enantiomeric Purity Calculation data_acquisition->purity_calculation

Caption: General workflow for determining enantiomeric purity.

decision_tree cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method start Need to determine enantiomeric purity of this compound? gc Gas Chromatography (GC) start->gc High resolution & volatility is achievable hplc High-Performance Liquid Chromatography (HPLC) start->hplc High versatility & established methods ce Capillary Electrophoresis (CE) start->ce High efficiency & low sample volume nmr Nuclear Magnetic Resonance (NMR) start->nmr Rapid, less method development deriv_gc Acylation (e.g., TFAA) gc->deriv_gc Requires derivatization for volatility deriv_hplc UV/Fluorescent Tagging (e.g., Marfey's Reagent) hplc->deriv_hplc Requires derivatization for detection deriv_ce Fluorescent Tagging (e.g., FITC) ce->deriv_ce Requires derivatization for detection deriv_nmr e.g., Mosher's Acid nmr->deriv_nmr Requires chiral derivatizing or solvating agent

Caption: Decision tree for selecting an analytical method.

Comparison of different synthesis routes for branched chiral amines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic methodologies is crucial for researchers in organic chemistry and drug development to select the most appropriate route for obtaining chiral molecules. This guide provides a detailed comparison of three prominent methods for the synthesis of branched chiral amines: Asymmetric Reductive Amination, Nucleophilic Addition to Chiral Sulfinyl Imines, and Biocatalytic Transamination.

Performance Comparison of Synthesis Routes

The following table summarizes the quantitative performance of the three selected synthesis routes for branched chiral amines, based on representative examples from the literature. This allows for a direct comparison of their efficiency and stereoselectivity.

Synthesis RouteSubstrateCatalyst/ReagentAmine SourceProductYield (%)e.e. (%) / d.r.Ref.
Asymmetric Reductive Amination 2-Methylcyclohexanone (B44802)Chiral Phosphoric Acid / Hantzsch Esterp-Anisidine (B42471)cis-2-Methyl-N-(p-methoxyphenyl)cyclohexan-1-amine9598 (e.e.)[1]
Nucleophilic Addition to Chiral Sulfinyl Imines (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamidePhenylmagnesium Bromide(R)-tert-Butanesulfinamide(R)-N-((R)-Phenyl(phenyl)methyl)-2-methylpropane-2-sulfinamide98>98:2 (d.r.)[2][3]
Biocatalytic Transamination Acetophenone (B1666503)ω-Transaminase (from Vibrio fluvialis)L-Alanine(S)-α-Methylbenzylamine92.1>99 (e.e.)[4]

Experimental Protocols

Detailed experimental procedures for the key reactions are provided below to enable replication and adaptation of these methods.

Asymmetric Reductive Amination of 2-Methylcyclohexanone

This protocol is based on the organocatalytic reductive amination of α-branched ketones.[1]

Procedure: To a solution of 2-methylcyclohexanone (1.0 mmol) and p-anisidine (1.1 mmol) in a suitable solvent, the chiral phosphoric acid catalyst (0.05 mmol) is added. The mixture is stirred at room temperature for 30 minutes to facilitate imine formation. Subsequently, Hantzsch ester (1.2 mmol) is added, and the reaction is stirred for an additional 48 hours at the same temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cis-2-methyl-N-(p-methoxyphenyl)cyclohexan-1-amine.

Nucleophilic Addition of Phenylmagnesium Bromide to a Chiral Sulfinyl Imine

This procedure describes the diastereoselective addition of an organometallic reagent to an imine derived from the Ellman auxiliary, (R)-tert-butanesulfinamide.[2][3]

Procedure: (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide (1.0 mmol) is dissolved in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere of argon. The solution is cooled to -48 °C in a dry ice/acetonitrile bath. Phenylmagnesium bromide (1.2 mmol, 3.0 M in diethyl ether) is added dropwise over 10 minutes. The reaction mixture is stirred at -48 °C for 4 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NH4Cl (10 mL). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield (R)-N-((R)-Phenyl(phenyl)methyl)-2-methylpropane-2-sulfinamide.

Biocatalytic Asymmetric Synthesis of (S)-α-Methylbenzylamine

This protocol utilizes an ω-transaminase for the asymmetric synthesis of a chiral amine from a prochiral ketone.[4]

Procedure: In a temperature-controlled reactor, a solution is prepared containing acetophenone (30 mM), L-alanine (300 mM) as the amino donor, and pyridoxal (B1214274) 5'-phosphate (PLP) cofactor (1 mM) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0). The reaction is initiated by the addition of whole cells of E. coli expressing the ω-transaminase from Vibrio fluvialis JS17. The reaction mixture is incubated at 30 °C with gentle agitation for 24 hours. To drive the reaction equilibrium towards the product, a pyruvate (B1213749) removal system (e.g., lactate (B86563) dehydrogenase and NADH) can be incorporated. After 24 hours, the cells are removed by centrifugation, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated to give (S)-α-methylbenzylamine. The enantiomeric excess is determined by chiral HPLC analysis.

Synthesis Workflow and Logical Relationships

The following diagram illustrates the distinct pathways and key intermediates for each of the discussed synthetic routes for branched chiral amines.

Synthesis_Routes cluster_start Starting Materials cluster_route1 Asymmetric Reductive Amination cluster_route2 Nucleophilic Addition to Chiral Sulfinyl Imines cluster_route3 Biocatalytic Transamination Ketone Prochiral Ketone Imine1 In situ Imine Ketone->Imine1 + Amine Source (e.g., NH3, R-NH2) Product3 Branched Chiral Amine Ketone->Product3 ω-Transaminase + PLP Cofactor Aldehyde Aldehyde ChiralImine Chiral Sulfinyl Imine Aldehyde->ChiralImine Product1 Branched Chiral Amine Imine1->Product1 Chiral Catalyst + Reductant ChiralAux Chiral Sulfinyl Amine (e.g., Ellman's Auxiliary) ChiralAux->ChiralImine SulfinamideProduct Sulfinamide Adduct ChiralImine->SulfinamideProduct + Organometallic Reagent (R-M) Product2 Branched Chiral Amine SulfinamideProduct->Product2 Auxiliary Cleavage AminoDonor Amino Donor (e.g., L-Alanine) AminoDonor->Product3

Caption: Comparative workflow of three major synthesis routes for branched chiral amines.

References

Structural Elucidation of 2-Methylpentan-3-amine using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural validation of 2-Methylpentan-3-amine utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. A direct comparison with its structural isomer, 3-Methylpentan-2-amine, is presented to highlight the power of these techniques in unambiguously differentiating closely related molecules. The data presented herein is based on predicted NMR values, serving as a practical guide for spectral interpretation in the absence of publicly available experimental data.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are crucial for reproducible results. The following are generalized protocols for the acquisition of COSY, HSQC, and HMBC spectra.

Sample Preparation: A sample of approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to a 5 mm NMR tube.

General Spectrometer Parameters: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

1. COSY (Correlation Spectroscopy): The COSY experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.

ParameterValue
Pulse Programcosygpqf
Spectral Width (F2)10 ppm
Spectral Width (F1)10 ppm
Number of Scans (NS)8
Number of Increments256
Relaxation Delay1.5 s
Acquisition Time0.256 s
ProcessingSine-bell window function in both dimensions

2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals one-bond correlations between protons and directly attached carbons (¹H-¹³C).

ParameterValue
Pulse Programhsqcetgpsi
Spectral Width (F2)10 ppm
Spectral Width (F1)160 ppm
Number of Scans (NS)16
Number of Increments256
Relaxation Delay1.5 s
¹J(C,H) Coupling145 Hz
ProcessingSine-bell window function in F2, Sine-bell squared in F1

3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows long-range (typically 2-3 bond) correlations between protons and carbons.

ParameterValue
Pulse Programhmbcgplpndqf
Spectral Width (F2)10 ppm
Spectral Width (F1)200 ppm
Number of Scans (NS)32
Number of Increments256
Relaxation Delay1.5 s
Long-range J(C,H)8 Hz
ProcessingSine-bell window function in both dimensions

Data Presentation and Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound and its isomer, 3-Methylpentan-2-amine.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1CH₃0.90 (t)11.5
2CH₂1.45 (m)25.0
3CH2.70 (m)58.0
4CH1.70 (m)35.0
5CH₃0.92 (d)19.0
6CH₃0.95 (d)20.0
-NH₂1.20 (br s)-

Table 2: Predicted 2D NMR Correlations for this compound

ExperimentProton (Position)Correlating Atom(s) (Position)
COSY H1 (CH₃)H2 (CH₂)
H2 (CH₂)H1 (CH₃), H3 (CH)
H3 (CH)H2 (CH₂), H4 (CH)
H4 (CH)H3 (CH), H5 (CH₃), H6 (CH₃)
H5 (CH₃)H4 (CH)
H6 (CH₃)H4 (CH)
HSQC H1 (CH₃)C1
H2 (CH₂)C2
H3 (CH)C3
H4 (CH)C4
H5 (CH₃)C5
H6 (CH₃)C6
HMBC H1 (CH₃)C2, C3
H2 (CH₂)C1, C3, C4
H3 (CH)C1, C2, C4, C5, C6
H4 (CH)C2, C3, C5, C6
H5 (CH₃)C3, C4, C6
H6 (CH₃)C3, C4, C5

Table 3: Predicted ¹H and ¹³C NMR Data for 3-Methylpentan-2-amine

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1CH₃1.10 (d)22.0
2CH2.90 (m)52.0
3CH1.50 (m)40.0
4CH₂1.30 (m)28.0
5CH₃0.88 (t)11.0
6CH₃0.85 (d)15.0
-NH₂1.15 (br s)-

Table 4: Predicted 2D NMR Correlations for 3-Methylpentan-2-amine

ExperimentProton (Position)Correlating Atom(s) (Position)
COSY H1 (CH₃)H2 (CH)
H2 (CH)H1 (CH₃), H3 (CH)
H3 (CH)H2 (CH), H4 (CH₂), H6 (CH₃)
H4 (CH₂)H3 (CH), H5 (CH₃)
H5 (CH₃)H4 (CH₂)
H6 (CH₃)H3 (CH)
HSQC H1 (CH₃)C1
H2 (CH)C2
H3 (CH)C3
H4 (CH₂)C4
H5 (CH₃)C5
H6 (CH₃)C6
HMBC H1 (CH₃)C2, C3
H2 (CH)C1, C3, C4, C6
H3 (CH)C1, C2, C4, C5, C6
H4 (CH₂)C2, C3, C5, C6
H5 (CH₃)C3, C4
H6 (CH₃)C2, C3, C4

Visualizations

The following diagrams illustrate the workflow for structural validation and the key correlations that differentiate the two isomers.

G cluster_workflow 2D NMR Structural Validation Workflow A Sample Preparation B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing and Analysis C->D E Structural Elucidation D->E F Structure Validation E->F

Caption: Workflow for 2D NMR-based structural validation.

G cluster_2_methylpentan_3_amine Key Correlations for this compound mol CH₃(1)-CH₂(2)-CH(3)(NH₂)-CH(4)-CH₃(5)          |        CH₃(6) H1 H1 C3 C3 H1->C3 HMBC H6 H6 H6->C3 HMBC H2 H2 H3 H3 H2->H3 COSY H4 H4 H3->H4 COSY

Caption: Key COSY and HMBC correlations for this compound.

G cluster_3_methylpentan_2_amine Key Correlations for 3-Methylpentan-2-amine mol CH₃(1)-CH(2)(NH₂)-CH(3)-CH₂(4)-CH₃(5)          |        CH₃(6) H1 H1 C3 C3 H1->C3 HMBC H5 H5 H5->C3 HMBC H2 H2 H3 H3 H2->H3 COSY H4 H4 H3->H4 COSY

Caption: Key COSY and HMBC correlations for 3-Methylpentan-2-amine.

Comparative Analysis and Conclusion

The structural validation of this compound and its differentiation from 3-Methylpentan-2-amine are readily achieved through the analysis of their respective 2D NMR spectra.

  • COSY Analysis: In this compound, the proton at position 3 (H3) shows correlations to both the methylene (B1212753) protons at position 2 (H2) and the methine proton at position 4 (H4). In contrast, for 3-Methylpentan-2-amine, the proton at the amine-bearing carbon (H2) is coupled to the methine proton at position 3 (H3) and the methyl protons at position 1 (H1). These distinct coupling networks provide a clear initial differentiation.

  • HSQC Analysis: The HSQC spectra would confirm the one-bond proton-carbon connectivities as outlined in Tables 1 and 3. The chemical shifts of the carbons directly attached to the nitrogen (C3 in this compound and C2 in 3-Methylpentan-2-amine) are expected to be significantly different, providing another point of comparison.

  • HMBC Analysis: The long-range correlations observed in the HMBC spectra provide the most definitive evidence for the correct isomeric structure. For this compound, the methyl protons at positions 5 and 6 (H5 and H6) will show a correlation to the amine-bearing carbon at position 3 (C3). Conversely, in 3-Methylpentan-2-amine, the terminal methyl protons at position 5 (H5) will show a correlation to the methine carbon at position 3 (C3), but not to the amine-bearing carbon at position 2 (C2). These unique long-range correlations are instrumental in assembling the carbon skeleton and confirming the position of the amino group.

A Comparative Analysis of the Biological Activity of Methylpentanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the biological activity of methylpentanamine analogs. Due to a lack of direct comparative studies in publicly available literature, this document synthesizes information on individual analogs and related compounds to provide a framework for understanding their potential pharmacological effects. The focus is on their likely stimulant properties, drawing parallels with structurally similar sympathomimetic amines.

Comparative Biological Activity of Methylpentanamine Analogs

Methylpentanamine and its analogs are simple alkylamines. While detailed pharmacological data for many of these specific compounds is sparse, their structural similarity to known psychostimulants, such as 2-methylaminoheptane (oenethyl), suggests they may act as monoamine releasing agents or reuptake inhibitors.[1] The following table summarizes available information on various methylpentanamine isomers and related structures.

Compound NameStructure (SMILES)Summary of Known/Inferred Biological Activity/Relevance
N-Methyl-1-pentanamine CCCCCNCPrimarily used as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.[2] Its pharmacological profile is not well-documented, but as a simple secondary amine, it may possess sympathomimetic properties.
N-Methyl-2-pentanamine CCCC(C)NCAn organic compound with potential applications in organic synthesis.[3] Its structural similarity to other stimulant compounds like methylhexanamine suggests a potential for psychostimulant activity.
N-Methyl-3-pentanamine CCC(CC)NCLimited biological data is available. It is cataloged in chemical databases with predicted physicochemical properties but lacks detailed pharmacological studies.[4]
N,N-Dimethyl-3-pentanamine CCC(CC)N(C)CA tertiary amine whose biological activity is not well-characterized in public literature.[5]
N-Ethyl-N-methyl-3-pentanamine CCC(CC)N(C)CCA tertiary amine with no readily available biological activity data.

Experimental Protocols

To characterize the biological activity of methylpentanamine analogs, particularly their potential effects on the central nervous system, the following experimental protocols are fundamental.

In Vitro: Monoamine Transporter Uptake Inhibition Assay (Radiolabeled)

This assay is a gold standard for determining a compound's potency at inhibiting the reuptake of monoamine neurotransmitters (dopamine, norepinephrine (B1679862), and serotonin) into cells.[6]

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of methylpentanamine analogs at the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT).

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.[7]

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-Henseleit buffer - KHB).[8]

  • Radiolabeled monoamine substrates (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[7]

  • Known transporter inhibitors for determining non-specific uptake (e.g., mazindol for DAT/NET, paroxetine (B1678475) for SERT).[7]

  • Test compounds (methylpentanamine analogs).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Plate the transporter-expressing HEK293 cells in 96-well microplates and grow to confluence.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with assay buffer at room temperature.[6]

  • Compound Incubation: Add 50 µL of assay buffer containing various concentrations of the test analog to the wells. Include wells for vehicle control (100% uptake) and a saturating concentration of a known inhibitor (non-specific uptake).[8]

  • Pre-incubation: Incubate the plates for 5-10 minutes at room temperature.

  • Substrate Addition: Add 50 µL of assay buffer containing the radiolabeled substrate (e.g., [³H]dopamine) to all wells.

  • Uptake Reaction: Incubate for a short period (typically 1-5 minutes) at room temperature to allow for substrate uptake. The precise time should be optimized to be within the linear range of uptake.[8]

  • Termination: Rapidly terminate the uptake reaction by washing the cells twice with 100 µL of ice-cold assay buffer.[6]

  • Cell Lysis: Lyse the cells by adding a scintillation cocktail or a lysis buffer (e.g., 1% SDS).[6]

  • Quantification: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific uptake inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

In Vivo: Spontaneous Locomotor Activity Measurement in Mice

This behavioral test is used to assess the stimulant or depressant effects of a compound on general motor activity.[9]

Objective: To determine if methylpentanamine analogs increase or decrease spontaneous locomotor activity in mice.

Materials:

  • Adult male C57BL/6J mice.[10]

  • Open field arena (e.g., 50 x 50 cm square) with opaque walls.[10][11]

  • Video tracking system and software or an array of infrared beams.[9][12]

  • Test compounds (methylpentanamine analogs) dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • 70% ethanol (B145695) solution for cleaning.[11]

Procedure:

  • Acclimation: Bring the mice to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the new environment.[9]

  • Habituation (Optional but Recommended): Place each mouse in the open field arena for a period (e.g., 30 minutes) to allow for habituation to the novel environment before drug administration.

  • Administration: Administer the test compound or vehicle control via a chosen route (e.g., intraperitoneal injection).

  • Testing: Immediately after administration, place the mouse in the center of the open field arena.[12]

  • Data Collection: Record the locomotor activity for a set duration (e.g., 60-120 minutes). The tracking system will measure parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones (center vs. periphery).[10][12]

  • Cleaning: After testing each animal, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.[12]

  • Data Analysis: Analyze the collected data to compare the locomotor activity between the compound-treated groups and the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences.

Visualizations: Workflows and Signaling Pathways

Experimental and Analytical Workflow

The following diagram illustrates a conceptual workflow for the initial screening and characterization of novel psychoactive compounds like methylpentanamine analogs.

G cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Analysis cluster_2 Mechanism & Safety cluster_3 Data Analysis & SAR a Compound Synthesis & Library Creation b Monoamine Transporter Binding/Uptake Assays (DAT, NET, SERT) a->b c GPCR/Receptor Panel Screening a->c d Lead Compound Selection b->d c->d e Locomotor Activity (Open Field Test) d->e f Drug Discrimination Studies e->f g Self-Administration Studies (Abuse Liability) f->g h In Vivo Microdialysis (Neurotransmitter Levels) g->h i Toxicology & Safety Pharmacology h->i j Structure-Activity Relationship (SAR) Analysis i->j k Candidate Nomination j->k

Caption: Conceptual workflow for screening novel psychoactive compounds.

Hypothesized Signaling Pathway

Simple alkylamines often act as releasing agents at monoamine transporters. This diagram illustrates a hypothesized signaling pathway for a methylpentanamine analog that enhances dopamine neurotransmission. Psychostimulants can increase dopamine levels by inhibiting the dopamine transporter (DAT) or by promoting reverse transport of dopamine.[13][14] This leads to the activation of downstream signaling cascades, such as the PKA/DARPP-32 pathway, which is involved in regulating locomotor activity.[15]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron analog Methylpentanamine Analog dat Dopamine Transporter (DAT) analog->dat Inhibits Reuptake or Causes Reverse Transport dopamine_synapse dat->dopamine_synapse Increased Synaptic Dopamine vesicle Synaptic Vesicle (Dopamine) dopamine_pre vesicle->dopamine_pre Release dopamine_pre->dat Reuptake d1r D1 Receptor ac Adenylyl Cyclase d1r->ac Activates camp cAMP ac->camp pka PKA camp->pka Activates darpp32 DARPP-32 pka->darpp32 Phosphorylates response Neuronal Response (e.g., Increased Locomotion) darpp32->response dopamine_synapse->d1r

Caption: Hypothesized signaling pathway for a stimulant methylpentanamine analog.

References

Spectroscopic Differentiation of 2-Methylpentan-3-amine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, the accurate differentiation of stereoisomers is a critical task. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comparative overview of spectroscopic methods for differentiating the enantiomers of 2-Methylpentan-3-amine: (R)-2-Methylpentan-3-amine and (S)-2-Methylpentan-3-amine.

While standard spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are invaluable for structural elucidation, they are generally insensitive to chirality under achiral conditions. Therefore, specialized chiroptical techniques or the use of chiral auxiliaries are necessary to distinguish between enantiomers. This guide will detail the expected spectroscopic behavior of this compound and present the methodologies for enantiomeric differentiation.

Spectroscopic Characterization of this compound

Under achiral conditions, the (R) and (S) enantiomers of this compound are spectroscopically indistinguishable. The following data represents the expected spectra for the racemic mixture.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for an aliphatic primary amine. Key vibrational modes are summarized in the table below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H StretchPrimary Amine (two bands expected)
2960-2850C-H StretchAlkyl groups
1650-1580N-H Bend (Scissoring)Primary Amine
1470-1430C-H BendCH₂, CH₃
1250-1020C-N StretchAliphatic Amine
910-665N-H WagPrimary Amine

Note: The presence of two bands in the N-H stretch region is characteristic of a primary amine (R-NH₂), corresponding to symmetric and asymmetric stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of racemic this compound will show a single set of signals corresponding to the average of the two enantiomers. The expected chemical shifts are influenced by the alkyl chain and the amino group.

¹H NMR Spectroscopy

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.5-3.0m1HCH-N
~1.5-1.8m1HCH-CH₃
~1.2-1.4m2HCH₂
~1.1-1.3br s2HNH₂
~0.8-1.0t3HCH₂-CH₃
~0.8-1.0d6HCH(CH₃)₂

¹³C NMR Spectroscopy

Chemical Shift (ppm)Carbon Type
~55-60CH-N
~30-35CH-CH₃
~25-30CH₂
~15-20CH(CH₃)₂
~10-15CH₂-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The nominal molecular weight of this compound is 101 g/mol .[1][2][3] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 101 and characteristic fragmentation patterns resulting from the loss of alkyl groups.

m/zProposed Fragment
101[M]⁺
86[M-CH₃]⁺
72[M-C₂H₅]⁺
58[M-C₃H₇]⁺
44[CH(NH₂)=CH₂]⁺

Enantiomeric Differentiation

To distinguish between the (R) and (S) enantiomers of this compound, specialized spectroscopic techniques that are sensitive to chirality must be employed.

Chiral NMR Spectroscopy

NMR spectroscopy can be a powerful tool for chiral discrimination when a chiral auxiliary is introduced into the sample.[4][5][6] This can be achieved through two main approaches:

  • Chiral Derivatizing Agents (CDAs): The amine enantiomers are reacted with a chiral agent to form diastereomers. Diastereomers have different physical properties and, therefore, will exhibit distinct NMR spectra, allowing for their differentiation and quantification.

  • Chiral Solvating Agents (CSAs): A chiral solvent or a chiral solvating agent is added to the NMR sample.[4][6] The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers. This interaction can induce small but measurable differences in the chemical shifts (ΔΔδ) of the corresponding protons or carbons in the ¹H or ¹³C NMR spectra.[4]

Experimental Protocol for NMR with a Chiral Solvating Agent:

  • Sample Preparation: Prepare a solution of the this compound enantiomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add a molar excess of a suitable chiral solvating agent, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral crown ether.[5][6]

  • NMR Acquisition: Acquire high-resolution ¹H and/or ¹³C NMR spectra of the mixture.

  • Data Analysis: Analyze the spectra for splitting or the appearance of new signals for specific nuclei. The relative integration of these distinct signals corresponds to the enantiomeric ratio.

experimental_workflow cluster_sample Sample Preparation cluster_chiral_env Creation of Chiral Environment cluster_nmr NMR Analysis cluster_analysis Data Interpretation racemic_amine Racemic this compound deuterated_solvent Deuterated Solvent (e.g., CDCl3) racemic_amine->deuterated_solvent Dissolve csa Chiral Solvating Agent (e.g., TFAE) deuterated_solvent->csa Add nmr_spectrometer NMR Spectrometer csa->nmr_spectrometer Acquire Spectrum spectra ¹H or ¹³C NMR Spectrum nmr_spectrometer->spectra differentiation Observation of Signal Splitting (ΔΔδ) spectra->differentiation quantification Integration of Signals differentiation->quantification

Caption: Experimental workflow for chiral differentiation using NMR spectroscopy with a chiral solvating agent.

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the difference in absorption between left and right circularly polarized light.[7][8] While simple aliphatic amines do not have a strong chromophore for UV-Vis absorption, they can be derivatized with a chromophore-containing reagent to make them CD-active. Alternatively, metal complexes can be formed in situ to generate a CD signal.[7] The resulting CD spectra for the (R) and (S) enantiomers will be mirror images of each other.

Vibrational Circular Dichroism (VCD) Spectroscopy:

VCD is the vibrational analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly useful as it can be applied to any chiral molecule with vibrational modes, without the need for derivatization. The VCD spectra of the (R) and (S) enantiomers of this compound in the N-H and C-H stretching and bending regions would be expected to be equal in magnitude but opposite in sign.

logical_relationship cluster_problem The Challenge cluster_methods Spectroscopic Approaches cluster_outcomes Observable Differences cluster_conclusion Conclusion enantiomers (R) and (S) Enantiomers of this compound chiral_nmr Chiral NMR (with CSA/CDA) enantiomers->chiral_nmr vcd Vibrational Circular Dichroism enantiomers->vcd cd Circular Dichroism (with derivatization) enantiomers->cd nmr_split Distinct NMR Signals chiral_nmr->nmr_split vcd_mirror Mirror-Image VCD Spectra vcd->vcd_mirror cd_mirror Mirror-Image CD Spectra cd->cd_mirror identification Unambiguous Differentiation and Quantification nmr_split->identification vcd_mirror->identification cd_mirror->identification

References

Performance comparison of 2-Methylpentan-3-amine as a ligand against known chiral ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Their efficacy is determined by their ability to induce high stereoselectivity, typically measured by enantiomeric excess (% ee), and to facilitate high reaction yields. This guide offers a comparative look at the performance of various classes of chiral amine ligands in key asymmetric transformations, supported by experimental data from peer-reviewed literature.

Performance Data of Chiral Amine Ligands

The performance of a chiral ligand is highly dependent on the specific reaction, substrate, and conditions. Below are summaries of representative data for different classes of chiral amine ligands in common asymmetric reactions.

Chiral Diamine Ligands in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of ketones is a widely used method for producing chiral alcohols. Chiral diamine ligands, often in complex with transition metals like Ruthenium, are highly effective for this transformation.

LigandCatalyst SystemSubstrate/Catalyst RatioYield (%)ee (%)
(1R,2R)-TsDPEN[RuCl(p-cymene)((R,R)-TsDPEN)]100>9998 (R)[1]
(1S,2S)-TsDPEN[RuCl(p-cymene)((S,S)-TsDPEN)]2008697 (S)[1]
(1R,2R)-DACH[Ir(Cp*)Cl((R,R)-DACH)]10010080
Chiral Polymeric DiamineIr-Polydiamineup to 2000>99up to 99[2][3]

(1R,2R)-TsDPEN : (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine (1R,2R)-DACH : (1R,2R)-1,2-Diaminocyclohexane

Chiral Primary and Secondary Amines in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. Proline and its derivatives are highly successful organocatalysts for this reaction, operating via an enamine intermediate.

CatalystAldehydeKetoneYield (%)ee (%)
(S)-Prolinep-NitrobenzaldehydeAcetone6876
(S)-Prolinep-NitrobenzaldehydeCyclohexanone (B45756)9796[4]
Proline Derivative 5trans-β-NitrostyreneCyclohexanone9298[4]
Proline Derivative L1 BenzaldehydeCyclohexanone99>99

Experimental Protocols

To ensure reproducibility and provide a framework for evaluating new ligands, detailed experimental protocols are essential.

Representative Experimental Protocol for Asymmetric Aldol Reaction Catalyzed by (S)-Proline:

Reaction: p-Nitrobenzaldehyde + Cyclohexanone → (R)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one

Materials:

  • p-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Cyclohexanone (10.0 mmol, 0.98 g, 1.04 mL)

  • (S)-Proline (0.3 mmol, 34.5 mg)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (2.0 mL)

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (34.5 mg, 0.3 mmol).

  • Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature until the proline is dissolved.

  • Add cyclohexanone (1.04 mL, 10.0 mmol) to the solution.

  • Finally, add p-nitrobenzaldehyde (151.1 mg, 1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding 10 mL of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.

  • Determine the yield and enantiomeric excess (by chiral HPLC analysis).

Mandatory Visualizations

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Ketone Ketone Enamine Enamine Ketone->Enamine + Proline - H2O Proline Proline Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Aldehyde Aldehyde Aldehyde Aldol_Product Aldol_Product Iminium_Ion->Aldol_Product + H2O - Proline

Caption: Enamine activation pathway in a proline-catalyzed aldol reaction.

General Workflow for Evaluating a New Chiral Ligand

Ligand_Evaluation_Workflow cluster_workflow New Chiral Ligand Evaluation Start Start: New Ligand Reaction_Selection Select Benchmark Reaction (e.g., Asymmetric Hydrogenation) Start->Reaction_Selection Optimization Optimize Reaction Conditions (Solvent, Temp, Catalyst Loading) Reaction_Selection->Optimization Performance_Analysis Determine Yield and ee% (NMR, Chiral HPLC/GC) Optimization->Performance_Analysis Comparison Compare with Known Ligands Performance_Analysis->Comparison End End: Performance Profile Comparison->End

References

Benchmarking the Stability of 2-Methylpentan-3-amine Against Other Primary Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 2-Methylpentan-3-amine against other primary amines with varying structures. Understanding the relative stability of amines is crucial for applications in drug development, chemical synthesis, and material science, where degradation can impact efficacy, safety, and shelf-life. This document presents a summary of physical properties and outlines detailed experimental protocols for assessing thermal and oxidative stability.

Comparative Analysis of Physical Properties

PropertyThis compoundn-HexylamineCyclohexylamine (B46788)tert-Butylamine (B42293)
Molecular Formula C6H15NC6H15NC6H13NC4H11N
Molar Mass ( g/mol ) 101.19101.1999.1773.14
Boiling Point (°C) Not available131-132[1]134.5[2][3]44-46[4]
Melting Point (°C) Not available-23[1]-17.7[3]-67[4]
Density (g/mL at 25°C) Not available0.766[1]0.8647[3]0.696[5][6]
Solubility in Water Not availablePoorly soluble[7]Miscible[3]Miscible[4]
Flash Point (°C) Not available27[1]26.5[8]-38[4]
Structure Branched AliphaticLinear AliphaticCyclic AliphaticBranched Aliphatic

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of this compound against other primary amines, the following detailed experimental protocols for thermal and oxidative stability testing are recommended.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the onset of thermal decomposition and the thermal degradation profile of the amines.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the amine sample into a TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of 600°C.

  • Data Analysis:

    • Record the mass loss of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum degradation rates.

    • Compare the decomposition profiles of the different amines. A higher onset temperature indicates greater thermal stability.

Oxidative Stability Assessment (Isothermal Oxidation with Headspace Analysis)

Objective: To evaluate the susceptibility of the amines to oxidation under controlled atmospheric conditions.

Methodology:

  • Sample Preparation: Place a known amount of the amine (e.g., 1 g) into a sealed reaction vial.

  • Reaction Setup:

    • Introduce a controlled atmosphere of air or a specific oxygen concentration into the vial.

    • Place the vials in a temperature-controlled oven or heating block set to a specific temperature (e.g., 100°C).

  • Time-Course Study:

    • At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), remove a vial from the oven.

    • Allow the vial to cool to room temperature.

  • Analysis of Degradation:

    • Parent Amine Quantification: Analyze the remaining concentration of the parent amine using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Degradation Product Identification: Analyze the headspace for volatile degradation products and the liquid phase for non-volatile products using GC-MS and LC-MS, respectively.

  • Data Analysis:

    • Plot the concentration of the parent amine as a function of time to determine the degradation rate.

    • Identify and quantify the major degradation products.

    • A slower degradation rate indicates higher oxidative stability.

Visualizing Degradation and Experimental Workflow

To aid in the understanding of the processes involved, the following diagrams illustrate the general degradation pathways for primary amines and the logical workflow for the comparative stability assessment.

General Degradation Pathways for Primary Amines PrimaryAmine Primary Amine (R-NH2) Deamination Deamination PrimaryAmine->Deamination Dehydrogenation Dehydrogenation PrimaryAmine->Dehydrogenation Polymerization Polymerization/Condensation PrimaryAmine->Polymerization ThermalStress Thermal Stress (High Temperature) ThermalStress->PrimaryAmine OxidativeStress Oxidative Stress (O2, Metal Ions) OxidativeStress->PrimaryAmine DegradationProducts Complex Degradation Products Deamination->DegradationProducts ImineFormation Imine Formation Dehydrogenation->ImineFormation Hydrolysis Hydrolysis ImineFormation->Hydrolysis ImineFormation->Polymerization AldehydeKetone Aldehyde/Ketone Hydrolysis->AldehydeKetone FurtherOxidation Further Oxidation AldehydeKetone->FurtherOxidation CarboxylicAcid Carboxylic Acid FurtherOxidation->CarboxylicAcid CarboxylicAcid->DegradationProducts Polymerization->DegradationProducts

Caption: General degradation pathways for primary amines under thermal and oxidative stress.

Experimental Workflow for Amine Stability Comparison Start Select Primary Amines for Comparison PhysChem Characterize Physical and Chemical Properties Start->PhysChem ThermalTest Thermal Stability Testing (TGA) PhysChem->ThermalTest OxidativeTest Oxidative Stability Testing (Isothermal Oxidation) PhysChem->OxidativeTest DecompositionTemp Determine Onset of Decomposition Temperature ThermalTest->DecompositionTemp DegradationRate Determine Degradation Rate and Identify Byproducts OxidativeTest->DegradationRate DataAnalysis Data Analysis and Comparison StabilityRanking Rank Amines by Stability DataAnalysis->StabilityRanking DecompositionTemp->DataAnalysis DegradationRate->DataAnalysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylpentan-3-amine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of small molecule amines such as 2-Methylpentan-3-amine is critical in various stages of drug development and research. The selection and validation of an appropriate analytical method are paramount to ensure the reliability and consistency of experimental data. This guide provides a comparative overview of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. While specific cross-validation data for this particular analyte is not extensively published, this document presents a framework for such a study, including detailed experimental protocols and expected performance characteristics based on the analysis of structurally similar compounds.

Cross-validation of analytical methods is a crucial process to ensure that different analytical techniques produce comparable and reliable results.[1][2] This is particularly important when transferring methods between laboratories or when a secondary method is needed as a backup or for confirmatory purposes.

Comparison of Analytical Method Performance

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of volatile and semi-volatile organic compounds like amines.[3] The choice between them often depends on the specific requirements of the analysis, including sensitivity, sample matrix, and throughput. LC-MS/MS generally offers higher sensitivity and is often preferred for complex biological matrices, while GC-MS can be a robust and cost-effective alternative, especially for more volatile compounds.[2]

Below is a table summarizing the typical performance characteristics for the quantification of a small amine like this compound using both GC-MS and LC-MS/MS.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.99> 0.998
Accuracy (% Recovery) 85 - 115%[3]95 - 105%
Precision (% RSD) < 15%[3]< 10%
Limit of Detection (LOD) 0.1 - 10 ng/mL[3]< 0.01 - 5 ng/mL[3]
Limit of Quantification (LOQ) 0.5 - 20 ng/mL[3]0.01 - 10 ng/mL[3]
Sample Preparation Often requires derivatization[4]Can often be simpler, with direct injection possible[3]

Experimental Protocols

The following are generalized experimental protocols that can be adapted and optimized for the quantification of this compound in a biological matrix such as plasma.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves a derivatization step to improve the volatility and chromatographic properties of the amine.[4]

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):

  • To 1 mL of plasma sample, add an appropriate internal standard.

  • Add 500 µL of a basifying agent (e.g., 5.0 N NaOH) to deprotonate the amine.[3]

  • Add 2 mL of an extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge for 10 minutes at 3000 x g to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of pyridine.

  • Heat the mixture at 60°C for 30 minutes to complete the derivatization.

  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL in splitless mode.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method generally offers high sensitivity and selectivity without the need for derivatization.[2]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an appropriate internal standard.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.[3]

  • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Start at 5% B, hold for 0.5 minutes, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.[3]

Workflow and Validation Diagrams

The following diagrams illustrate the experimental workflow for the quantification of this compound and the logical process for the cross-validation of the two analytical methods.

cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow gcms_start Plasma Sample gcms_l_l_e Liquid-Liquid Extraction gcms_start->gcms_l_l_e gcms_derivatization Derivatization gcms_l_l_e->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_data Data Processing gcms_analysis->gcms_data gcms_result GC-MS Result gcms_data->gcms_result lcmsms_start Plasma Sample lcmsms_ppt Protein Precipitation lcmsms_start->lcmsms_ppt lcmsms_analysis LC-MS/MS Analysis lcmsms_ppt->lcmsms_analysis lcmsms_data Data Processing lcmsms_analysis->lcmsms_data lcmsms_result LC-MS/MS Result lcmsms_data->lcmsms_result

Figure 1: Comparative experimental workflows for GC-MS and LC-MS/MS analysis.

start Select Quality Control (QC) Samples (Low, Mid, High) method_a Analyze QCs with Validated GC-MS Method start->method_a method_b Analyze QCs with Validated LC-MS/MS Method start->method_b results_a GC-MS Results method_a->results_a results_b LC-MS/MS Results method_b->results_b comparison Compare Results (e.g., Bland-Altman plot, %Difference) results_a->comparison results_b->comparison acceptance Acceptance Criteria Met? (e.g., ≤20% difference) comparison->acceptance conclusion Methods are Interchangeable acceptance->conclusion Yes rejection Investigate Discrepancy acceptance->rejection No

Figure 2: Logical workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of Alkyl Amines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, properties, and applications of primary, secondary, and tertiary alkyl amines, supported by experimental data and detailed protocols.

This guide provides a comparative analysis of these amine classes, presenting quantitative data on their physical properties, exploring their differential reactivity, and offering detailed protocols for their characterization and quantification.

Data Presentation: Physicochemical Properties

The performance of an alkyl amine is intrinsically linked to its physical properties, which are governed by its structure. Key properties such as boiling point, solubility, and basicity are critical factors in selecting the appropriate amine for a specific application.

Boiling Points

The boiling points of amines are heavily influenced by their ability to form intermolecular hydrogen bonds. Primary and secondary amines, which have N-H bonds, can engage in this bonding, leading to higher boiling points compared to tertiary amines of similar molecular weight, which cannot.[3] This trend is clearly observable among isomeric amines.

Table 1: Comparison of Boiling Points for Isomeric Amines (C₄H₁₁N)

Amine Name Structure Type Boiling Point (°C)
Butan-1-amine CH₃CH₂CH₂CH₂NH₂ Primary 78
Diethylamine (CH₃CH₂)₂NH Secondary 55
N,N-Dimethylethylamine (CH₃)₂NCH₂CH₃ Tertiary 36-37
Butan-2-amine CH₃CH(NH₂)CH₂CH₃ Primary 63
N-Methylpropan-2-amine (CH₃)₂CHNHCH₃ Secondary 32-34

Data sourced from multiple references.[4][5][6][7]

Solubility in Water

Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds with water molecules.[2] However, as the length of the hydrophobic alkyl chain increases, solubility decreases significantly. Generally, amines with more than six carbon atoms are considered insoluble.[2][8]

Basicity (pKb)

Table 2: pKb Values of Selected Alkyl Amines in Aqueous Solution

Amine Name Structure pKb
Methanamine CH₃NH₂ 3.38
Ethanamine C₂H₅NH₂ 3.29
N-Methylmethanamine (Dimethylamine) (CH₃)₂NH 3.27
N-Ethylethanamine (Diethylamine) (C₂H₅)₂NH 3.00
N,N-Dimethylmethanamine (Trimethylamine) (CH₃)₃N 4.22
N,N-Diethylethanamine (Triethylamine) (C₂H₅)₃N 3.25

Performance in Nanoparticle Synthesis

Long-chain alkyl amines are crucial in nanotechnology, where they act as capping agents to control the size, shape, and stability of nanoparticles during synthesis.[11] The length and structure of the alkyl chain can significantly influence the final properties of the nanomaterials.

Table 3: Effect of Alkylamine Capping Agent on SnS₂ Nanoparticle Morphology

Alkylamine Used Abbreviation Resulting Morphology Crystallite Size Range (nm)
Octylamine OCA Nanoplates 2.5 - 6.1
Dodecylamine DDA Nanoparticles 4.4 - 10.2
Oleylamine OLA Flakes assembled into flower-like structures 8.8 - 19.0

Data derived from a study on SnS₂ nanoparticle synthesis.[12]

Experimental Protocols

Accurate characterization and quantification of amines are essential for research and development. The following section provides detailed methodologies for key analytical procedures.

Protocol 1: Amine Classification using the Hinsberg Test

The Hinsberg test is a classic chemical test used to distinguish between primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride in the presence of an alkali.[13]

Materials:

  • Amine sample (unknown)

  • Benzenesulfonyl chloride (Hinsberg's reagent)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • 5% Hydrochloric acid (HCl) solution

  • Test tubes, pipette, pH paper

Procedure:

  • To a test tube, add 0.5 mL of the amine sample, 1 mL of benzenesulfonyl chloride, and 10 mL of 10% NaOH solution.[14][15]

  • Stopper the test tube and shake vigorously for 5-10 minutes until the pungent odor of the benzenesulfonyl chloride is no longer present. Ensure the solution remains alkaline by testing with pH paper.[14]

  • Observation & Interpretation:

    • Clear Solution (Primary Amine): If a clear, homogeneous solution forms, a primary amine is indicated. The initially formed N-alkylsulfonamide is acidic and dissolves in the NaOH solution to form a soluble salt.[13] To confirm, acidify the solution by adding 5% HCl dropwise. The formation of a precipitate upon acidification confirms the presence of a primary amine.[14]

    • Precipitate/Insoluble Layer (Secondary Amine): If a precipitate (solid) or an insoluble oil forms, a secondary amine is indicated. The resulting N,N-dialkylsulfonamide has no acidic proton and is therefore insoluble in the alkali solution.[13][14]

    • No Reaction (Tertiary Amine): If the original amine separates as an insoluble layer and no reaction is apparent, a tertiary amine is likely present. Tertiary amines do not react with benzenesulfonyl chloride under these conditions.[13] To confirm, add 5% HCl; the tertiary amine should dissolve to form a soluble ammonium (B1175870) salt.

Protocol 2: Determination of Amine Concentration by Titration

This protocol describes a non-aqueous titration method for determining the total basicity (amine value) of a sample. This is particularly useful for samples in organic solvents.

Materials:

  • Amine sample

  • Glacial acetic acid

  • Titrant: 0.1 M Perchloric acid (HClO₄) in glacial acetic acid

  • Indicator: Crystal violet or a pH meter with a suitable electrode

  • Buret, beaker, magnetic stirrer, and stir bar

Procedure:

  • Accurately weigh a suitable amount of the amine sample and dissolve it in 60 mL of glacial acetic acid in a beaker.[16]

  • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

  • If using an indicator, add a few drops of crystal violet.

  • If using a pH meter, calibrate it and place the electrode into the solution.

  • Fill a buret with the 0.1 M perchloric acid titrant and record the initial volume.

  • Titrate the amine solution with the perchloric acid. Add the titrant in small increments, stirring continuously.

  • Endpoint Determination:

    • Indicator: The endpoint is reached when the indicator color changes sharply.

    • Potentiometric: Record the pH (or mV) reading after each addition of titrant. The endpoint is the point of maximum inflection on the titration curve (the steepest part of the curve).

  • Record the final volume of the titrant used.

Calculation: The amine value, typically expressed as mg KOH/g of sample, can be calculated using the following formula:

Amine Value (mg KOH/g) = (V × M × 56.1) / W

Where:

  • V = Volume of HClO₄ titrant used (mL)

  • M = Molarity of the HClO₄ titrant (mol/L)

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W = Weight of the sample (g)

Mandatory Visualizations

Diagrams illustrating workflows and biological pathways provide a clear visual representation of complex processes.

experimental_workflow cluster_start cluster_test Hinsberg Test cluster_observe Observation cluster_results cluster_confirm Confirmation start_node Unknown Amine Sample action_add_reagent 1. Add Hinsberg's Reagent & 10% NaOH start_node->action_add_reagent action_shake 2. Shake Vigorously action_add_reagent->action_shake observe_result Initial Result? action_shake->observe_result result_secondary Secondary Amine observe_result->result_secondary Precipitate Forms action_acidify_clear Acidify with HCl observe_result->action_acidify_clear Clear Solution action_acidify_insoluble Acidify with HCl observe_result->action_acidify_insoluble Insoluble Layer result_primary Primary Amine result_tertiary Tertiary Amine confirm_precipitate Precipitate Forms action_acidify_clear->confirm_precipitate confirm_dissolves Insoluble Layer Dissolves action_acidify_insoluble->confirm_dissolves confirm_precipitate->result_primary confirm_dissolves->result_tertiary

Caption: Workflow for the classification of amines using the Hinsberg test.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicles serotonin_synapse Increased Serotonin (5-HT) serotonin_vesicle->serotonin_synapse Release sert Serotonin Transporter (SERT) sert->serotonin_vesicle serotonin_synapse->sert Reuptake receptor 5-HT Receptors serotonin_synapse->receptor Binds signal Neuronal Signal Transduction receptor->signal Activates fluoxetine Fluoxetine (Alkyl Amine Drug) fluoxetine->sert Inhibits

Caption: Mechanism of action for fluoxetine, an alkyl amine-based SSRI.

References

Safety Operating Guide

Proper Disposal of 2-Methylpentan-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methylpentan-3-amine, a flammable and irritant liquid amine. Adherence to these procedures is critical for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is required.

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors.

Handling and Storage of Waste:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is a suitable option.

  • Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Crucially, segregate waste this compound from incompatible materials.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with federal, state, and local regulations. The following is a general guide based on best practices for the disposal of flammable and irritant chemical waste.

Step 1: Waste Identification and Classification this compound is classified as a hazardous waste due to its flammability and irritant properties. Under the Resource Conservation and Recovery Act (RCRA), it is categorized as an ignitable waste, with the EPA hazardous waste code D001 .[1][2]

Step 2: Waste Collection and Labeling

  • Use a dedicated waste container for this compound. Do not mix it with other waste streams unless compatibility has been verified.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).

Step 3: On-site Neutralization (for small quantities, where permissible) For small quantities of this compound, neutralization may be a viable option to reduce its hazardous characteristics before final disposal, provided this is allowed by your institution's safety policies and local regulations. This procedure should only be performed by trained personnel.

Experimental Protocol for Neutralization of Small Quantities of this compound:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure an acid spill kit and a fire extinguisher are readily accessible. Wear all required PPE.

  • Dilution: Slowly add the this compound waste to a large beaker containing a significant excess of cold water (at least a 1:10 ratio of amine to water) with constant, gentle stirring. This helps to dissipate heat generated during neutralization.

  • Neutralization: While continuing to stir, slowly add a dilute solution of a weak acid, such as acetic acid or citric acid. Monitor the pH of the solution continuously using a calibrated pH meter.

  • pH Adjustment: Continue adding the weak acid dropwise until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal of Neutralized Solution: The neutralized solution may still be subject to local disposal regulations. Consult your institution's Environmental Health and Safety (EHS) office for guidance on whether the neutralized solution can be discharged to the sanitary sewer or if it requires collection as hazardous waste.

Step 4: Arranging for Professional Disposal For larger quantities or when on-site treatment is not feasible or permitted, disposal must be handled by a licensed hazardous waste disposal company.

Selecting a Licensed Disposal Vendor:

  • Certification and Licensing: Verify that the company is licensed to transport and dispose of hazardous waste.[3]

  • Experience: Choose a vendor with a proven track record in handling flammable and corrosive materials.[4][5]

  • Compliance: The company should be able to provide documentation of their compliance with all federal, state, and local regulations.[4][5]

  • Services: Inquire about their process, including transportation, treatment methods, and final disposal. A reputable company will be transparent about their procedures.[3]

Quantitative Data and Hazard Summary

The following table summarizes the key hazardous properties of this compound.

PropertyValue
Molecular Formula C6H15N
Molecular Weight 101.19 g/mol
Appearance Liquid
RCRA Waste Code D001 (Ignitable)
Primary Hazards Flammable Liquid, Skin Irritant, Eye Irritant

Chemical Incompatibility

To prevent dangerous reactions, it is critical to avoid mixing this compound waste with the following materials:

  • Acids: Violent reactions can occur, generating significant heat.[4]

  • Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) Can create fire or explosion hazards.[6]

  • Halogenated Compounds: May lead to vigorous and potentially hazardous reactions.

  • Certain Metals: Such as aluminum, copper, and their alloys, can be corroded by amines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste collect Collect in a labeled, compatible container start->collect assess Assess Quantity and Institutional Policy collect->assess small_quant Small Quantity & Policy Allows Neutralization? assess->small_quant Yes large_quant Large Quantity or No On-site Treatment assess->large_quant No neutralize Perform Neutralization (See Protocol) small_quant->neutralize collect_haz Collect as Hazardous Waste large_quant->collect_haz check_neutralized Check Local Regulations for Neutralized Waste Disposal neutralize->check_neutralized sewer Dispose to Sanitary Sewer (with approval) check_neutralized->sewer Permitted check_neutralized->collect_haz Not Permitted end End: Proper Disposal sewer->end contact_vendor Contact Licensed Hazardous Waste Disposal Vendor collect_haz->contact_vendor contact_vendor->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety guidelines and your local EHS office for any additional requirements.

References

Essential Safety and Operational Guide for Handling 2-Methylpentan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Methylpentan-3-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Chemical Properties and Hazards:

This compound is a flammable liquid and vapor.[1][2][3][4] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Proper handling and storage are critical to prevent accidents and exposure.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense when working with this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection - Gloves: Nitrile or neoprene gloves. Regularly inspect for signs of degradation or permeation. - Lab Coat: Flame-retardant and chemical-resistant lab coat. - Clothing: Long pants and closed-toe shoes.To prevent skin contact, which can cause irritation.[2] Flame-retardant clothing is necessary due to the chemical's flammability.
Respiratory Protection - For general use in a well-ventilated area (e.g., fume hood): A NIOSH-approved respirator with organic vapor (OV) cartridges may be sufficient. - For emergency situations (e.g., large spills) or in poorly ventilated areas: A self-contained breathing apparatus (SCBA) is required.To protect against inhalation of vapors, which can cause respiratory tract irritation.[2]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is essential for safety and regulatory compliance.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Use explosion-proof electrical equipment and grounding to prevent ignition from static discharge.[1][4]

2. Safe Handling Procedures:

  • Before use, inspect containers for any damage or leaks.

  • Avoid direct contact with the chemical. Use appropriate PPE at all times.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Wash hands thoroughly after handling.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents.

4. Spill Cleanup:

  • In case of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like sawdust.

  • For larger spills, or if you are not trained in spill cleanup, evacuate the area and contact the appropriate emergency response team.

  • Ensure the cleanup area is well-ventilated.

  • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal.[1]

5. Disposal Plan:

  • All waste, including the chemical itself, contaminated absorbent materials, and used PPE, must be disposed of as hazardous waste.[7][8][9]

  • Place contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.[7]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.

  • Contaminated PPE should be carefully removed to avoid cross-contamination and placed in a designated waste container.[10][11][12]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Verify Fume Hood Operation A->B C Inspect PPE B->C D Locate Emergency Equipment C->D E Don Appropriate PPE D->E F Transfer Chemical in Fume Hood E->F G Perform Experiment F->G H Close Container After Use G->H I Decontaminate Work Area H->I J Dispose of Chemical Waste I->J K Dispose of Contaminated PPE J->K L Remove PPE K->L M Wash Hands Thoroughly L->M

Procedural workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.